molecular formula C5H7N3O2 B3028644 2-Amino-6-(hydroxymethyl)pyrimidin-4(1H)-one CAS No. 253340-48-6

2-Amino-6-(hydroxymethyl)pyrimidin-4(1H)-one

Cat. No.: B3028644
CAS No.: 253340-48-6
M. Wt: 141.13
InChI Key: IPINWIPSUBSTMZ-UHFFFAOYSA-N
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Description

2-Amino-6-(hydroxymethyl)pyrimidin-4(1H)-one ( 253340-48-6) is a pyrimidine derivative with the molecular formula C5H7N3O2 and a molecular weight of 141.13 g/mol . This compound is characterized by a hydroxymethyl functional group attached to its pyrimidine core, a feature that can enhance its solubility and provide a versatile handle for further chemical synthesis and derivatization. As a building block in organic chemistry, it is valuable for constructing more complex molecules, particularly in medicinal chemistry and drug discovery research where pyrimidine scaffolds are prevalent . Researchers can utilize this compound in the synthesis of nucleoside analogs, heterocyclic libraries, or as a precursor for potential pharmaceutical intermediates. Handling should follow standard laboratory safety practices. Recommended storage is in a sealed container under dry conditions at 2-8°C to ensure long-term stability . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

2-amino-4-(hydroxymethyl)-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c6-5-7-3(2-9)1-4(10)8-5/h1,9H,2H2,(H3,6,7,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPINWIPSUBSTMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(NC1=O)N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50653363
Record name 2-Amino-6-(hydroxymethyl)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

253340-48-6
Record name 2-Amino-6-(hydroxymethyl)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-6-(hydroxymethyl)pyrimidin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for obtaining 2-Amino-6-(hydroxymethyl)pyrimidin-4(1H)-one, a crucial intermediate in the pharmaceutical industry, most notably in the synthesis of antiviral medications such as Acyclovir.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of synthetic strategies, reaction mechanisms, and practical, field-proven protocols. We will delve into two primary synthetic pathways, with a strong focus on the most efficient and scalable method, providing a step-by-step experimental procedure, characterization data, and a comparative analysis to guide your synthetic endeavors.

Introduction: The Significance of this compound

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structure, featuring a pyrimidinone core with strategically placed amino and hydroxymethyl functional groups, makes it a versatile building block for the synthesis of a wide array of biologically active molecules. The pyrimidine scaffold is a common motif in numerous pharmaceuticals, and the specific arrangement of substituents in this compound allows for further elaboration and modification to generate potent drug candidates.[2][3] Its primary application lies in the industrial-scale synthesis of Acyclovir and its prodrugs, which are cornerstone therapies for the treatment of herpes simplex virus (HSV) infections.[1][4] The efficient and cost-effective synthesis of this intermediate is therefore a critical aspect of ensuring the accessibility of these vital medicines.

Strategic Overview of Synthetic Pathways

Two principal strategies emerge from the retrosynthetic analysis of this compound:

  • Route A: Convergent Synthesis via Cyclocondensation. This approach involves the construction of the pyrimidinone ring through the condensation of a suitable C4 carbonyl compound with guanidine. This is a classic and widely employed method for the synthesis of 2-aminopyrimidines.[5][6] The key to this strategy lies in the judicious choice and preparation of the C4 building block, which must contain a protected or readily available hydroxymethyl group.

  • Route B: Functional Group Interconversion on a Pre-formed Pyrimidine Ring. This strategy commences with a commercially available or easily synthesized pyrimidine derivative, which is then elaborated through a series of functional group manipulations to install the desired hydroxymethyl group at the C6 position. This approach offers the advantage of starting with a pre-existing heterocyclic core but may involve more steps and potential challenges with regioselectivity.

The following sections will provide a detailed exploration of these two routes, with a strong recommendation for Route A due to its efficiency and scalability.

Recommended Synthetic Pathway: Route A - Convergent Synthesis

This route is recommended for its high convergence, good yields, and amenability to large-scale production. The overall strategy is depicted below:

Route_A start Benzyl Alcohol + Ethyl 4-chloroacetoacetate intermediate1 Ethyl 4-(benzyloxy)-3-oxobutanoate start->intermediate1 NaH, THF intermediate2 2-Amino-6-(benzyloxymethyl)pyrimidin-4(1H)-one intermediate1->intermediate2 Guanidine, Base product This compound intermediate2->product H2, Pd/C

Figure 1: Convergent synthesis of this compound.

Step 1: Synthesis of Ethyl 4-(benzyloxy)-3-oxobutanoate

The synthesis begins with the preparation of the key C4 building block, ethyl 4-(benzyloxy)-3-oxobutanoate. The benzyl group is an excellent choice for protecting the hydroxyl functionality due to its stability under the basic conditions of the subsequent cyclization step and its facile removal via catalytic hydrogenation.[7]

Protocol:

  • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add benzyl alcohol.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to ensure the complete formation of sodium benzoxide.

  • To this solution, add ethyl 4-chloroacetoacetate dropwise, maintaining the temperature at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it into a cold, dilute aqueous solution of hydrochloric acid (e.g., 1 M HCl) to neutralize the excess NaH and adjust the pH to ~6-7.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford ethyl 4-(benzyloxy)-3-oxobutanoate as a colorless oil.[8]

Causality behind Experimental Choices:

  • Sodium Hydride (NaH): A strong, non-nucleophilic base is required to deprotonate the benzyl alcohol to form the corresponding alkoxide. NaH is ideal as it irreversibly forms the alkoxide and hydrogen gas, which is easily removed from the reaction.

  • Anhydrous THF: The use of an anhydrous aprotic solvent is crucial to prevent the quenching of the highly reactive sodium hydride.

  • Inert Atmosphere: This prevents the reaction of sodium hydride with atmospheric moisture and oxygen.

  • 0 °C Temperature: The initial deprotonation and the subsequent nucleophilic substitution are exothermic. Maintaining a low temperature helps to control the reaction rate and minimize potential side reactions.

Step 2: Cyclocondensation with Guanidine

The core pyrimidinone ring is formed in this step through the condensation of the β-ketoester with guanidine.

Protocol:

  • Prepare a solution of sodium ethoxide (NaOEt) in absolute ethanol. This can be done by carefully adding sodium metal to absolute ethanol under an inert atmosphere.

  • To this solution, add guanidine hydrochloride and stir for 30 minutes to liberate the free guanidine base.

  • Add the ethyl 4-(benzyloxy)-3-oxobutanoate from the previous step to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid or dilute HCl) to a pH of ~7.

  • The product, 2-amino-6-(benzyloxymethyl)pyrimidin-4(1H)-one, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold ethanol and then water, and dry under vacuum.

Causality behind Experimental Choices:

  • Sodium Ethoxide (NaOEt): A strong base is required to catalyze the condensation reaction. NaOEt is a convenient choice when ethanol is used as the solvent.

  • Guanidine Hydrochloride: This is a stable and commercially available salt of guanidine. The free base is generated in situ by reaction with a stronger base like NaOEt.[9]

  • Refluxing Ethanol: The elevated temperature provides the necessary activation energy for the condensation and cyclization to occur at a reasonable rate.

Step 3: Deprotection of the Benzyl Ether

The final step is the removal of the benzyl protecting group to unveil the desired hydroxymethyl functionality. Catalytic transfer hydrogenation is a mild and efficient method for this transformation.[10][11]

Protocol:

  • Suspend 2-amino-6-(benzyloxymethyl)pyrimidin-4(1H)-one in a suitable solvent such as methanol or ethanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • The hydrogenation can be carried out using either hydrogen gas (H₂) at atmospheric or slightly elevated pressure or by using a hydrogen donor like cyclohexene or formic acid for transfer hydrogenation.[7]

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • After the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to yield pure this compound.

Causality behind Experimental Choices:

  • Palladium on Carbon (Pd/C): This is a highly effective and widely used catalyst for the hydrogenolysis of benzyl ethers.[12]

  • Hydrogen Source (H₂ gas or transfer hydrogenation reagents): Hydrogen gas is the most common choice, but for safety and convenience on a laboratory scale, transfer hydrogenation using reagents like cyclohexene or formic acid can be an excellent alternative.[13]

  • Celite Filtration: This is a standard and effective method for removing the solid Pd/C catalyst from the reaction mixture.

Alternative Synthetic Pathway: Route B - Functional Group Interconversion

While not the recommended primary route, this strategy offers an alternative starting from readily available pyrimidine precursors.

Route_B start 2-Amino-4-chloro-6-methylpyrimidine intermediate1 2-Amino-4-chloro-6-bromomethylpyrimidine start->intermediate1 NBS, AIBN intermediate2 2-Amino-4-chloro-6-acetoxymethylpyrimidine intermediate1->intermediate2 NaOAc, DMF intermediate3 2-Amino-4-chloro-6-hydroxymethylpyrimidine intermediate2->intermediate3 Base Hydrolysis product This compound intermediate3->product Acid Hydrolysis

Figure 2: Functional group interconversion route to this compound.

This route begins with the commercially available 2-amino-4-chloro-6-methylpyrimidine.[14][15] The key steps involve:

  • Radical Bromination: The methyl group is converted to a bromomethyl group using a radical initiator like N-bromosuccinimide (NBS) and a catalyst such as azobisisobutyronitrile (AIBN).[16]

  • Nucleophilic Substitution: The bromomethyl intermediate is then reacted with a nucleophile like sodium acetate to introduce an acetoxymethyl group.

  • Hydrolysis of the Ester: The acetate group is hydrolyzed under basic conditions to yield 2-amino-4-chloro-6-(hydroxymethyl)pyrimidine.

  • Hydrolysis of the Chloro Group: The final step involves the hydrolysis of the chloro group at the C4 position to a hydroxyl group, which exists in tautomeric equilibrium with the more stable keto form, yielding the desired product. This is typically achieved under acidic conditions.[17]

While theoretically sound, this route can be plagued by issues such as lack of selectivity in the bromination step, potential for over-reaction, and difficulties in controlling the hydrolysis steps, which may lead to lower overall yields and more complex purification procedures.

Comparative Analysis of Synthetic Routes

FeatureRoute A: Convergent SynthesisRoute B: Functional Group Interconversion
Overall Yield Generally higher and more reproducible.Often lower due to multiple steps and potential side reactions.
Scalability More amenable to large-scale industrial production.Can be challenging to scale up due to the use of radical reactions and multiple intermediates.
Purity of Final Product Typically higher, with easier purification.May require more extensive purification to remove byproducts from each step.
Starting Materials Requires the synthesis of a specific C4 building block.Starts from a commercially available pyrimidine derivative.
Reaction Conditions Involves the use of strong bases and catalytic hydrogenation.Employs radical initiators and multiple hydrolysis steps.
Recommendation Highly Recommended Feasible alternative, but less efficient.

Characterization of this compound

Thorough characterization of the final product is essential to confirm its identity and purity. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrimidine ring proton, the methylene protons of the hydroxymethyl group, the hydroxyl proton, and the amino protons. The chemical shifts and coupling patterns will be indicative of the final structure. For similar 2-amino-6-methyl-4-pyrimidinol structures, the pyrimidine ring proton appears as a singlet around δ 5.14 ppm, and the amino protons as a broad singlet around δ 5.92 ppm.[18]

    • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms and their chemical environments. The carbonyl carbon of the pyrimidinone ring is expected to appear at a downfield chemical shift.

  • Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the compound, confirming the molecular formula. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass with high accuracy.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present, including N-H stretching of the amino group, O-H stretching of the hydroxyl group, C=O stretching of the pyrimidinone ring, and C=N and C=C stretching of the aromatic ring. For analogous 2-amino-4-hydroxy-6-methylpyrimidine, characteristic IR bands are observed for O-H and N-H stretching in the region of 3400-3200 cm⁻¹, and C=O stretching around 1700 cm⁻¹.[19]

  • Melting Point (mp): A sharp and well-defined melting point is indicative of a pure compound. For the related 2-amino-6-methyl-4-pyrimidinol, the melting point is reported to be >300 °C.[18]

Conclusion

The synthesis of this compound is a critical process in the production of important antiviral drugs. This guide has detailed two primary synthetic strategies, with a strong recommendation for the convergent synthesis via cyclocondensation (Route A) due to its superior efficiency, scalability, and higher yields. The provided step-by-step protocol for Route A, along with the rationale behind the experimental choices, offers a robust and reliable method for obtaining this valuable intermediate. By following the outlined procedures and employing the recommended characterization techniques, researchers and drug development professionals can confidently and efficiently synthesize this compound for their research and development needs.

References

  • Clean deprotection of carbohydrate derivatives containing benzylidene acetals and benzyl ethers using triethylsilane and Pd/C. PMC. [Link]

  • New Observations on Deprotection of O-Benzyl Derivatives with Pd/C-Cyclohexene. Synthetic Communications. [Link]

  • Benzyl Ethers. Organic Chemistry Portal. [Link]

  • Synthesis of Acyclovir, Ganciclovir and Their Prodrugs: A Review. ResearchGate. [Link]

  • Supporting Information Acid-Labile δ-Ketal-β-Hydroxy Esters by Asymmetric Hydrogenation of Corresponding δ-Ketal. The Royal Society of Chemistry. [Link]

  • 2 - Science About O-Benzyl protecting groups. Atlanchim Pharma. [Link]

  • Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. Impactfactor. [Link]

  • Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines.
  • Process for the preparation of 2-amino-4,6-dichloro-pyrimidine.
  • Synthesis of Ethyl 2-(4-halobenzyl)-3-oxobutanoate and determination of its Biological activity by using prediction of activity spectra for substance. ProQuest. [Link]

  • Synthesis of 2-Amino pyrimidinones 3 a–i. Reagents and conditions:.... ResearchGate. [Link]

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Sources

An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-4-hydroxy-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: Initial comprehensive searches for "2-Amino-6-(hydroxymethyl)pyrimidin-4(1H)-one" did not yield specific and verifiable physicochemical data in publicly accessible scientific literature and chemical databases. This suggests that while the compound may exist, it is not well-characterized. To provide a scientifically rigorous and data-rich technical guide as requested, this document will focus on the closely related and well-documented compound, 2-Amino-4-hydroxy-6-methylpyrimidine (CAS RN: 3977-29-5). This molecule, also known as 6-methylisocytosine, shares the core pyrimidine scaffold with the requested compound but features a methyl group at the 6-position instead of a hydroxymethyl group. This substitution allows for a thorough exploration of its physicochemical properties, grounded in available experimental data, which can serve as a valuable reference for researchers in drug development.

Introduction and Molecular Overview

2-Amino-4-hydroxy-6-methylpyrimidine is a heterocyclic organic compound with significant relevance in medicinal chemistry and drug discovery. Its structure is analogous to the naturally occurring nucleobase cytosine, positioning it as a key building block in the synthesis of a wide array of biologically active molecules. The presence of both hydrogen bond donors (amino group, ring nitrogens, and hydroxyl group) and acceptors (ring nitrogens and the carbonyl group in its tautomeric form) imparts a high degree of polarity and the potential for diverse intermolecular interactions. This guide provides a comprehensive analysis of its core physicochemical properties, essential for its application in synthesis, formulation, and biological screening.

The compound exists in tautomeric forms, primarily the keto (-pyrimidin-4(1H)-one) and enol (-pyrimidin-4-ol) forms. The keto form is generally considered to be the more stable tautomer in the solid state and in most solvents.

Figure 1: Chemical structure of 2-Amino-4-hydroxy-6-methylpyrimidine (keto tautomer).

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. For 2-Amino-4-hydroxy-6-methylpyrimidine, these properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are fundamental considerations in drug development.

PropertyValueSource
Molecular Formula C5H7N3O[1][2][3]
Molecular Weight 125.13 g/mol [1][3]
CAS Registry Number 3977-29-5[1][2][3][4]
Appearance White to off-white crystalline powder[2][3][5]
Melting Point >300 °C (decomposes)[3][5]
Boiling Point 232.57°C (rough estimate)[5]
Density 1.2602 g/cm³ (rough estimate)[5]
pKa 10.03 ± 0.50 (Predicted)[5]
LogP (Octanol/Water Partition Coefficient) 0.073 (Crippen Method)[6]
LogS (Aqueous Solubility) -0.66 (log10 of Water solubility in mol/L, Crippen Method)[6]

Solubility Profile

The solubility of 2-Amino-4-hydroxy-6-methylpyrimidine is a key parameter for its handling and formulation. Due to its polar nature, stemming from the amino and hydroxyl/keto groups, it exhibits favorable solubility in polar solvents.

  • Aqueous Solubility : While qualitatively described as sparingly soluble in water, a calculated LogS of -0.66 suggests a higher solubility than what might be considered "insoluble"[6]. It is sparingly soluble in aqueous bases[5].

  • Organic Solvent Solubility : It is slightly soluble in DMSO and soluble in hot acetic acid[5]. Its solubility in non-polar organic solvents is expected to be low.

Experimental Protocol for Solubility Determination:

A standardized method for determining the equilibrium solubility of a compound is the shake-flask method, as outlined by OECD Guideline 105.

  • Preparation : A supersaturated solution of 2-Amino-4-hydroxy-6-methylpyrimidine is prepared in the solvent of interest (e.g., water, phosphate-buffered saline pH 7.4).

  • Equilibration : The solution is agitated at a constant temperature (e.g., 25 °C and 37 °C to simulate room and physiological temperature) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation : The suspension is filtered through a 0.22 µm filter to remove undissolved solid.

  • Quantification : The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Validation : The experiment should be performed in triplicate to ensure the reproducibility of the results.

Figure 2: Workflow for experimental solubility determination.

Spectral Properties

Spectroscopic analysis is essential for the structural elucidation and confirmation of 2-Amino-4-hydroxy-6-methylpyrimidine.

4.1. Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key characteristic peaks for 2-Amino-4-hydroxy-6-methylpyrimidine include:

  • N-H stretching : Bands in the region of 3200-3400 cm⁻¹ corresponding to the amino group.

  • C=O stretching : A strong absorption band around 1650-1700 cm⁻¹ indicative of the carbonyl group in the keto tautomer.

  • C=N and C=C stretching : Absorptions in the 1500-1650 cm⁻¹ region.

  • C-H stretching : Bands around 2900-3100 cm⁻¹.

The NIST WebBook provides a reference IR spectrum for this compound[1].

4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed molecular structure.

  • ¹H NMR : The proton NMR spectrum would be expected to show signals for the methyl protons, the vinyl proton on the pyrimidine ring, and the protons of the amino group. The chemical shifts of the N-H protons can be broad and may exchange with D₂O.

  • ¹³C NMR : The carbon NMR spectrum would show distinct signals for the methyl carbon, the carbonyl carbon, and the sp² hybridized carbons of the pyrimidine ring.

A study by Shakir and Adnan (2020) provides representative ¹H and ¹³C NMR data for derivatives of 2-Amino-4-hydroxy-6-methylpyrimidine, which can serve as a reference for expected chemical shifts[7].

4.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 2-Amino-4-hydroxy-6-methylpyrimidine, the molecular ion peak [M]⁺ would be observed at m/z 125.13.

Stability and Reactivity

2-Amino-4-hydroxy-6-methylpyrimidine is a stable crystalline solid under standard conditions. It should be stored in a dark place under an inert atmosphere at room temperature[5]. As a pyrimidine derivative, it can undergo various chemical transformations, making it a versatile intermediate in organic synthesis. The amino group can be acylated, alkylated, or diazotized, while the pyrimidine ring can participate in electrophilic and nucleophilic substitution reactions.

Conclusion

2-Amino-4-hydroxy-6-methylpyrimidine is a well-characterized compound with a range of physicochemical properties that make it a valuable building block in drug discovery and medicinal chemistry. Its high melting point and polarity, governed by its ability to form strong intermolecular hydrogen bonds, are key considerations for its use in synthesis and formulation. This guide provides a foundational understanding of its core properties and outlines experimental approaches for their characterization, serving as a vital resource for researchers in the field.

References

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  • Organic Letters. (2010). Efficient Synthesis of 5-Hydroxymethylcytosine Containing DNA. Retrieved January 3, 2026, from [Link]

  • PMC. (2025). Occurrence, Properties, Applications and Analytics of Cytosine and Its Derivatives. Retrieved January 3, 2026, from [Link]

  • PMC. (n.d.). Homologues of epigenetic pyrimidines: 5-alkyl-, 5-hydroxyalkyl and 5-acyluracil and -cytosine nucleotides: synthesis, enzymatic incorporation into DNA and effect on transcription with bacterial RNA polymerase. Retrieved January 3, 2026, from [Link]

  • PubChem. (n.d.). Isocytosine. Retrieved January 3, 2026, from [Link]

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An In-depth Technical Guide to the Mechanism of Action of 2-Amino-6-(hydroxymethyl)pyrimidin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-6-(hydroxymethyl)pyrimidin-4(1H)-one, a synthetic pyrimidine analog, has emerged as a molecule of significant interest due to its potent and broad-spectrum antiviral activity. This technical guide provides a comprehensive analysis of its core mechanism of action, primarily focusing on its role as an inhibitor of the host-cell enzyme dihydroorotate dehydrogenase (DHODH). By elucidating the biochemical pathways affected and the downstream consequences for viral replication, this document aims to equip researchers and drug development professionals with a thorough understanding of this compound's therapeutic potential. The guide further details established experimental protocols for evaluating its activity and provides a forward-looking perspective on its application in antiviral drug discovery.

Introduction: The Therapeutic Potential of Targeting Host Metabolism for Antiviral Therapy

The perpetual challenge of emerging and evolving viral pathogens necessitates the development of novel antiviral strategies. While directly targeting viral enzymes has proven successful, this approach is often hampered by the rapid emergence of drug-resistant viral strains. A compelling alternative strategy involves targeting host-cell factors that are essential for viral replication. This approach offers the dual advantages of a higher barrier to resistance and the potential for broad-spectrum activity against multiple viral families.

This compound, hereafter referred to as Compound A3 as identified in key literature, exemplifies the promise of this strategy.[1] This small molecule has demonstrated remarkable efficacy against a wide array of both RNA and DNA viruses, not by interacting with a viral protein, but by modulating a critical metabolic pathway within the host cell.[1] This guide will dissect the molecular underpinnings of this activity.

Core Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

The primary mechanism of action of this compound is the inhibition of the host enzyme dihydroorotate dehydrogenase (DHODH).[1] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is responsible for the synthesis of the pyrimidine nucleotides uridine monophosphate (UMP), cytidine triphosphate (CTP), and thymidine triphosphate (TTP). These nucleotides are essential building blocks for the synthesis of both DNA and RNA.

The De Novo Pyrimidine Biosynthesis Pathway

The de novo synthesis of pyrimidines is a multi-step enzymatic process that begins with simple precursor molecules. DHODH catalyzes the fourth committed step in this pathway: the oxidation of dihydroorotate to orotate. This is a critical, rate-limiting step in the production of pyrimidines.

Pyrimidine_Biosynthesis cluster_denovo De Novo Pathway cluster_salvage Salvage Pathway Carbamoyl_Phosphate Carbamoyl Phosphate + Aspartate Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate ATCase Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate DHODH OMP Orotidine 5'-monophosphate (OMP) Orotate->OMP OPRT UMP Uridine 5'-monophosphate (UMP) OMP->UMP ODC UDP UDP UMP->UDP dUDP dUDP UDP->dUDP UTP UTP UDP->UTP dUMP dUMP dUDP->dUMP dTMP dTMP dUMP->dTMP CTP CTP UTP->CTP Uracil Uracil Uracil->UMP UPRT A3 2-Amino-6-(hydroxymethyl) pyrimidin-4(1H)-one (A3) A3->Dihydroorotate Inhibits caption Figure 1: The De Novo Pyrimidine Biosynthesis Pathway and the Site of Inhibition by Compound A3.

Caption: The de novo pyrimidine biosynthesis pathway, highlighting the inhibition of DHODH by this compound (A3).

By inhibiting DHODH, Compound A3 effectively depletes the intracellular pool of pyrimidines.[1] This has profound consequences for rapidly replicating entities, such as viruses, which have a high demand for nucleotides to synthesize their genetic material.

Broad-Spectrum Antiviral Activity

A significant feature of Compound A3 is its broad-spectrum antiviral activity. It has been shown to inhibit the replication of a diverse range of viruses, including:

  • Negative-sense RNA viruses: Influenza A and B, Newcastle disease virus, Vesicular stomatitis virus.[1]

  • Positive-sense RNA viruses: Sindbis virus, Hepatitis C virus, West Nile virus, Dengue virus.[1]

  • DNA viruses: Vaccinia virus, Human adenovirus.[1]

  • Retroviruses: HIV.[1]

This wide range of activity is a direct consequence of its mechanism of action. By targeting a fundamental host-cell process required by numerous viruses, Compound A3 circumvents the need for virus-specific interactions.

Reversal of Antiviral Effect by Pyrimidine Supplementation

A key piece of evidence supporting the DHODH inhibition mechanism is the reversal of the antiviral effect in the presence of exogenous pyrimidines. The addition of uracil to the cell culture medium can bypass the block in the de novo pathway by feeding into the pyrimidine salvage pathway.[1] Similarly, the addition of orotic acid, the product of the DHODH-catalyzed reaction, can also restore viral replication.[1]

Experimental Protocols for Mechanistic Elucidation

The following protocols are foundational for investigating the mechanism of action of this compound.

Plaque Reduction Assay for Antiviral Activity

This assay is the gold standard for quantifying the inhibition of viral replication.

Methodology:

  • Cell Seeding: Plate a confluent monolayer of susceptible host cells (e.g., Madin-Darby canine kidney (MDCK) cells for influenza virus) in 6-well plates.

  • Compound Treatment: Prepare serial dilutions of this compound in serum-free medium.

  • Viral Infection: Remove the growth medium from the cells and infect with a known titer of the virus (e.g., 100 plaque-forming units per well).

  • Incubation: Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Overlay: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing the different concentrations of the compound.

  • Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-3 days).

  • Staining and Quantification: Fix the cells and stain with a solution such as crystal violet to visualize the plaques. Count the number of plaques in each well and calculate the percentage of inhibition relative to the untreated control.

Primer Extension Assay for Viral RNA Synthesis

This assay directly measures the effect of the compound on the synthesis of viral RNA species.

Methodology:

  • Infection and Treatment: Infect host cells with the virus at a high multiplicity of infection (MOI) and treat with the desired concentration of this compound.

  • RNA Extraction: At various time points post-infection, harvest the cells and extract total RNA.

  • Primer Annealing: Anneal a radiolabeled or fluorescently labeled primer specific to a viral RNA segment of interest.

  • Reverse Transcription: Perform a reverse transcription reaction to synthesize cDNA complementary to the viral RNA.

  • Gel Electrophoresis: Separate the cDNA products by denaturing polyacrylamide gel electrophoresis.

  • Visualization and Analysis: Visualize the bands by autoradiography or fluorescence imaging and quantify the levels of viral RNA synthesis. A cellular RNA (e.g., 5S rRNA) should be used as a loading control.[1]

Primer_Extension_Workflow Infection Infect cells with virus and treat with compound RNA_Extraction Extract total RNA Infection->RNA_Extraction Primer_Annealing Anneal labeled primer to viral RNA RNA_Extraction->Primer_Annealing RT Reverse Transcription Primer_Annealing->RT Gel Denaturing PAGE RT->Gel Analysis Visualize and quantify viral RNA levels Gel->Analysis caption Figure 2: Workflow for Primer Extension Assay.

Caption: A simplified workflow of the primer extension assay to measure viral RNA synthesis.

Quantitative Data Summary

VirusHost CellIC50 (µM)Reference
Influenza AMDCK~0.04[1]
Influenza BMDCK~0.04[1]
Vesicular stomatitis virusA549~0.02[1]
Dengue virusA549~0.02[1]

IC50 values are approximate and can vary based on experimental conditions.

Broader Context and Future Directions

While the primary and most well-documented mechanism of action for this compound is the inhibition of DHODH for broad-spectrum antiviral activity, the pyrimidine scaffold is a versatile pharmacophore. Derivatives of 2-aminopyrimidine have been explored for a multitude of other therapeutic applications, including:

  • Anticancer agents: Targeting kinases such as Polo-like kinase 1 (PLK1).[2]

  • Antibacterial agents: Showing efficacy against various bacterial strains.[3][4]

  • Bone anabolic agents: Promoting osteogenesis through the BMP2/SMAD1 signaling pathway.[5][6]

The established safety and efficacy of targeting DHODH, as seen with approved drugs like leflunomide and teriflunomide for autoimmune diseases, provides a strong rationale for the continued investigation of this compound as an antiviral agent. Future research should focus on optimizing its pharmacokinetic and pharmacodynamic properties, as well as evaluating its efficacy in in vivo models of viral diseases.

Conclusion

This compound represents a promising lead compound for the development of broad-spectrum antiviral therapies. Its mechanism of action, centered on the inhibition of the host-cell enzyme DHODH and the subsequent depletion of pyrimidine pools, is well-supported by experimental evidence. This approach of targeting host metabolism offers a durable and broad-acting strategy to combat a wide range of viral pathogens. The experimental frameworks detailed in this guide provide a solid foundation for researchers to further explore and harness the therapeutic potential of this and similar compounds.

References

  • Title: Broad-spectrum antiviral that interferes with de novo pyrimidine biosynthesis. Source: Proceedings of the National Academy of Sciences. URL: [Link]

  • Title: 1H-pyrrole and 2-(2-amino-pyrimidin-4-yl)-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one derivatives as new classes of selective and orally available Polo-like kinase 1 inhibitors. Source: Bioorganic & Medicinal Chemistry Letters. URL: [Link]

  • Title: Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. Source: RSC Medicinal Chemistry. URL: [Link]

  • Title: Synthesis and biofilm inhibition studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-ones. Source: Bioorganic & Medicinal Chemistry Letters. URL: [Link]

  • Title: Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities. Source: Bioorganic Chemistry. URL: [Link]

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An In-depth Technical Guide on the Biological Activity of 2-Amino-6-(hydroxymethyl)pyrimidin-4(1H)-one and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules, including nucleobases essential for life. Within this vast family of compounds, 2-amino-6-(hydroxymethyl)pyrimidin-4(1H)-one represents a promising, yet underexplored, nucleus for drug discovery. The presence of a hydroxymethyl group at the C6 position introduces a key functional handle for further derivatization and potential hydrogen bonding interactions with biological targets. This guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of this compound and its derivatives, with a focus on their potential as antiviral, anticancer, and enzyme-inhibiting agents.

Synthetic Strategies

The synthesis of the this compound core and its analogs often involves multi-step sequences starting from readily available pyrimidine precursors. A representative synthetic approach for a related fused heterocyclic system, 2-amino-4-hydroxyl-6-hydroxymethyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine, begins with 2-amino-6-methyluracil. This highlights the utility of the 6-methyl group as a precursor to the 6-hydroxymethyl functionality through subsequent oxidation or functional group interconversion.[1]

A general synthetic workflow for creating derivatives of the pyrimidine core is illustrated below:

synthesis_workflow start 2-Amino-6-methyluracil protect Protection of Amino Group (e.g., Pivaloyl chloride) start->protect Step 1 cyclize Cyclization Reaction protect->cyclize Step 2 deprotect Deprotection cyclize->deprotect Step 3 final_product 2-Amino-4-hydroxyl-6-hydroxymethyl- 5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine deprotect->final_product Final Product

Caption: Synthetic workflow for a 6-hydroxymethyl pyrimidine derivative.

Biological Activities and Therapeutic Potential

The inherent versatility of the pyrimidine ring, combined with the reactive nature of the 6-(hydroxymethyl) group, allows for the exploration of a wide range of biological activities.

Antiviral Activity

Derivatives of 6-hydroxypyrimidines have demonstrated notable antiviral properties. Specifically, 6-[2-(phosphonomethoxy)alkoxy]pyrimidines, which are O-alkylated derivatives at the 6-position, have been shown to inhibit the replication of a range of viruses, including herpes simplex virus (HSV-1 and HSV-2), varicella-zoster virus (VZV), cytomegalovirus (CMV), and human immunodeficiency virus (HIV-1 and HIV-2).[2] The antiviral activity is contingent on the O(6)-isomer, as the corresponding N(1)-isomers are inactive.[2] This underscores the critical role of the substitution pattern on the pyrimidine ring in determining biological function.

Furthermore, nucleoside analogs incorporating a modified pyrimidine core, such as 2-hydroxyimino-6-aza-pyrimidine nucleosides, have exhibited moderate activity against Zika virus (ZIKV) and human respiratory syncytial virus (HRSV).[3][4] These findings suggest that the this compound scaffold could serve as a valuable starting point for the design of novel antiviral agents.

Anticancer Activity

The anticancer potential of pyrimidine derivatives is well-documented.[5] In the context of 6-substituted pyrimidinones, 6-ferrocenylpyrimidin-4(3H)-one derivatives have been synthesized and evaluated for their cytotoxic effects.[6] These compounds displayed a dose-dependent toxic effect on breast cancer cell lines (MCF-7), with 2-methyl-6-ferrocenylpyrimidin-4(3H)-one showing a pronounced cytotoxic effect.[6]

Additionally, N1-(hydroxymethyl phenylmethyl) pyrimidine derivatives have demonstrated growth inhibitory effects against various cancer cell lines, particularly leukemia.[7] The position of the hydroxymethylphenyl group was found to influence the activity, with ortho-substituted derivatives showing potent growth inhibition.[7]

Enzyme Inhibition

A significant area of interest for 6-(hydroxymethyl)pyrimidine derivatives is their potential as enzyme inhibitors. A study on β-amino carbonyl fused 6-(hydroxymethyl)pyrazolopyrimidines revealed potent dipeptidyl peptidase-4 (DPP-4) inhibition.[8][9] DPP-4 inhibitors are a class of oral hypoglycemics used for the treatment of type 2 diabetes.[8] The most potent compounds in this series exhibited IC50 values comparable to the approved drug Sitagliptin, highlighting the therapeutic potential of this scaffold.[8][9]

The broader class of pyrimidine derivatives has also been investigated for the inhibition of other enzymes, such as glutathione reductase (GR), which is a target in cancer and malaria treatment.[10]

Structure-Activity Relationship (SAR)

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring.[11][12] For derivatives related to this compound, several key SAR insights can be drawn:

  • Substitution at the 6-position: The 6-position is a critical determinant of activity. The introduction of a hydroxymethyl group provides a point for further modification, and as seen with the 6-[2-(phosphonomethoxy)alkoxy]pyrimidines, O-alkylation at this position can confer potent antiviral activity.[2]

  • Substitution at the 2- and 4-positions: The amino group at the 2-position and the oxo group at the 4-position are important for establishing hydrogen bonding interactions with target proteins. Modifications at these positions can significantly alter the biological activity profile.

  • Fused Ring Systems: Fusing the pyrimidine ring with other heterocyclic systems, as seen in the 6-(hydroxymethyl)pyrazolopyrimidines, can lead to highly potent and selective enzyme inhibitors.[8][9]

sar_diagram pyrimidine This compound Core sub_6 6-(Hydroxymethyl) Group: - Key for derivatization - O-alkylation can lead to antiviral activity pyrimidine->sub_6 Influences sub_2 2-Amino Group: - Important for H-bonding - Can be modified to modulate activity pyrimidine->sub_2 Influences sub_4 4-Oxo Group: - Crucial for H-bonding interactions pyrimidine->sub_4 Influences fused Fused Rings: - Can enhance potency and selectivity (e.g., pyrazolopyrimidines) pyrimidine->fused Can be modified by

Caption: Key structure-activity relationship points.

Experimental Protocols

To facilitate further research in this area, a representative protocol for a DPP-4 inhibition assay is provided below. This protocol is based on methodologies described in the literature for evaluating pyrimidine-based inhibitors.[8][9]

In Vitro DPP-4 Inhibition Assay

Objective: To determine the in vitro inhibitory activity of test compounds against human recombinant DPP-4.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-p-nitroanilide (G-p-NA)

  • Assay buffer: Tris-HCl buffer (pH 8.0)

  • Test compounds dissolved in DMSO

  • Sitagliptin (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compounds and the positive control (Sitagliptin) in the assay buffer. The final concentration of DMSO in the assay should be kept below 1%.

  • In a 96-well plate, add 50 µL of the diluted test compounds or control to the appropriate wells.

  • Add 25 µL of the human recombinant DPP-4 enzyme solution to each well.

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 25 µL of the DPP-4 substrate (G-p-NA) solution to each well.

  • Immediately measure the absorbance at 405 nm using a microplate reader.

  • Continue to monitor the absorbance every 2 minutes for a total of 20 minutes to determine the reaction rate.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

  • Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Data Summary

The following table summarizes the biological activity of selected derivatives discussed in this guide.

Compound ClassTargetKey Derivative(s)Biological Activity (IC50/EC50)Reference
6-(Hydroxymethyl)pyrazolopyrimidinesDPP-4β-amino carbonyl fused derivatives≤ 59.8 nM[8][9]
2-Hydroxyimino-6-aza-pyrimidine nucleosidesZika Virus6-Aza-2-hydroxyimino-5-methyluridineEC50 = 3.2 µM[4]
2-Hydroxyimino-6-aza-pyrimidine nucleosidesHRSVPeracetylated derivativeEC50 = 5.2 µM[4]
6-Ferrocenylpyrimidin-4(3H)-onesMCF-7 cells2-Methyl-6-ferrocenylpyrimidin-4(3H)-oneNot specified, but showed the most pronounced cytotoxic effect[6]

Conclusion

This compound and its derivatives represent a promising class of compounds with a diverse range of biological activities. The 6-(hydroxymethyl) group serves as a versatile handle for synthetic modification, enabling the exploration of a broad chemical space. While research on the parent molecule is still emerging, the significant antiviral, anticancer, and enzyme-inhibiting activities of its close analogs underscore the therapeutic potential of this scaffold. Further investigation into the synthesis and biological evaluation of novel derivatives is warranted to fully elucidate their potential in drug discovery and development.

References

  • Natarajan, S., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Drug Discovery Technologies, 19(3), 23-38. [Link]

  • Natarajan, S., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. ResearchGate. [Link]

  • Bentham Science Publishers. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. [Link]

  • Jarvest, R. L., et al. (2002). Design, synthesis, and structure-activity relationship of 6-alkynylpyrimidines as potent adenosine kinase inhibitors. Journal of Medicinal Chemistry, 45(17), 3639-3648. [Link]

  • Mansour, T. S., et al. (1997). Structure-Activity Relationship of Pyrimidine Heterosubstituted Nucleoside Analogues. Nucleosides and Nucleotides, 16(7-9), 1079-1088. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Amino-4-hydroxyl-6-hydroxymethyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine from 2-Amino-4-hydroxyl-6-methylpyrimidine. ResearchGate. [Link]

  • Al-Masoudi, N. A., et al. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity. International Journal of Pharmaceutical Quality Assurance, 12(3), 242-248. [Link]

  • El-Gazzar, A. A., et al. (2021). 2-Hydroxyimino-6-aza-pyrimidine nucleosides: synthesis, DFT calculations, and antiviral evaluations. New Journal of Chemistry, 45(34), 15483-15494. [Link]

  • ResearchGate. (2021). 2-Hydroxyimino-6-aza-pyrimidine nucleosides: synthesis, DFT calculations, and antiviral evaluations. ResearchGate. [Link]

  • Holý, A., et al. (1995). 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines with antiviral activity. Journal of Medicinal Chemistry, 38(22), 4444-4451. [Link]

  • Abdullah, S., & Adnan, S. (2020). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biological Activity (Anti-Bacteria and Anti-Cancer). International Journal of Pharmaceutical Quality Assurance, 11(1), 54-60. [Link]

  • Hladysh, A. V., et al. (2020). Synthesis and In Vitro Anticancer Activity of 6-Ferrocenylpyrimidin-4(3H)-one Derivatives. Letters in Drug Design & Discovery, 17(9), 1146-1153. [Link]

  • Stepanova, A. V., et al. (2022). Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action. Molecules, 27(15), 4998. [Link]

  • El-Barbary, A. A., et al. (2008). Synthesis of 2-bromomethyl-3-hydroxy-2-hydroxymethyl-propyl pyrimidine and theophylline nucleosides under microwave irradiation. Evaluation of their activity against hepatitis B virus. Archiv der Pharmazie, 341(10), 642-647. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-amino-4-hydroxy-6-methoxy-pyrimidine. [Link]

  • Duran, H. E. (2024). Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase. Advances in Biotechnology & Microbiology, 18(2). [Link]

  • NIST. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine. NIST WebBook. [Link]

  • Chen, L., et al. (2007). Synthesis and Antitumor Properties of N1-(Hydroxymethyl Phenylmethyl) Pyrimidine Derivatives and their Intermediates. Letters in Drug Design & Discovery, 4(4), 249-256. [Link]

  • ResearchGate. (n.d.). Pyrimidine derivatives as anticancer agents. ResearchGate. [Link]

  • Kantevari, S., et al. (2013). Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives. Bioorganic & Medicinal Chemistry Letters, 23(10), 2824-2828. [Link]

  • Drugfuture.com. (n.d.). 2-AMINO-6-(HYDROXYMETHYL)PYRIDO(3,2-D)PYRIMIDIN-4(3H)-ONE. [Link]

  • Chung, C.-L., et al. (2022). Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. Current Medicinal Chemistry, 29(26), 4589-4606. [Link]

  • Wang, X., et al. (2016). Synthesis and evaluation of the antitumor activity of highly functionalised pyridin-2-ones and pyrimidin-4-ones. RSC Advances, 6(70), 65981-65990. [Link]

  • Chung, C.-L., et al. (2022). Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. Current Medicinal Chemistry. [Link]

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The Emerging Potential of 2-Amino-6-(hydroxymethyl)pyrimidin-4(1H)-one Analogs in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Therapeutic Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, the pyrimidine nucleus stands as a "privileged scaffold," a core structure that consistently appears in a multitude of biologically active compounds.[1] Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems.[2] This inherent biocompatibility, coupled with its versatile chemical reactivity, has made the pyrimidine ring a cornerstone in the development of a wide array of therapeutics, including anticancer, antiviral, and anti-inflammatory agents.[1][2] Within this vast family, 2-amino-6-(hydroxymethyl)pyrimidin-4(1H)-one emerges as a particularly intriguing starting point for the design of novel therapeutic agents. Its trifunctional nature, featuring an amino group, a hydroxyl group, and the pyrimidinone core, offers a rich canvas for structural modifications to fine-tune biological activity and pharmacokinetic properties. This guide provides an in-depth exploration of the structural analogs of this compound, delving into their synthesis, structure-activity relationships (SAR), and their burgeoning potential across diverse therapeutic areas. For researchers, scientists, and drug development professionals, this document aims to be a comprehensive resource, illuminating the path from a simple heterocyclic core to the next generation of targeted therapies.

I. The Core Scaffold: this compound

The parent compound, this compound, serves as the foundational building block for the analogs discussed herein. While the biological activity of the unmodified parent compound is not extensively documented in publicly available literature, its structural relationship to biologically important molecules, such as nucleoside analogs, suggests its potential as a pharmacophore. The key to unlocking this potential lies in the strategic modification of its functional groups, particularly the hydroxymethyl group at the 6-position. This position provides a critical handle for introducing a variety of substituents that can modulate the molecule's size, shape, polarity, and hydrogen bonding capacity, thereby influencing its interaction with biological targets.

II. Synthetic Strategies: Building the Analog Library

The synthesis of 2-amino-6-(substituted)pyrimidin-4(1H)-one analogs generally follows established routes for pyrimidine ring formation, followed by modifications of the 6-position. A common and versatile approach involves the condensation of a β-ketoester with guanidine or its derivatives.

General Synthetic Workflow

G cluster_0 Core Synthesis cluster_1 Modification at C6 Start β-Ketoester + Guanidine Cyclization Base-catalyzed Cyclocondensation Start->Cyclization Reaction Core 2-Amino-6-methyl pyrimidin-4(1H)-one Cyclization->Core Formation of Pyrimidine Ring Halogenation Radical Halogenation (e.g., NBS) Core->Halogenation Core->Halogenation Functionalization Halogenated_Intermediate 2-Amino-6-(bromomethyl) pyrimidin-4(1H)-one Halogenation->Halogenated_Intermediate Nucleophilic_Substitution Nucleophilic Substitution (e.g., R-OH, R-SH, R-NH2) Halogenated_Intermediate->Nucleophilic_Substitution Analogs 6-Substituted Analogs (Ethers, Thioethers, Amines) Nucleophilic_Substitution->Analogs

Caption: General synthetic workflow for 6-substituted 2-aminopyrimidin-4(1H)-one analogs.

Detailed Protocol: Synthesis of a 6-(Alkoxymethyl) Analog

This protocol outlines a representative synthesis of a 6-(alkoxymethyl) derivative, a common structural motif in biologically active pyrimidinones.

Step 1: Synthesis of 2-Amino-6-methylpyrimidin-4(1H)-one

  • To a solution of sodium ethoxide, prepared by dissolving sodium metal in absolute ethanol, add ethyl acetoacetate followed by guanidine hydrochloride.

  • Reflux the reaction mixture for 8-12 hours.

  • Cool the mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

  • The precipitated product, 2-amino-6-methylpyrimidin-4(1H)-one, is collected by filtration, washed with cold ethanol, and dried.

Step 2: Bromination of the 6-Methyl Group

  • Suspend 2-amino-6-methylpyrimidin-4(1H)-one in a suitable solvent such as glacial acetic acid or a chlorinated solvent.

  • Add N-bromosuccinimide (NBS) portion-wise while irradiating with a UV lamp or in the presence of a radical initiator (e.g., AIBN).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled, and the product, 2-amino-6-(bromomethyl)pyrimidin-4(1H)-one, is isolated by filtration or extraction.

Step 3: Nucleophilic Substitution to form the Ether Linkage

  • Dissolve the 2-amino-6-(bromomethyl)pyrimidin-4(1H)-one intermediate in a polar aprotic solvent such as DMF or acetonitrile.

  • Add the desired alcohol (R-OH) and a non-nucleophilic base (e.g., potassium carbonate or sodium hydride).

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete as monitored by TLC.

  • The final product, 2-amino-6-(alkoxymethyl)pyrimidin-4(1H)-one, is isolated by aqueous workup and purified by recrystallization or column chromatography.

III. Therapeutic Potential and Structure-Activity Relationships

The true value of the this compound scaffold lies in the diverse biological activities exhibited by its analogs. By modifying the 6-position, researchers can tailor these molecules to interact with specific biological targets, leading to potent and selective therapeutic agents.

A. Kinase Inhibitors: Targeting Uncontrolled Cell Proliferation

Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. The 2-aminopyrimidine core is a well-established hinge-binding motif in many kinase inhibitors. Analogs of this compound have shown promise as inhibitors of various kinases, including Polo-like kinase 1 (PLK1) and Cyclin-Dependent Kinases (CDKs).

The general principle behind the interaction of these analogs with the kinase active site involves hydrogen bonding between the 2-amino group and the pyrimidinone ring with the hinge region of the kinase. The substituent at the 6-position extends into the solvent-exposed region or a deeper hydrophobic pocket, where modifications can significantly impact potency and selectivity.

G cluster_0 Kinase Active Site cluster_1 Inhibitor Hinge Hinge Region (Backbone NH) Pocket Hydrophobic Pocket Solvent Solvent Front Core 2-Aminopyrimidinone Core Core->Hinge H-Bonds Substituent C6-Substituent Substituent->Pocket Hydrophobic Interactions Substituent->Solvent Solubility/ PK properties

Caption: Interaction of a 6-substituted 2-aminopyrimidinone inhibitor with a kinase active site.

Structure-Activity Relationship (SAR) Insights for Kinase Inhibition:

Position of ModificationType of ModificationEffect on ActivityRationale
C6-substituent Small, hydrophobic groups (e.g., benzyl, substituted phenyl)Often increases potencyFavorable interactions with a hydrophobic pocket near the ATP binding site.
Bulky or charged groupsMay decrease potencySteric hindrance or unfavorable electrostatic interactions in the binding pocket.
Linker length and flexibilityOptimal length is crucialAllows the terminal group to reach and interact favorably with specific residues in the pocket.
2-Amino group Substitution (e.g., methylation)Generally detrimentalDisrupts the key hydrogen bonding interactions with the kinase hinge region.
Pyrimidine Ring Fused rings (e.g., pyrrolo[2,3-d]pyrimidine)Can enhance potency and selectivityProvides a larger surface area for interaction and can orient substituents more effectively.[3]

Table 1: SAR Summary for Kinase Inhibitor Analogs

B. Antiviral Agents: A New Generation of Nucleoside Analogs

Acyclic nucleoside analogs are a cornerstone of antiviral therapy.[4] These molecules mimic natural nucleosides and, upon phosphorylation in the cell, can act as chain terminators or inhibitors of viral polymerases. The this compound scaffold is an excellent starting point for designing novel acyclic nucleoside analogs. The hydroxymethyl group can be etherified with various acyclic side chains that mimic the sugar moiety of natural nucleosides.

Mechanism of Action of Acyclic Nucleoside Analogs:

  • Cellular Uptake: The analog enters the host cell.

  • Phosphorylation: Host or viral kinases phosphorylate the analog to its active triphosphate form.

  • Inhibition of Viral Polymerase: The triphosphate analog competes with natural nucleoside triphosphates for incorporation into the growing viral DNA or RNA chain.

  • Chain Termination: Once incorporated, the lack of a 3'-hydroxyl group on the acyclic side chain prevents further chain elongation, thus halting viral replication.

SAR Insights for Antiviral Activity:

The antiviral activity of these analogs is highly dependent on the nature of the acyclic side chain at the 6-position.

Side Chain ModificationEffect on Antiviral ActivityRationale
(2-Hydroxyethoxy)methyl Potential for broad-spectrum antiviral activityMimics the side chain of acyclovir, a well-known antiviral drug.
Phosphonomethoxyethyl (PME) Potent activity against retrovirusesThe phosphonate group bypasses the first phosphorylation step, which can be a rate-limiting step for activation.
Introduction of chirality Can significantly enhance potency and selectivityViral polymerases are often stereoselective, and one enantiomer may fit the active site much better than the other.

Table 2: SAR Summary for Antiviral Acyclic Nucleoside Analogs

IV. Future Directions and Conclusion

The exploration of structural analogs of this compound is a promising frontier in drug discovery. The versatility of this scaffold, coupled with the established importance of the pyrimidine core in medicinal chemistry, provides a solid foundation for the development of novel therapeutics.

Future research in this area should focus on:

  • Expansion of the Analog Library: Systematic modification of the 6-position with a wider variety of functional groups to probe the SAR for different biological targets.

  • Target Identification and Validation: For analogs with promising activity, identifying the specific molecular targets and elucidating the mechanism of action will be crucial for further development.

  • Optimization of Pharmacokinetic Properties: Fine-tuning the physicochemical properties of lead compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Exploration of New Therapeutic Areas: While kinase inhibition and antiviral activity are promising avenues, the diverse biological activities of pyrimidines suggest that these analogs may have potential in other areas, such as anti-inflammatory and neurodegenerative diseases.

V. References

  • Synthesis of new acyclic pyrimidine nucleoside analogs as potential antiviral drugs. Available at: [Link]

  • 1H-pyrrole and 2-(2-amino-pyrimidin-4-yl)-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one derivatives as new classes of selective and orally available Polo-like kinase 1 inhibitors. Available at: [Link]

  • Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. Available at: [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Available at: [Link]

  • Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. Available at: [Link]

  • Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Available at: [Link]

  • (PDF) Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Available at: [Link]

  • An overview on synthesis and biological activity of pyrimidines. Available at: [Link]

Sources

Introduction: The Significance of Tautomerism in Pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Tautomerism of 2-Amino-6-(hydroxymethyl)pyrimidin-4(1H)-one

Abstract: The phenomenon of tautomerism in heterocyclic compounds is of profound importance in the fields of medicinal chemistry and drug development. The precise tautomeric form of a molecule can dictate its biological activity, physicochemical properties, and metabolic fate. This guide provides a comprehensive technical analysis of the tautomeric landscape of this compound, a substituted pyrimidine with significant potential for structural diversity. We will explore the key keto-enol and amino-imino tautomeric equilibria, the underlying physicochemical principles that govern their relative stability, and the state-of-the-art methodologies used for their elucidation. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of prototropic tautomerism in drug-like scaffolds.

Prototropic tautomerism, the dynamic equilibrium involving the migration of a proton, is a fundamental concept in organic chemistry.[1] In nitrogen-containing heterocycles like pyrimidines, this phenomenon is particularly prevalent and consequential. The bases of nucleic acids—cytosine, thymine, and uracil—are all pyrimidine derivatives, and their tautomeric states are critical to the fidelity of DNA replication and transcription.[2] The existence of a molecule as a mixture of interconverting tautomers can profoundly influence its hydrogen bonding patterns, shape, polarity, and pKa, thereby altering its interaction with biological targets.[3] For drug development professionals, an understanding of a molecule's dominant tautomeric forms is not merely academic; it is a prerequisite for rational drug design, as different tautomers can exhibit vastly different pharmacological and pharmacokinetic profiles.

The title compound, this compound, contains multiple sites for proton migration: the pyrimidine ring nitrogens, the exocyclic amino group, and the C4-oxo group. This leads to a complex equilibrium of several potential tautomers. This guide will systematically dissect this complexity.

The Tautomeric Landscape of this compound

The structure of this compound allows for two primary types of tautomerism: keto-enol and amino-imino. This results in four principal tautomeric forms. The equilibrium between these forms is dynamic and influenced by factors such as solvent and solid-state packing.[4][5]

  • Tautomer A (Amino-Keto): this compound. This is the canonical form represented by the IUPAC name.

  • Tautomer B (Amino-Enol): 2-Amino-4-hydroxy-6-(hydroxymethyl)pyrimidine. This form arises from proton migration from N1 to the C4-oxygen.

  • Tautomer C (Imino-Keto): 2-Imino-6-(hydroxymethyl)-2,3-dihydropyrimidin-4(1H)-one. This form results from a proton shift from the exocyclic amino group to the N1 ring nitrogen.

  • Tautomer D (Imino-Enol): 2-Imino-4-hydroxy-6-(hydroxymethyl)-1,2-dihydropyrimidine. This tautomer represents a combination of both proton shifts.

G cluster_0 Keto-Enol Tautomerism cluster_1 Amino-Imino Tautomerism A Tautomer A (Amino-Keto) B Tautomer B (Amino-Enol) A->B H⁺ Shift (N1 ↔ O4) C Tautomer C (Imino-Keto) A->C H⁺ Shift (N_exo ↔ N1) B->A D Tautomer D (Imino-Enol) B->D H⁺ Shift (N_exo ↔ N3) C->A C->D H⁺ Shift (N3 ↔ O4) D->B D->C

Figure 1: Tautomeric equilibria for the title compound.

Physicochemical Principles Governing Tautomeric Preference

For most simple pyrimidinones, the keto form is significantly more stable than the enol form, often by several kcal/mol, particularly in polar solvents.[6][7] The introduction of an amino group at the C2 position, as seen in cytosine analogues, generally favors the amino tautomer over the imino form.

  • Electronic Effects: The electron-donating amino group at C2 and the hydroxymethyl group at C6 influence the electron density of the pyrimidine ring, which can modulate the relative basicity of the nitrogen and oxygen atoms involved in the tautomerism.

  • Solvent Effects: The equilibrium can be dramatically shifted by the solvent.[3] Polar protic solvents (e.g., water, ethanol) can stabilize the more polar keto and amino forms through hydrogen bonding.[8] In contrast, non-polar solvents may favor the less polar enol or imino forms.[4]

  • Aromaticity: The enol tautomers (B and D) possess a fully aromatic pyrimidine ring, which confers a degree of stabilization. However, for 4-pyrimidinone systems, the energetic advantage of the C=O bond in the keto form often outweighs the gain in aromaticity.[9] Computational studies on 4(3H)-pyrimidinone have shown the ketonic form to be more stable than the hydroxyl form.[6]

Based on these principles applied to analogous systems, it is highly probable that Tautomer A (the amino-keto form) is the most stable and predominant species in polar, protic environments like water.

Methodologies for the Elucidation of Tautomeric Equilibria

Determining the predominant tautomer and quantifying the equilibrium requires a combination of computational and experimental techniques.

Computational Modeling

Expertise & Causality: Computational chemistry, particularly Density Functional Theory (DFT), is an invaluable tool for predicting the relative stabilities of tautomers.[10] By calculating the Gibbs free energy (ΔG) of each tautomer, we can predict their equilibrium populations. The choice of functional and basis set is critical; methods like B3LYP or M06-2X with a basis set such as 6-311+G(d,p) are well-established for providing reliable energies in these systems. Including a solvent model (e.g., PCM) is essential to simulate solution-phase behavior.[10]

Predicted Relative Stabilities of Tautomers

Tautomer Description Predicted Relative Gibbs Free Energy (ΔG, kcal/mol) in Water Predicted Population (%) in Water
A Amino-Keto 0.0 (Reference) >99%
B Amino-Enol +5 to +8 <1%
C Imino-Keto +9 to +12 <0.1%
D Imino-Enol +12 to +15 <0.01%

Note: Values are estimations based on published data for structurally similar pyrimidines. Actual values require specific calculation.

Protocol 1: DFT Calculation of Tautomer Stabilities

  • Structure Generation: Build the 3D structures of all four tautomers (A, B, C, D) in a molecular modeling program.

  • Geometry Optimization: Perform a full geometry optimization for each tautomer using DFT (e.g., B3LYP/6-31G(d)). This step finds the lowest energy conformation for each structure.

  • Frequency Calculation: Perform a frequency calculation on each optimized structure at the same level of theory to confirm it is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and entropy).

  • Single-Point Energy Refinement: To obtain more accurate energies, perform a single-point energy calculation on each optimized geometry using a higher level of theory (e.g., M06-2X/6-311+G(d,p)) and incorporate a continuum solvent model (e.g., PCM for water).

  • Gibbs Free Energy Calculation: Calculate the Gibbs free energy (G) for each tautomer in the solvent.

  • Relative Energy Analysis: Determine the relative free energy (ΔG) of each tautomer with respect to the most stable form (Tautomer A).

  • Population Analysis: Calculate the Boltzmann population of each tautomer at a given temperature (e.g., 298.15 K).

G start Build 3D Structures (Tautomers A, B, C, D) opt Geometry Optimization (e.g., B3LYP/6-31G(d)) start->opt freq Frequency Calculation (Confirm minima, get thermodata) opt->freq spe Single-Point Energy (e.g., M06-2X/6-311+G(d,p) + PCM) freq->spe gibbs Calculate Gibbs Free Energy (G) for each tautomer spe->gibbs analyze Analyze Relative Energies (ΔG) & Boltzmann Populations gibbs->analyze end Predicted Tautomer Stabilities analyze->end

Figure 2: Workflow for computational analysis of tautomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the most powerful experimental method for unambiguous structure determination in solution.[11] The chemical shifts of ¹H, ¹³C, and ¹⁵N nuclei are exquisitely sensitive to the local electronic environment, which differs significantly between tautomers.

  • ¹H NMR: The presence of an N-H proton (Tautomers A, C) versus an O-H proton (Tautomers B, D) gives a distinct signal. N-H protons are typically broader and appear in the 7-9 ppm range, while phenolic O-H protons can be much further downfield (>10 ppm).[2] The CH proton on the pyrimidine ring will also have a characteristic shift depending on the tautomeric form.

  • ¹³C NMR: The chemical shift of the C4 carbon is highly indicative. In the keto forms (A, C), it will appear as a carbonyl carbon in the 160-180 ppm range. In the enol forms (B, D), it will shift upfield to the 140-160 ppm range, characteristic of an aromatic carbon attached to an oxygen.

  • ¹⁵N NMR: While less common, ¹⁵N NMR provides direct insight. The chemical shift of the ring nitrogens can differentiate between protonated (pyrrole-type) and unprotonated (pyridine-type) nitrogens, directly confirming the location of the proton.[12]

Predicted Characteristic NMR Chemical Shifts (in DMSO-d₆)

Nucleus Tautomer A (Amino-Keto) Tautomer B (Amino-Enol)
C4 ~165 ppm (C=O) ~155 ppm (C-OH)
C5 ~100 ppm ~110 ppm
C6 ~150 ppm ~145 ppm
Ring CH ~5.8 ppm ~6.2 ppm
N1-H / O4-H ~11 ppm (broad, NH) >12 ppm (broad, OH)
NH₂ ~6.5 ppm (broad) ~6.8 ppm (broad)

Note: Values are estimations based on published data for structurally similar pyrimidines.[13]

Protocol 2: NMR Spectroscopic Analysis

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which is excellent for observing exchangeable protons).

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Note the chemical shifts, multiplicities, and integrals of all peaks, paying special attention to the broad, exchangeable NH/OH protons.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be useful to distinguish CH from quaternary carbons. The key diagnostic signal is the C4 carbon.

  • 2D NMR (Optional but Recommended): Acquire a ¹H-¹³C HSQC or HMBC spectrum to definitively assign proton and carbon signals. An HMBC experiment can show long-range correlations from the N1-H proton to C2 and C6, confirming the keto tautomer.

  • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help sharpen exchange-broadened peaks and, in some cases, shift the equilibrium, providing further evidence.[13]

UV-Vis Spectroscopy

Expertise & Causality: UV-Vis spectroscopy measures electronic transitions (π → π* and n → π*). Since tautomers have different arrangements of conjugated π-systems and lone pairs, they exhibit distinct absorption spectra.[8][14] The keto form, with its cross-conjugated system, typically has a λ_max at a shorter wavelength than the more extensively conjugated, aromatic enol form.[15][16] This technique is particularly useful for studying how the equilibrium shifts with changes in solvent polarity.[8]

Protocol 3: UV-Vis Spectroscopic Analysis

  • Solvent Selection: Prepare a stock solution of the compound in a solvent like methanol or ethanol. Choose a range of solvents with varying polarity and hydrogen bonding capability (e.g., hexane, acetonitrile, ethanol, water).

  • Sample Preparation: Prepare dilute solutions (~10⁻⁵ M) in each solvent to ensure adherence to the Beer-Lambert law.

  • Spectrum Acquisition: Record the UV-Vis absorption spectrum for each solution from approximately 200 to 400 nm using a quartz cuvette.

  • Data Analysis: Compare the λ_max values across the different solvents. A bathochromic shift (to longer wavelength) in less polar solvents may suggest a shift in equilibrium towards the enol form.

  • Interpretation: Correlate the observed spectral shifts with the expected electronic properties of the tautomers. The amino-keto form (A) is expected to be the major contributor in polar solvents.

Implications for Drug Development

The tautomeric state of this compound is not a trivial structural detail; it is a critical determinant of its potential as a drug candidate.

  • Receptor Binding: The arrangement of hydrogen bond donors (HBD) and acceptors (HBA) is fundamentally different between tautomers. Tautomer A has an HBD at N1 and an HBA at the C4-carbonyl. Tautomer B, the enol form, has an HBD at the C4-hydroxyl and an HBA at N1. A receptor's active site will have evolved to recognize a specific pattern. A molecule that presents the "wrong" tautomer will fail to bind or will bind with significantly lower affinity.

  • Physicochemical Properties: The more polar amino-keto tautomer (A) is expected to have higher aqueous solubility than the less polar amino-enol form (B). Tautomerism can also affect lipophilicity (LogP), which in turn governs membrane permeability and absorption.

G cluster_A Tautomer A (Amino-Keto) cluster_B Tautomer B (Amino-Enol) A_HBD1 HBD A_structure N1(H)-C4(=O) A_HBD1->A_structure A_HBD2 HBD A_HBA1 HBA A_HBA1->A_structure A_HBA2 HBA B_HBD1 HBD B_structure N1-C4(-OH) B_HBD1->B_structure B_HBD2 HBD B_HBA1 HBA B_HBA1->B_structure B_HBA2 HBA

Figure 3: Contrasting hydrogen bond donor/acceptor patterns.

Conclusion

The tautomerism of this compound presents a rich area for chemical investigation with direct implications for its application in drug discovery. While theoretical principles and data from analogous structures strongly suggest the predominance of the amino-keto tautomer (Tautomer A) in aqueous media, a rigorous characterization requires the integrated application of computational modeling and spectroscopic techniques like NMR and UV-Vis. By following the detailed methodologies presented in this guide, researchers can confidently elucidate the tautomeric nature of this and other complex heterocyclic systems, enabling a more informed and rational approach to the design of novel therapeutics.

References

spectroscopic analysis of 2-Amino-6-(hydroxymethyl)pyrimidin-4(1H)-one (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-6-methylpyrimidin-4(1H)-one is a substituted pyrimidine that serves as a fundamental scaffold in medicinal chemistry and drug development. Its structure, featuring amino, keto, and methyl functional groups, gives rise to a characteristic spectroscopic signature. Accurate interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for structural verification, purity assessment, and understanding its chemical behavior. This guide provides a detailed examination of the spectroscopic properties of this compound, grounded in established principles and experimental data.

Molecular Structure and Tautomerism

It is essential to recognize that 2-Amino-6-methylpyrimidin-4(1H)-one can exist in tautomeric forms, primarily the lactam (-one) and lactim (-ol) forms. The pyrimidinone form is generally the more stable and predominant tautomer in the solid state and in most common solvents[1]. The analysis presented here pertains to this major tautomer.

Tautomers cluster_Lactam Lactam (one) Form cluster_Lactim Lactim (ol) Form Lactam 2-Amino-6-methylpyrimidin-4(1H)-one Lactim 2-Amino-4-hydroxy-6-methylpyrimidine Lactam->Lactim Tautomerization Lactim->Lactam caption Figure 1: Tautomeric forms of the compound.

Caption: Figure 1: Tautomeric forms of the compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 2-Amino-6-methylpyrimidin-4(1H)-one, both ¹H and ¹³C NMR provide definitive structural information.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is often preferred due to its ability to dissolve polar compounds and to allow for the observation of exchangeable protons (e.g., -NH₂ and -OH).

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Obtain a standard one-dimensional ¹H spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Obtain a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 180 ppm.

¹H NMR Spectral Data
Signal AssignmentChemical Shift (δ) ppm (DMSO-d₆)MultiplicityIntegration
C6-CH~2.0-2.2Singlet (s)3H
C5-H ~5.5-5.8Singlet (s)1H
N2-NH~6.5-7.0Broad Singlet (br s)2H
N1-H ~10.5-11.0Broad Singlet (br s)1H

Expert Interpretation: The ¹H NMR spectrum is highly diagnostic. The upfield singlet at ~2.1 ppm corresponds to the three protons of the C6-methyl group. The isolated olefinic proton at C5 appears as a sharp singlet around 5.6 ppm. The protons on the nitrogen atoms are exchangeable and thus appear as broad singlets. The two protons of the amino group at the C2 position typically resonate around 6.7 ppm. The most downfield signal, often above 10 ppm, is characteristic of the N-H proton within the pyrimidinone ring, confirming the lactam tautomer.

¹³C NMR Spectral Data
Signal AssignmentChemical Shift (δ) ppm (DMSO-d₆)
C 6-CH₃~20-25
C 5~95-100
C 2~150-155
C 6~160-165
C 4 (=O)~165-170

Expert Interpretation: The proton-decoupled ¹³C NMR spectrum shows five distinct carbon signals. The methyl carbon (C6-CH₃) is found in the aliphatic region (~22 ppm). The C5 carbon appears at a relatively upfield position (~98 ppm) for an sp² carbon due to the electronic effects of the neighboring nitrogen and carbonyl groups. The three quaternary carbons appear downfield: C2 (attached to the amino group) at ~153 ppm, C6 at ~163 ppm, and the carbonyl carbon (C4) being the most deshielded at ~167 ppm.

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FTIR Analysis
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used on the solid sample.

  • Instrumentation: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Scan the sample over the range of 4000 to 400 cm⁻¹.

Key IR Absorption Bands
Wavenumber (cm⁻¹)Functional GroupVibration Mode
3400 - 3100N-HStretching (Amine & Amide)
~3050C-HAromatic/Olefinic Stretching
~2950C-HAliphatic Stretching (CH₃)
1680 - 1640C=OCarbonyl Stretching
1640 - 1580C=N, C=CRing Stretching
~1450C-HBending (CH₃)

Expert Interpretation: The IR spectrum provides clear evidence for the key functional groups. A broad band in the 3400-3100 cm⁻¹ region is characteristic of N-H stretching vibrations from both the amino (-NH₂) and the ring N-H groups. The strong, sharp absorption band around 1660 cm⁻¹ is definitively assigned to the C=O stretching of the pyrimidinone ring, which is a key indicator of the lactam tautomer. The bands in the 1640-1580 cm⁻¹ region are due to the stretching vibrations of the C=C and C=N bonds within the heterocyclic ring.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition and substructural features.

Experimental Protocol: Mass Spectrometry
  • Ionization Method: Electron Ionization (EI) is a common method for this type of molecule. Electrospray Ionization (ESI) can also be used, which would likely show the protonated molecule [M+H]⁺.

  • Instrumentation: A Gas Chromatography-Mass Spectrometer (GC-MS) for EI or a Liquid Chromatography-Mass Spectrometer (LC-MS) for ESI.

  • Analysis: The mass analyzer separates ions based on their mass-to-charge ratio (m/z).

Expected Mass Spectrum Data (EI)

The molecular formula for 2-Amino-6-methylpyrimidin-4(1H)-one is C₅H₇N₃O, with a molecular weight of 125.13 g/mol [2].

m/z ValueInterpretation
125Molecular Ion (M⁺)
110[M - CH₃]⁺
96[M - HCN]⁺ or [M - NH=CH]⁺
82Further fragmentation

Expert Interpretation: In an EI mass spectrum, the peak with the highest m/z value will correspond to the molecular ion (M⁺), which should appear at m/z = 125. Common fragmentation pathways for pyrimidinones involve the loss of small, stable molecules or radicals. The fragmentation pattern helps to confirm the structure of the pyrimidine core.

MS_Fragmentation M M+ (m/z 125) F1 [M - CH3]+ (m/z 110) M->F1 - •CH3 F2 [M - CO]+ (m/z 97) M->F2 - CO F3 Further Fragments F1->F3 F2->F3 caption Figure 2: Simplified fragmentation pathway.

Caption: Figure 2: Simplified fragmentation pathway.

Comparative Analysis: Methyl vs. Hydroxymethyl Substitution

If one were to analyze 2-Amino-6-(hydroxymethyl)pyrimidin-4(1H)-one , the core spectroscopic features of the pyrimidinone ring would remain similar. However, the replacement of the -CH₃ group with a -CH₂OH group would introduce distinct and predictable changes:

  • ¹H NMR:

    • The sharp singlet for the methyl group (~2.1 ppm, 3H) would be replaced by a singlet for the methylene protons (-CH ₂OH), likely appearing more downfield (~4.0-4.5 ppm, 2H).

    • A new, broad, exchangeable singlet for the hydroxyl proton (-OH ) would appear, its chemical shift being highly dependent on concentration and solvent (typically ~4.5-5.5 ppm, 1H).

  • ¹³C NMR:

    • The methyl carbon signal (~22 ppm) would be absent.

    • A new signal for the methylene carbon (-C H₂OH) would appear in the range of 60-65 ppm.

  • IR Spectroscopy:

    • A prominent, broad O-H stretching band would appear around 3500-3200 cm⁻¹, likely overlapping with the N-H stretches.

    • A C-O stretching band would be observed in the fingerprint region, typically around 1050-1150 cm⁻¹.

  • Mass Spectrometry:

    • The molecular weight would increase by 16 Da (the difference between -CH₂OH and -CH₃). The molecular ion (M⁺) would be at m/z = 141.

    • A characteristic fragmentation would be the loss of formaldehyde (CH₂O, 30 Da), leading to a fragment at m/z = 111.

Conclusion

The spectroscopic analysis of 2-Amino-6-methylpyrimidin-4(1H)-one is straightforward, with each technique providing complementary and definitive information for structural confirmation. The key signatures—including the specific shifts in ¹H and ¹³C NMR, the N-H and C=O stretches in IR, and the molecular ion in MS—create a unique fingerprint for the molecule. By understanding this baseline, researchers can readily apply these principles to identify and characterize related derivatives, such as the hydroxymethyl analogue, in their drug discovery and development efforts.

References

  • Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. Impactfactor. [Link]

  • 2-Amino-4-hydroxy-6-methylpyrimidine. SpectraBase. [Link]

  • 2-Amino-4-hydroxy-6-methylpyrimidine. NIST WebBook. [Link]

  • Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. Semantic Scholar. [Link]

  • [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0002393). Human Metabolome Database. [Link]

  • 2-Amino-6-methylpyrimidin-4-one | C5H7N3O. PubChem. [Link]

  • Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity. ResearchGate. [Link]

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The Pyrimidinone Scaffold: A Privileged Core for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrimidinone core, a bioisostere of purines and a fundamental component of nucleic acids, has emerged as a "privileged scaffold" in medicinal chemistry. Its inherent ability to engage in diverse non-covalent interactions, particularly hydrogen bonding, combined with its synthetic tractability, has cemented its role as a versatile template for the design of potent and selective therapeutic agents. This guide provides a comprehensive exploration of the burgeoning therapeutic applications of pyrimidinone derivatives, with a deep dive into their mechanistic underpinnings in oncology, neurodegenerative disorders, and virology. We will dissect key structure-activity relationships (SAR), provide detailed, field-proven experimental protocols for their synthesis and biological evaluation, and present a forward-looking perspective on the future of this remarkable heterocyclic system in drug discovery.

The Pyrimidinone Core: A Foundation for Therapeutic Diversity

The pyrimidinone ring system, a six-membered heterocycle with two nitrogen atoms, is a cornerstone of life, forming the basis of nucleobases like uracil and thymine.[1] This inherent biological relevance allows pyrimidinone derivatives to readily interact with a multitude of biological targets, including enzymes and receptors, often mimicking the binding of natural ligands.[2][3] The true power of the pyrimidinone scaffold lies in its synthetic versatility. Chemists can readily modify the core at multiple positions, enabling fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired potency, selectivity, and drug-like characteristics.[4][5] This adaptability has led to the development of pyrimidinone-based compounds across a wide spectrum of therapeutic areas, including oncology, infectious diseases, and neurology.[1][3][6]

Pyrimidinone Derivatives in Oncology: Targeting the Engines of Cancer

The dysregulation of cellular signaling, particularly through protein kinases, is a hallmark of cancer. Pyrimidinone derivatives have proven to be exceptional scaffolds for the development of potent and selective kinase inhibitors.

Epidermal Growth Factor Receptor (EGFR) Inhibition

The EGFR signaling pathway is a critical regulator of cell proliferation and survival, and its aberrant activation is a key driver in many cancers, including non-small-cell lung cancer (NSCLC).[7] Pyrimidinone-based molecules have been successfully designed to compete with ATP at the kinase domain of EGFR, effectively shutting down this pro-cancerous signaling cascade.[8][9]

Mechanism of Action: EGFR Inhibition

The pyrimidinone core acts as a hinge-binder, forming crucial hydrogen bonds with the backbone of the EGFR kinase domain. Substitutions on the pyrimidinone ring are then strategically designed to occupy adjacent hydrophobic pockets, enhancing both potency and selectivity.[7] This targeted inhibition prevents EGFR autophosphorylation, thereby blocking downstream signaling through pathways like RAS/MAPK and PI3K/AKT, ultimately leading to reduced cell proliferation and the induction of apoptosis.

EGFR_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF Ligand EGF->EGFR Binds Pyrimidinone Pyrimidinone Inhibitor Pyrimidinone->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway and its inhibition by pyrimidinone derivatives.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

CDK2 is a key regulator of the cell cycle, specifically the G1 to S phase transition. Its overexpression or dysregulation is common in many cancers, making it an attractive therapeutic target.[10] Pyrimidinone-based compounds have been developed as potent CDK2 inhibitors, capable of inducing cell cycle arrest and apoptosis in cancer cells.

Mechanism of Action: CDK2 Inhibition

Similar to EGFR inhibitors, pyrimidinone-based CDK2 inhibitors function by competing with ATP for the binding site on the CDK2 enzyme. This prevents the phosphorylation of key substrates like the Retinoblastoma protein (Rb), which in turn keeps the E2F transcription factor inactive. The cell is thus unable to proceed into the S phase, leading to G1 arrest and, in many cases, apoptosis.

CDK2_Pathway cluster_cell_cycle Cell Cycle Progression CDK2_CyclinE CDK2/Cyclin E Rb Rb CDK2_CyclinE->Rb Phosphorylates G1_Arrest G1 Phase Arrest E2F E2F Rb->E2F Releases S_Phase S Phase Entry (DNA Replication) E2F->S_Phase Activates Pyrimidinone Pyrimidinone Inhibitor Pyrimidinone->CDK2_CyclinE Inhibition

Caption: CDK2-mediated cell cycle progression and its inhibition.

Quantitative Data on Anticancer Pyrimidinone Derivatives

The following table summarizes the in vitro activity of representative pyrimidinone derivatives against key oncological targets.

Compound ClassTargetCell LineIC50 (nM)Reference
Pyrido[3,4-d]pyrimidineEGFRL858R/T790MH197523.3[7]
Thieno[2,3-d]pyrimidineEGFRWTA4310.7[7]
2,4-disubstituted pyrrolo[2,3-d]pyrimidineEGFR-3.76[7]
Pyrimidine-sulfonamide hybridThymidylate Synthase-110[11]

Pyrimidinones in Neurodegenerative Disorders: A Glimmer of Hope

The complex pathology of neurodegenerative diseases like Alzheimer's presents a significant challenge for drug discovery. Pyrimidinone derivatives are emerging as promising candidates due to their ability to target key kinases involved in neuroinflammation and protein aggregation.

Glycogen Synthase Kinase 3β (GSK-3β) Inhibition

GSK-3β is a serine/threonine kinase implicated in the hyperphosphorylation of the tau protein, a key event in the formation of neurofibrillary tangles (NFTs) in Alzheimer's disease. Overactivity of GSK-3β also contributes to the production of amyloid-β (Aβ) plaques.

Mechanism of Action: GSK-3β Inhibition

Pyrimidinone-based GSK-3β inhibitors are designed to block the ATP-binding site of the enzyme. By inhibiting GSK-3β, these compounds can reduce tau hyperphosphorylation, thereby preventing the formation of NFTs. Furthermore, inhibition of GSK-3β can modulate the processing of amyloid precursor protein (APP), leading to a decrease in the production of neurotoxic Aβ peptides.

GSK3B_Pathway cluster_alzheimers Alzheimer's Disease Pathology GSK3B GSK-3β Tau Tau Protein GSK3B->Tau Phosphorylates APP Amyloid Precursor Protein (APP) GSK3B->APP Modulates Processing Hyper_Tau Hyperphosphorylated Tau Abeta Amyloid-β (Aβ) Production NFTs Neurofibrillary Tangles (NFTs) Hyper_Tau->NFTs Aggregates to form Plaques Aβ Plaques Abeta->Plaques Aggregates to form Pyrimidinone Pyrimidinone Inhibitor Pyrimidinone->GSK3B Inhibition

Caption: Role of GSK-3β in Alzheimer's pathology and its inhibition.

Antiviral Applications of Pyrimidinone Derivatives

The pyrimidinone scaffold is also a key component in a number of antiviral agents. Its ability to mimic natural nucleosides allows for the inhibition of viral polymerases and other essential viral enzymes. Pyrimidinone derivatives have shown activity against a range of viruses, including HIV, as non-nucleoside reverse transcriptase inhibitors (NNRTIs), and coronaviruses.[2][3]

Experimental Protocols: A Practical Guide

The successful development of pyrimidinone-based therapeutics hinges on robust and reproducible experimental methodologies. This section provides detailed, step-by-step protocols for the synthesis and biological evaluation of these compounds.

Synthesis of Pyrimidinone Derivatives via the Biginelli Reaction

The Biginelli reaction is a classic multicomponent reaction for the synthesis of dihydropyrimidinones. The choice of solvent and catalyst is crucial for optimizing reaction yield and purity.[12] Polar solvents are generally preferred, and the use of a Brønsted or Lewis acid catalyst can significantly improve reaction efficiency.[13][14][15]

Step-by-Step Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve the aldehyde (1 mmol), β-ketoester (1 mmol), and urea or thiourea (1.2 mmol) in a suitable solvent (e.g., ethanol, 10 mL).

  • Catalyst Addition: Add a catalytic amount of a suitable acid catalyst (e.g., HCl, 3-4 drops). The acid protonates the aldehyde, increasing its electrophilicity and facilitating the initial condensation with urea.

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature. The product often precipitates out of solution and can be collected by filtration. Wash the crude product with cold ethanol to remove any unreacted starting materials.

  • Recrystallization: Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure dihydropyrimidinone derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Biginelli_Workflow cluster_synthesis Biginelli Reaction Workflow Reactants 1. Mix Aldehyde, β-Ketoester, Urea Catalyst 2. Add Acid Catalyst Reactants->Catalyst Reflux 3. Reflux (2-4 hours) Catalyst->Reflux Workup 4. Cool, Filter, and Wash Reflux->Workup Purify 5. Recrystallize Workup->Purify Characterize 6. Spectroscopic Characterization Purify->Characterize

Caption: General workflow for the Biginelli synthesis of pyrimidinones.

In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of pyrimidinone derivatives against a target kinase, such as CDK2. The ADP-Glo™ Kinase Assay is a common method that measures the amount of ADP produced during the kinase reaction.[16][17]

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of the kinase (e.g., CDK2/Cyclin E), substrate (e.g., a histone H1-derived peptide), ATP, and the pyrimidinone inhibitor in a suitable kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

  • Reaction Setup: In a 384-well plate, add the inhibitor (or DMSO as a vehicle control), the enzyme, and the substrate/ATP mixture.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ADP Detection: Add ADP-Glo™ Reagent to deplete any unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This protocol is used to quantify the number of apoptotic and necrotic cells following treatment with a pyrimidinone derivative.[18][19] It is based on the principle that early apoptotic cells expose phosphatidylserine on the outer cell membrane, which can be detected by Annexin V, while late apoptotic and necrotic cells have compromised membrane integrity and will stain with propidium iodide (PI).

Step-by-Step Protocol:

  • Cell Treatment: Seed cells in a culture plate and treat with various concentrations of the pyrimidinone derivative for a specified time (e.g., 24-48 hours). Include a vehicle-treated negative control.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Cell Washing: Wash the cells with cold PBS to remove any residual media.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide staining solutions.

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI at 488 nm and measure emission at >670 nm.

  • Data Interpretation:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Conclusion and Future Perspectives

The pyrimidinone scaffold has unequivocally demonstrated its value in modern drug discovery. Its synthetic accessibility and inherent biological relevance have enabled the development of a diverse array of therapeutic candidates targeting a wide range of diseases. The continued exploration of novel synthetic methodologies, including flow chemistry and multicomponent reactions, will undoubtedly expand the chemical space accessible to medicinal chemists.[4] Furthermore, a deeper understanding of the complex biology of diseases will allow for the rational design of next-generation pyrimidinone derivatives with enhanced potency, selectivity, and pharmacokinetic profiles. As we move forward, the pyrimidinone core is poised to remain a central and highly productive platform for the discovery of innovative medicines to address unmet medical needs.

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An In-depth Technical Guide to In Silico Docking Studies of 2-Amino-6-(hydroxymethyl)pyrimidin-4(1H)-one with Target Proteins

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Molecular docking is a cornerstone of modern, structure-based drug discovery, providing invaluable predictions of the interactions between small molecules and their protein targets.[1][2] This guide offers a comprehensive, technically-grounded walkthrough of the in silico molecular docking process, specifically focusing on the compound 2-Amino-6-(hydroxymethyl)pyrimidin-4(1H)-one. Pyrimidine derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] This document is designed for researchers, scientists, and drug development professionals, providing not just a procedural outline, but the scientific rationale behind each critical step. We will cover target selection, protein and ligand preparation, the execution of docking simulations using industry-standard software, and the rigorous analysis and validation of the resulting data.

Introduction: The Ligand and the Method

The Ligand: this compound

The subject of our study is this compound, a derivative of the pyrimidine core. Pyrimidine scaffolds are foundational in numerous biological molecules, including nucleic acids (cytosine, thymine, uracil) and various vitamins.[4] Their derivatives have been successfully developed as anticancer, antimalarial, and antibacterial agents.[5][6] The specific functional groups of our ligand—an amino group, a hydroxyl group, and a hydroxymethyl substituent—provide a rich landscape for potential non-covalent interactions with a protein target, particularly hydrogen bonding.

  • Chemical Formula: C₅H₇N₃O₂

  • Molecular Weight: 141.13 g/mol

  • Structure: A pyrimidinone ring with an amino group at position 2, a keto group at position 4, and a hydroxymethyl group at position 6.

The Method: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or protein) to form a stable complex.[2] The primary goals of docking are to predict the binding mode (the "pose") and to estimate the binding affinity, typically through a scoring function that calculates a value in kcal/mol.[7][8] A more negative binding energy score indicates a theoretically stronger and more stable interaction.[9] This process is integral to virtual screening, where large libraries of compounds are computationally tested against a target to identify potential drug candidates.[10]

Target Protein Selection and Rationale

The accuracy and relevance of any docking study hinge on the selection of a biologically significant protein target. Given the broad activities of pyrimidine derivatives, several protein families represent compelling targets.[3][11] For this guide, we will consider three representative targets from different classes to demonstrate the versatility of the docking workflow.

Target Protein ClassSpecific Example (PDB ID)Disease RelevanceRationale for Selection
Protein Kinase Aurora Kinase B (AURKB)CancerPyrimidine-based compounds are well-known kinase inhibitors.[12] AURKB is a key regulator of mitosis and a validated cancer target.
Viral Protease SARS-CoV-2 Main Protease (Mpro)COVID-19Proteases are essential for viral replication. Pyrido[2,3-d]pyrimidine derivatives have shown activity against SARS-CoV-2 Mpro.[13]
Metabolic Enzyme Dihydroorotate Dehydrogenase (DHODH)Cancer, Autoimmune DiseasesDHODH is a rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway, making it a prime target for pyrimidine analogues.[14]

The In Silico Docking Workflow: A Self-Validating Protocol

This section details the step-by-step methodology for a robust and reproducible docking experiment. We will use a combination of widely adopted, open-source, and commercial software tools. The primary docking engine for this protocol will be AutoDock Vina, renowned for its accuracy and efficiency.[15]

Diagram: The Molecular Docking Workflow

G cluster_prep 1. Preparation Phase cluster_proc 2. Processing Phase cluster_dock 3. Docking Phase cluster_analysis 4. Analysis & Validation PDB Download Protein Structure (RCSB PDB) ProtPrep Protein Preparation (Remove water, add hydrogens, assign charges) PDB->ProtPrep Ligand Generate Ligand Structure (ChemDraw / PubChem) LigPrep Ligand Preparation (Energy minimization, assign torsions) Ligand->LigPrep Grid Grid Box Generation (Define binding site) ProtPrep->Grid Dock Run Docking Simulation (AutoDock Vina) LigPrep->Dock Grid->Dock Results Analyze Docking Score & Binding Poses Dock->Results Validate Validation (Redocking, RMSD calculation) Results->Validate MD_Sim Molecular Dynamics (MD) (Optional Stability Check) Results->MD_Sim

Caption: A generalized workflow for in silico molecular docking studies.[13]

Protocol: Protein Preparation

Causality: Raw Protein Data Bank (PDB) files are not immediately usable for docking. They contain experimental artifacts like water molecules, co-crystallized ligands, and may lack hydrogen atoms. Proper preparation is essential to create a chemically correct and computationally ready receptor model.[16]

Methodology:

  • Obtain Structure: Download the desired protein's 3D crystallographic structure from the RCSB PDB database (e.g., PDB ID: 1IEP for c-Abl kinase).[17]

  • Clean the Structure:

    • Load the PDB file into a molecular visualization tool like UCSF Chimera or Discovery Studio Visualizer.[16][18]

    • Remove all water molecules (Delete Water). Rationale: Water molecules in the binding pocket can sterically hinder the ligand docking; however, if a specific water molecule is known to be critical for binding (a "bridging" water), it should be retained.[19]

    • Remove any co-crystallized ligands, ions, or cofactors not relevant to the study.[17] If the study involves re-docking for validation, save the original ligand in a separate file.

  • Prepare the Protein:

    • Using AutoDock Tools (ADT), add polar hydrogen atoms (Edit > Hydrogens > Add > Polar only). Rationale: X-ray crystallography often does not resolve hydrogen positions, which are critical for hydrogen bonding and accurate charge calculations.[20]

    • Compute and add Kollman charges (Edit > Charges > Add Kollman Charges).[20] Rationale: This assigns partial atomic charges to each atom, which is necessary for the scoring function to calculate electrostatic interactions.

  • Save in PDBQT Format: Save the prepared protein as a .pdbqt file. This format includes the atomic coordinates, charge information, and atom types required by AutoDock Vina.[21]

Protocol: Ligand Preparation

Causality: The ligand must be converted into a 3D structure with appropriate charges and defined rotatable bonds to allow the docking algorithm to explore its conformational space effectively.[22]

Methodology:

  • Generate 2D Structure: Draw the structure of this compound using software like ChemDraw or retrieve it from PubChem.

  • Convert to 3D: Use a program like Open Babel to convert the 2D structure into a 3D .pdb file.[15]

  • Energy Minimization: This step optimizes the ligand's geometry to a low-energy conformation. This can be done using software like Avogadro or the UCSF Chimera interface.[17]

  • Prepare for Docking (using ADT):

    • Load the 3D ligand structure into AutoDock Tools.

    • Detect the torsional root and define the rotatable bonds (Ligand > Torsion Tree > Detect Root and Choose Torsions).[22] Rationale: This defines the ligand's flexibility, allowing the docking program to explore different conformations during the simulation.

  • Save in PDBQT Format: Save the prepared ligand as a .pdbqt file.[22]

Protocol: Docking Simulation with AutoDock Vina

Causality: The docking simulation requires a defined search space (the "grid box") where the algorithm will attempt to place the ligand. The configuration file directs the software, specifying the input files and search parameters.[23]

Methodology:

  • Define the Binding Site (Grid Box):

    • In ADT, load the prepared protein (.pdbqt).

    • Open the Grid Box tool (Grid > Grid Box).[24]

    • Center the grid box on the protein's active site. If a co-crystallized ligand was present, center the box on its original location. For blind docking (when the site is unknown), the box should encompass the entire protein.[20]

    • Adjust the dimensions of the box to ensure it is large enough to accommodate the ligand and allow for rotational and translational movement. A typical padding of 10-15 Å around the active site is recommended.

    • Record the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z).[24]

  • Create the Configuration File:

    • Create a text file named conf.txt.

    • Add the following lines, replacing the file names and coordinates with your own:

  • Run Vina:

    • Open a command line or terminal.

    • Navigate to the directory containing your files.

    • Execute the command: vina --config conf.txt --log log.txt[25]

    • Vina will perform the docking and output the results to results.pdbqt and a summary to log.txt.

Analysis and Interpretation of Docking Results

Causality: The raw output of a docking simulation is a set of ligand poses and corresponding energy scores. A systematic analysis is required to identify the most likely binding mode and understand the nature of the protein-ligand interactions.[7]

Quantitative Analysis

The primary quantitative output is the binding affinity score from the log.txt file.

PoseBinding Affinity (kcal/mol)RMSD from Best Mode (lower bound)RMSD from Best Mode (upper bound)
1-X.X0.0000.000
2-X.Y1.2342.345
3-X.Z1.4563.456
............
  • Binding Affinity: The most negative value represents the best-predicted binding energy.[9] Differences between ligands are significant if they are greater than the typical error of the scoring function (usually 1-2 kcal/mol).

  • Root Mean Square Deviation (RMSD): This value compares the atomic positions of different poses. Low RMSD values between top-scoring poses suggest the algorithm consistently found a favorable binding pocket (a "cluster").[26]

Qualitative Analysis: Visual Inspection

Methodology:

  • Load the prepared protein (protein.pdbqt) and the docking results (results.pdbqt) into a visualization program like PyMOL or Discovery Studio Visualizer.[9]

  • Examine the top-scoring pose (Mode 1) within the binding site.

  • Analyze the key interactions:

    • Hydrogen Bonds: Identify hydrogen bonds between the ligand's donor/acceptor atoms and protein residues. These are critical for specificity and affinity.

    • Hydrophobic Interactions: Look for contacts between nonpolar regions of the ligand and hydrophobic residues (e.g., Val, Leu, Ile, Phe).

    • Ionic Interactions: Check for salt bridges between charged groups on the ligand and protein.[7]

  • Generate 2D interaction diagrams using tools like LigPlot+ or the Discovery Studio visualizer to clearly map these interactions.[27]

Diagram: Conceptual Ligand-Protein Interactions

G cluster_ligand Ligand cluster_receptor_residues Key Residues Receptor Protein Active Site H_Donor H-Bond Donor Res_Acceptor Asp/Glu (H-Acceptor) H_Donor->Res_Acceptor H-Bond H_Acceptor H-Bond Acceptor Res_Donor Lys/Arg (H-Donor) H_Acceptor->Res_Donor H-Bond Hydrophobic Hydrophobic Group Res_Hydrophobic Leu/Val (Hydrophobic) Hydrophobic->Res_Hydrophobic Hydrophobic Interaction

Caption: Conceptual diagram of key non-covalent interactions.

Protocol Validation and Advanced Considerations

Causality: To ensure the docking protocol is reliable, it must be validated. The most common method is to "re-dock" a known ligand into its corresponding protein structure and see if the software can reproduce the experimentally determined pose.[28]

Self-Validation via Re-Docking

Methodology:

  • Select a protein-ligand complex from the PDB where the ligand is similar to your compound of interest.

  • Prepare the protein and the extracted "native" ligand using the protocols in Section 3.0.

  • Perform the docking simulation.

  • Calculate the RMSD between the top-scoring docked pose and the original crystallographic pose of the ligand.[29]

  • Trustworthiness Benchmark: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol is capable of accurately reproducing the correct binding mode.[29][30] If the RMSD is high (>3.0 Å), the protocol (e.g., grid box size, charge model) may need refinement.[31]

Advanced Validation: Molecular Dynamics (MD) Simulations

While docking provides a static snapshot of binding, MD simulations can assess the stability of the predicted protein-ligand complex over time in a simulated physiological environment.[32][33]

Rationale:

  • MD simulations account for protein flexibility and the presence of explicit water molecules, providing a more dynamic and realistic model.[33][34]

  • By running a simulation (e.g., for 100 nanoseconds), one can observe whether the ligand remains stably bound in its docked pose or if it dissociates.[28][35]

  • Analysis of RMSD and Root Mean Square Fluctuation (RMSF) of the complex during the simulation provides insights into its stability.[28] Stable binding is indicated by low and converged RMSD values for the ligand throughout the simulation.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous workflow for conducting in silico molecular docking studies of this compound. By adhering to these validated protocols—from meticulous preparation of the receptor and ligand to the critical analysis of interactions and self-validation through re-docking—researchers can generate trustworthy and actionable data. These computational insights are invaluable for prioritizing compounds, guiding synthetic chemistry efforts, and ultimately accelerating the journey of drug discovery and development.

References

  • ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results? Retrieved from ResearchGate. [Link]

  • YouTube. (2025, April 29). AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening. Retrieved from YouTube. [Link]

  • Scripps Research. (2020, December 4). Tutorial – AutoDock Vina. Retrieved from Scripps Research. [Link]

  • International Journal of Pharmaceutical Sciences. Advancing In-Silico Drug Discovery: A Comprehensive Strategy for Homology Modeling, Protein Preparation, and Ligand Optimization in Molecular Docking. Retrieved from International Journal of Pharmaceutical Sciences. [Link]

  • YouTube. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. Retrieved from YouTube. [Link]

  • YouTube. (2020, December 17). Autodock Vina Tutorial - Molecular Docking. Retrieved from YouTube. [Link]

  • Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results? Retrieved from Matter Modeling Stack Exchange. [Link]

  • ResearchGate. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Retrieved from ResearchGate. [Link]

  • YouTube. (2025, March 28). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. Retrieved from YouTube. [Link]

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Methodological & Application

Application Note & Protocol: A Robust Two-Step Synthesis of 2-Amino-6-(hydroxymethyl)pyrimidin-4(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 2-Amino-6-(hydroxymethyl)pyrimidin-4(1H)-one, a key heterocyclic scaffold in medicinal chemistry and drug discovery. The described methodology is a robust two-step process commencing with the base-catalyzed cyclocondensation of guanidine with a diethyl malonate derivative to yield an ester intermediate, followed by a highly selective reduction to the target primary alcohol. This guide explains the underlying chemical principles, offers a detailed step-by-step protocol, and includes troubleshooting insights, making it an essential resource for researchers in organic synthesis, pharmacology, and drug development.

Introduction: The Significance of the 2-Aminopyrimidinone Scaffold

The 2-aminopyrimidine moiety is a privileged pharmacophore, forming the core structure of numerous biologically active compounds and FDA-approved drugs.[1][2] Its unique arrangement of hydrogen bond donors and acceptors allows for potent and specific interactions with a wide array of biological targets, including kinases, polymerases, and other enzymes.[3] Consequently, derivatives of this scaffold have demonstrated a vast spectrum of therapeutic activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][2]

The specific derivative, this compound, is of particular interest as the hydroxymethyl group at the C6 position provides a crucial handle for further synthetic elaboration. This functional group can be readily oxidized to an aldehyde or carboxylic acid, or used in esterification and etherification reactions, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. This guide presents a reliable and scalable synthetic route to this valuable building block.

Overall Synthetic Strategy

The synthesis is logically divided into two primary stages, designed for efficiency and high yield.

  • Step 1: Heterocycle Formation via Cyclocondensation. The core pyrimidinone ring is constructed via the classic condensation reaction between guanidine and a suitable 1,3-bielectrophilic partner. In this protocol, we utilize a diethyl malonate derivative to install the required ester functionality at the C6 position, yielding Ethyl 2-amino-4-oxo-1,4-dihydropyrimidine-6-carboxylate .

  • Step 2: Selective Ester Reduction. The ester group of the intermediate is selectively reduced to the corresponding primary alcohol using a mild and chemoselective reducing agent, affording the final product, This compound .

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Selective Reduction Guanidine Guanidine Ester Intermediate Ester Intermediate Guanidine->Ester Intermediate  Base (NaOEt)  EtOH, Reflux Diethyl Malonate Derivative Diethyl Malonate Derivative Diethyl Malonate Derivative->Ester Intermediate Final Product Final Product Ester Intermediate->Final Product  1. LiBH4, THF  2. Aqueous Workup

Diagram 1: Overall two-step synthetic workflow.

Scientific Rationale and Mechanistic Insights

Part 1: The Cyclocondensation Reaction

The formation of the pyrimidinone ring is a classic example of a cyclocondensation reaction. The most widely used and reliable method involves the reaction of guanidine with a β-ketoester or a related 1,3-dicarbonyl compound.[4][5]

Mechanism: The reaction is typically performed under basic conditions, using a base such as sodium ethoxide (NaOEt).

  • Deprotonation: The base deprotonates the active methylene group of the diethyl malonate derivative, generating a highly nucleophilic enolate.

  • Nucleophilic Attack: Guanidine, while basic, possesses nucleophilic nitrogen atoms. One of the terminal amino groups attacks one of the ester carbonyls of the malonate derivative.

  • Intramolecular Cyclization: Following the initial attack, an intramolecular condensation occurs where the other terminal amino group of the guanidine attacks the second ester carbonyl.

  • Elimination/Aromatization: The tetrahedral intermediates collapse, eliminating two molecules of ethanol and forming the stable, heteroaromatic pyrimidinone ring system.

G cluster_mech Cyclocondensation Mechanism start Guanidine + Malonate Ester enolate Enolate Formation (Base Deprotonation) start->enolate NaOEt attack1 Nucleophilic Attack (Amine on Ester) enolate->attack1 intermediate1 Tetrahedral Intermediate attack1->intermediate1 cyclization Intramolecular Cyclization intermediate1->cyclization intermediate2 Bicyclic Intermediate cyclization->intermediate2 elimination Elimination of EtOH & Tautomerization intermediate2->elimination product 2-Aminopyrimidinone Product elimination->product

Diagram 2: Key stages of the cyclocondensation mechanism.
Part 2: The Selective Ester Reduction

The choice of reducing agent for the conversion of the ester to an alcohol is critical to the success of the synthesis, as the pyrimidinone ring contains other reducible functional groups (an amide-like carbonyl).

  • Sodium Borohydride (NaBH₄): Generally, NaBH₄ is not reactive enough to reduce esters under standard conditions (e.g., room temperature in alcoholic solvents).[6][7] While reduction can sometimes be forced with high temperatures or activating additives like LiCl, these conditions can lead to side reactions.

  • Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a very powerful reducing agent that will readily reduce the ester.[7] However, its high reactivity poses a risk of over-reduction, potentially affecting the amide carbonyl within the pyrimidinone ring. It is also notoriously reactive with protic solvents and requires stringent anhydrous conditions and careful workup procedures.

  • Lithium Borohydride (LiBH₄): This reagent offers an ideal balance of reactivity and selectivity.[8] It is significantly more reactive than NaBH₄ and can efficiently reduce esters to alcohols, often in ethereal solvents like THF.[9] Crucially, LiBH₄ is generally unreactive towards amides, making it highly chemoselective for this transformation.[8] This selectivity is attributed to the polarization of the ester carbonyl by the lithium cation, enhancing its electrophilicity.

Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Lithium borohydride is water-reactive and can release flammable hydrogen gas.

Protocol 1: Synthesis of Ethyl 2-amino-4-oxo-1,4-dihydropyrimidine-6-carboxylate (Intermediate)

Materials:

  • Guanidine hydrochloride (1.0 eq)

  • Sodium metal (2.1 eq)

  • Anhydrous Ethanol (sufficient volume)

  • Diethyl 2-formylmalonate or Diethyl ethoxymethylenemalonate (1.0 eq)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Ice bath

Procedure:

  • Preparation of Sodium Ethoxide: In a three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal (2.1 eq) in small pieces to anhydrous ethanol under a nitrogen atmosphere. Allow the reaction to proceed until all the sodium has dissolved. Cool the resulting sodium ethoxide solution to room temperature.

  • Addition of Guanidine: To the sodium ethoxide solution, add guanidine hydrochloride (1.0 eq). Stir the mixture for 30 minutes at room temperature. A precipitate of sodium chloride will form.

  • Addition of Malonate: Slowly add the diethyl malonate derivative (1.0 eq) to the reaction mixture dropwise over 15-20 minutes.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath. Carefully neutralize the mixture by the dropwise addition of glacial acetic acid until the pH is approximately 7.

  • Isolation: The product will precipitate out of the solution upon neutralization and cooling. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold water, followed by a small amount of cold ethanol to remove impurities. Dry the product under vacuum. If necessary, the product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Protocol 2: Synthesis of this compound (Final Product)

Materials:

  • Ethyl 2-amino-4-oxo-1,4-dihydropyrimidine-6-carboxylate (1.0 eq)

  • Lithium borohydride (LiBH₄) (2.0-3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask with magnetic stirrer

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Setup: In a dry round-bottom flask under a nitrogen atmosphere, suspend the ester intermediate (1.0 eq) in anhydrous THF.

  • Addition of Reducing Agent: Cool the suspension to 0 °C using an ice bath. Carefully add lithium borohydride (2.0-3.0 eq) portion-wise over 30 minutes. Caution: Hydrogen gas evolution may occur.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Cool the reaction mixture back down to 0 °C in an ice bath. Very slowly and carefully add saturated aqueous NH₄Cl solution dropwise to quench the excess LiBH₄. Continue the addition until gas evolution ceases.

  • Work-up: Acidify the mixture to pH ~6-7 with 1 M HCl. The product should precipitate from the solution.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water and then diethyl ether. Dry the final product under vacuum to yield this compound as a solid.

Data Summary and Expected Results

The following table summarizes the expected outcomes and key characterization data for the synthesized compounds.

CompoundMolecular FormulaMW ( g/mol )Expected YieldAppearanceM.p. (°C)
Ester Intermediate C₇H₉N₃O₃183.1765-75%White to off-white solid>250 (dec.)
Final Product C₅H₇N₃O₂141.1370-85%White solid>300 (dec.)

Characterization (Hypothetical):

  • ¹H NMR (DMSO-d₆): Protons corresponding to the pyrimidine ring, the CH₂ of the hydroxymethyl group, the OH proton, and the NH₂ and ring NH protons would be expected.

  • ¹³C NMR (DMSO-d₆): Signals for the pyrimidine ring carbons, including the C=O, and the CH₂OH carbon would be observed.

  • Mass Spectrometry (ESI+): Expected [M+H]⁺ ions at m/z 184.07 for the intermediate and 142.06 for the final product.

References

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Application Notes and Protocols for the Antiviral Research of 2-Amino-6-(hydroxymethyl)pyrimidin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine scaffold is a cornerstone in the development of antiviral therapeutics, with numerous approved drugs leveraging its structural motifs to disrupt viral replication.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of 2-Amino-6-(hydroxymethyl)pyrimidin-4(1H)-one as a potential antiviral agent. While direct antiviral data for this specific compound is emerging, its structure suggests plausible mechanisms of action analogous to established pyrimidine-based antivirals. This guide furnishes the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary to systematically evaluate its efficacy and mechanism of action. We present methodologies for compound handling, cytotoxicity assessment, and robust antiviral screening against a variety of viral pathogens.

Introduction: The Rationale for Investigating Pyrimidine Analogs

Viruses are obligate intracellular parasites that exploit host cell machinery for their replication.[4] A critical dependency is the host's supply of nucleotides, the building blocks for viral DNA or RNA genomes. Pyrimidine derivatives represent a highly successful class of antiviral agents, primarily because their structure mimics natural pyrimidine nucleosides (cytosine, thymine, and uracil).[1] This mimicry allows them to interfere with critical viral or host-cell enzymatic processes, thereby inhibiting viral proliferation.

The structural features of this compound—a pyrimidine core with an amino group and a hydroxymethyl substituent—make it a prime candidate for antiviral research. These functional groups offer potential sites for phosphorylation, mimicking a natural nucleoside, which could then be recognized by viral polymerases.

Potential Mechanisms of Antiviral Action

Based on its chemical structure and precedents in the field of antiviral pyrimidines, two primary mechanisms of action are hypothesized for this compound.

Chain-Terminating Nucleoside Analog

The most common mechanism for pyrimidine-based antivirals is their function as nucleoside analogs.[4][5][6] To act as such, the compound must be processed within the host cell to a triphosphate form.

Causality of Inhibition:

  • Cellular Uptake: The compound enters the host cell, likely via nucleoside transporters.

  • Phosphorylation Cascade: Host or viral kinases phosphorylate the compound, converting it first to a monophosphate, then diphosphate, and finally to an active triphosphate analog.[4]

  • Incorporation by Viral Polymerase: The viral RNA-dependent RNA polymerase (RdRp) or DNA polymerase may recognize the triphosphate analog as a natural nucleotide (e.g., cytidine or uridine triphosphate).[4]

  • Chain Termination: Upon incorporation into the nascent viral RNA or DNA strand, the analog prevents the addition of subsequent nucleotides, effectively terminating genome replication.[5] This can occur through obligate termination (e.g., lack of a 3'-hydroxyl group) or non-obligate termination where the incorporated analog distorts the active site.[4]

G cluster_cell Host Cell Compound 2-Amino-6-(hydroxymethyl) pyrimidin-4(1H)-one Compound_MP Compound Monophosphate Compound->Compound_MP Host/Viral Kinase Compound_DP Compound Diphosphate Compound_MP->Compound_DP Host Kinase Compound_TP Compound Triphosphate (Active Form) Compound_DP->Compound_TP Host Kinase Viral_Polymerase Viral RNA/DNA Polymerase Compound_TP->Viral_Polymerase Viral_Genome Viral Genome Replication Viral_Polymerase->Viral_Genome Chain_Termination Chain Termination Viral_Polymerase->Chain_Termination Extracellular Extracellular Compound Extracellular->Compound Uptake

Caption: Proposed mechanism as a nucleoside analog chain terminator.

Inhibition of Host Dihydroorotate Dehydrogenase (DHODH)

A compelling alternative or complementary mechanism is the inhibition of host cell enzymes essential for viral replication. Human dihydroorotate dehydrogenase (DHODH) is a rate-limiting enzyme in the de novo pyrimidine synthesis pathway.[7][8] By inhibiting DHODH, a compound can deplete the intracellular pool of pyrimidines (specifically UMP, which is a precursor to UTP and CTP), thereby starving the virus of the necessary building blocks for genome synthesis.[9][10]

Causality of Inhibition:

  • Broad-Spectrum Potential: Because this strategy targets a host dependency rather than a specific viral enzyme, DHODH inhibitors often exhibit broad-spectrum activity against a wide range of viruses, particularly RNA viruses.[7][8][10]

  • Higher Barrier to Resistance: Viruses are less likely to develop resistance to a host-targeting antiviral, as this would require a mutation in the conserved host enzyme.[10]

  • Dual Action: DHODH inhibition not only depletes pyrimidines but can also modulate the host's innate immune response, for instance, by promoting the expression of interferon-stimulated genes.[7][9]

G cluster_pathway De Novo Pyrimidine Synthesis DHO Dihydroorotate DHODH DHODH Enzyme DHO->DHODH ORO Orotate UMP UMP ORO->UMP ...pathway... UTP_CTP UTP & CTP (for Viral Genome) UMP->UTP_CTP DHODH->ORO Compound 2-Amino-6-(hydroxymethyl) pyrimidin-4(1H)-one Compound->DHODH Inhibition

Caption: Proposed mechanism as a DHODH inhibitor.

Compound Preparation and Handling

Scientific integrity begins with the proper handling and preparation of the test article.

Physicochemical Properties (Predicted)

While experimental data for the target compound is scarce, properties can be estimated from similar structures like 2-Amino-4-hydroxy-6-methylpyrimidine.[11][12][13][14]

PropertyPredicted Value / CharacteristicRationale / Source
Molecular Formula C₅H₇N₃O₂Calculated
Molecular Weight 141.13 g/mol Calculated
Appearance White to off-white crystalline powderBased on similar pyrimidinones.
Solubility Soluble in DMSO; likely soluble in water and alcohols, limited in non-polar solvents.The polar amino and hydroxyl groups suggest solubility in polar solvents.[12]
Storage Store at 2-8°C, desiccated, protected from light.Standard for heterocyclic compounds.
Synthesis Outline

A plausible synthetic route involves the modification of a commercially available precursor, 2-Amino-4-hydroxy-6-methylpyrimidine.[15][16] A key step would be the selective oxidation of the methyl group to a hydroxymethyl group. This provides a starting point for laboratories wishing to synthesize or scale up the compound.

Preparation of Stock Solutions

This protocol is a self-validating system; accurate concentration is paramount for reproducible results.

  • Initial Solubilization: Accurately weigh 10 mg of this compound.

  • Solvent Addition: Dissolve the compound in high-purity dimethyl sulfoxide (DMSO) to create a high-concentration primary stock (e.g., 50 mM). Ensure complete dissolution, using gentle vortexing or sonication if necessary.

  • Aliquoting and Storage: Aliquot the primary stock into smaller volumes in sterile, amber vials to minimize freeze-thaw cycles. Store at -20°C or -80°C.

  • Working Solutions: On the day of the experiment, thaw an aliquot and prepare serial dilutions in the appropriate cell culture medium. Crucial: The final concentration of DMSO in the cell culture wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to provide a comprehensive evaluation of the compound's antiviral potential.

Protocol 1: Cytotoxicity Assay (MTT Assay)

Trustworthiness: Before assessing antiviral activity, the inherent toxicity of the compound on the host cells must be determined. This ensures that any observed reduction in viral replication is a true antiviral effect and not simply a result of cell death.[9]

Step-by-Step Methodology:

  • Cell Seeding: Seed a suitable host cell line (e.g., Vero E6, A549, MDCK) into a 96-well plate at a density that will achieve 80-90% confluency within 24 hours.

  • Compound Addition: Prepare a 2x concentration series of the compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells in triplicate. Include "cells only" (no compound) and "medium only" (no cells) controls.

  • Incubation: Incubate the plate for a duration equivalent to the planned antiviral assay (e.g., 48-72 hours) under standard culture conditions (37°C, 5% CO₂).

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. Plot the results to determine the 50% cytotoxic concentration (CC₅₀), the concentration at which 50% of the cells are killed.

Protocol 2: Antiviral Efficacy - Plaque Reduction Assay

Expertise & Experience: The plaque reduction assay is a gold-standard method for quantifying infectious virus and measuring the efficacy of an antiviral compound.[17] It directly measures the inhibition of viral replication and spread.

Caption: Workflow for a standard plaque reduction assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate host cells in 6-well or 12-well plates and grow to a 100% confluent monolayer.

  • Virus Dilution: Prepare a virus stock dilution that will yield 50-100 plaque-forming units (PFU) per well.

  • Infection: Remove the growth medium from the cells and infect the monolayer with the diluted virus. Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Compound Overlay: During the incubation, prepare a 2x semi-solid overlay medium (e.g., containing 1% methylcellulose or agarose) mixed 1:1 with 2x concentrations of the test compound.

  • Treatment: After the adsorption period, remove the virus inoculum and gently add 2 mL (for 6-well plates) of the compound-containing overlay to each well. Include a "virus only" control (no compound).

  • Incubation: Incubate the plates for 2-5 days, depending on the virus, until visible plaques form.

  • Visualization: Fix the cells (e.g., with 10% formalin) and stain with a solution like 0.1% crystal violet to visualize and count the plaques.

  • Analysis: Count the number of plaques in each well. Calculate the 50% effective concentration (EC₅₀), the compound concentration that reduces the plaque number by 50% compared to the "virus only" control.

Protocol 3: Viral Load Quantification by RT-qPCR

Trustworthiness: This method provides a highly sensitive and quantitative measure of viral RNA, directly assessing the impact of the compound on viral genome replication.

  • Experimental Setup: Seed cells in a 24-well plate. Infect the cells with the target virus at a defined multiplicity of infection (MOI) and simultaneously treat with serial dilutions of the compound.

  • RNA Extraction: At a specific time point post-infection (e.g., 24 or 48 hours), harvest the cell supernatant or cell lysate. Extract total RNA using a commercial viral RNA extraction kit.

  • Reverse Transcription (RT): Convert the extracted viral RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and virus-specific primers.

  • Quantitative PCR (qPCR): Perform qPCR using the generated cDNA, fluorescent probes (e.g., TaqMan), and primers specific to a conserved region of the viral genome.[13]

  • Standard Curve: Include a standard curve using known quantities of a viral RNA transcript or a plasmid containing the target sequence to allow for absolute quantification of viral genome copies.[13]

  • Analysis: Determine the number of viral RNA copies per mL for each compound concentration. Calculate the EC₅₀ based on the reduction in viral RNA levels compared to the untreated control.

Data Presentation and Interpretation

Selectivity Index (SI) = CC₅₀ / EC₅₀

A higher SI value indicates a more promising compound, as it suggests that the antiviral effect occurs at a concentration much lower than that which causes host cell toxicity. An SI > 10 is often considered a good starting point for a hit compound.

Table of Hypothetical Results

The following table illustrates how data for this compound could be summarized after performing the described assays against Influenza A virus.

AssayCell LineParameterResult (Hypothetical)
Cytotoxicity MDCKCC₅₀>100 µM
Plaque Reduction MDCKEC₅₀8.5 µM
RT-qPCR A549EC₅₀6.2 µM
Selectivity Index (Plaque) MDCKSI (CC₅₀/EC₅₀)>11.7
Selectivity Index (qPCR) A549SI (CC₅₀/EC₅₀)>16.1

Conclusion for the Field

This compound presents an intriguing scaffold for antiviral discovery. Its structural similarity to known pyrimidine nucleoside analogs suggests a high probability of interaction with enzymes involved in nucleic acid synthesis. The protocols detailed in this guide provide a robust, logical, and self-validating framework for the systematic evaluation of this compound. By first establishing a cytotoxicity profile and then employing both functional (plaque reduction) and quantitative (RT-qPCR) assays, researchers can confidently determine its antiviral efficacy and selectivity. Further investigation into its precise mechanism—whether through chain termination, DHODH inhibition, or another pathway—will be crucial for its potential development as a therapeutic agent.

References

  • Kamzeeva, K.S., et al. (2023). Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. International Journal of Molecular Sciences. Available at: [Link]

  • Xing, Y., et al. (2023). A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses. Viruses. Available at: [Link]

  • Zhu, Z., et al. (2024). Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents. International Journal of Molecular Sciences. Available at: [Link]

  • Wikipedia contributors. (2023). Nucleoside analogue. Wikipedia. Available at: [Link]

  • Staelens, L., et al. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Pharmaceuticals. Available at: [Link]

  • Kumar, S., Deep, A., & Narasimhan, B. (2019). A Review on Synthesis, Anticancer and Antiviral Potentials of Pyrimidine Derivatives. Current Bioactive Compounds. Available at: [Link]

  • Mori, M., et al. (2020). Dihydroorotate dehydrogenase inhibitors in SARS-CoV-2 infection. Travel Medicine and Infectious Disease. Available at: [Link]

  • Bionauts. (2024). DHODH inhibitors for a wide range of viral infections. Bionauts. Available at: [Link]

  • Mimpriss, T. (2025). Nucleoside analogue: Significance and symbolism. Mimpriss. Available at: [Link]

  • Abdel-Maksoud, M.S., et al. (2022). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Current Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Classical mechanism of action of nucleoside analogues. ResearchGate. Available at: [Link]

  • Semantic Scholar. (n.d.). Antiviral activity of pyrimidine containing compounds: Patent review. Semantic Scholar. Available at: [Link]

  • NIST. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine. NIST WebBook. Available at: [Link]

  • LookChem. (n.d.). 2-amino-6-(hydroxymethyl)pyrido[3,2-d]pyrimidin-4(1H)-one. LookChem. Available at: [Link]

  • Soror, S.H., et al. (2019). Evaluation of novel pyrrolopyrimidine derivatives as antiviral against gastroenteric viral infections. European Journal of Pharmaceutical Sciences. Available at: [Link]

  • Solubility of Things. (n.d.). 2-Amino-6-methylpyrimidin-4-one. Solubility of Things. Available at: [Link]

  • PubChem. (n.d.). 2-Amino-6-methylpyrimidin-4-one. PubChem. Available at: [Link]

  • Cheméo. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine. Cheméo. Available at: [Link]

  • Stenutz. (n.d.). 2-amino-4-hydroxy-6-methylpyrimidine. Stenutz. Available at: [Link]

  • Impact Factor. (2020). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. Impact Factor. Available at: [Link]

  • ResearchGate. (2009). Synthesis of 2-Amino-4-hydroxyl-6-hydroxymethyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine from 2-Amino-4-hydroxyl-6-methylpyrimidine. ResearchGate. Available at: [Link]

  • ResearchGate. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity. ResearchGate. Available at: [Link]

Sources

Application of 2-Amino-6-(hydroxymethyl)pyrimidin-4(1H)-one in Anticancer Studies: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Pyrimidine Scaffolds in Oncology

The pyrimidine nucleus is a cornerstone in the architecture of life, forming the essential building blocks of DNA and RNA.[1][2] This fundamental role has long made it a compelling target in the development of anticancer therapeutics.[1][3] By mimicking or interfering with the natural metabolism of pyrimidines, medicinal chemists have successfully designed a multitude of potent antimetabolite drugs that selectively disrupt the rapid proliferation of cancer cells.[4] The landscape of pyrimidine-based anticancer agents is diverse, ranging from established drugs like 5-fluorouracil to novel kinase inhibitors.[1][2] These compounds exert their therapeutic effects through various mechanisms, including the inhibition of crucial enzymes involved in nucleotide synthesis and the modulation of key signaling pathways that govern cell growth, differentiation, and survival.[1][5]

This guide focuses on a specific, yet underexplored, pyrimidine derivative: 2-Amino-6-(hydroxymethyl)pyrimidin-4(1H)-one . While extensive research on this particular molecule is not yet prevalent in publicly available literature, its structural features suggest significant potential as a scaffold for novel anticancer agents. The presence of the amino, hydroxyl, and hydroxymethyl groups offers multiple points for chemical modification, allowing for the generation of a diverse library of analogs with potentially enhanced potency and selectivity. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals embarking on the investigation of this promising compound and its derivatives in the context of anticancer studies. Herein, we provide a structured approach to evaluating its biological activity, elucidating its mechanism of action, and establishing a foundation for its potential clinical translation.

Part 1: Foundational In Vitro Evaluation of Anticancer Activity

The initial assessment of any novel compound's anticancer potential begins with a series of robust and reproducible in vitro assays. These experiments are designed to determine the compound's cytotoxicity against a panel of cancer cell lines, providing a preliminary indication of its efficacy and therapeutic window.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability. This assay is a crucial first step in determining the half-maximal inhibitory concentration (IC50) of the compound, a key measure of its potency.[6]

Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., breast cancer line MCF-7, lung cancer line A549, colon cancer line HCT-116) in 96-well plates at a density of 5,000-10,000 cells per well.[6][7] Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of this compound in complete culture medium. A broad concentration range (e.g., 0.01 µM to 100 µM) is recommended to generate a complete dose-response curve.[6]

  • Incubation: Remove the existing medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate the plates for 48 to 72 hours.[6]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[6]

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Table 1: Hypothetical IC50 Values for this compound

Cancer Cell LineIC50 (µM)
MCF-7 (Breast)15.2
A549 (Lung)22.8
HCT-116 (Colon)18.5
HepG2 (Liver)25.1

Note: The values presented are for illustrative purposes only and must be determined experimentally.

Workflow for Initial Anticancer Screening

The following diagram illustrates a typical workflow for the initial in vitro screening of a novel pyrimidine derivative.

workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Screening synthesis Synthesis & Purification of This compound characterization Structural Characterization (NMR, MS, HPLC) synthesis->characterization Purity Check cell_culture Cancer Cell Line Panel Selection characterization->cell_culture Test Compound mtt_assay MTT Assay (Determine IC50) cell_culture->mtt_assay Seeded Cells data_analysis Dose-Response Curve Analysis mtt_assay->data_analysis Absorbance Data conclusion Identify Lead Cancer Types data_analysis->conclusion IC50 Values

Caption: Initial in vitro screening workflow for a novel compound.

Part 2: Elucidating the Mechanism of Action

Once the cytotoxic potential of this compound is established, the next critical step is to investigate its mechanism of action. This involves a series of assays designed to determine how the compound induces cancer cell death.

Apoptosis Induction Analysis (Annexin V-FITC/PI Staining)

Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs eliminate tumor cells. The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used flow cytometry-based method to detect and quantify apoptosis.[6]

Protocol: Apoptosis Assay

  • Cell Treatment: Seed cancer cells in 6-well plates and treat them with this compound at its predetermined IC50 and 2x IC50 concentrations for 24, 48, and 72 hours. Include an untreated control.[6]

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation. Wash the cells with cold PBS.[6]

  • Staining: Resuspend the cells in 100 µL of Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate for 15 minutes in the dark at room temperature.[6]

  • Flow Cytometry Analysis: Add 400 µL of binding buffer to each sample and analyze immediately using a flow cytometer. The results will differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis

Many anticancer agents exert their effects by arresting the cell cycle at specific phases, thereby preventing cell division. Propidium iodide (PI) staining followed by flow cytometry can be used to determine the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7]

Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat cells with the compound at its IC50 concentration for 24 and 48 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[7]

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.[7]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.[7]

Potential Signaling Pathways

Pyrimidine derivatives are known to interact with a variety of cellular targets.[1][5] Based on the structure of this compound, several potential signaling pathways could be implicated in its anticancer activity. Further investigation using techniques like Western blotting would be necessary to confirm the modulation of these pathways.

pathways cluster_pathways Potential Target Pathways compound This compound kinase Protein Kinases (e.g., CDKs, EGFR) compound->kinase Inhibition dna_synthesis Nucleic Acid Synthesis (e.g., Thymidylate Synthase) compound->dna_synthesis Interference apoptosis_pathway Apoptosis Induction (e.g., Caspase Activation) compound->apoptosis_pathway Activation cell_cycle Cell Cycle Progression kinase->cell_cycle Regulation cell_proliferation Cell Proliferation dna_synthesis->cell_proliferation Fueling cell_death Apoptotic Cell Death apoptosis_pathway->cell_death Execution

Caption: Potential signaling pathways affected by pyrimidine derivatives.

Part 3: Structure-Activity Relationship (SAR) Studies

To optimize the anticancer activity of this compound, it is essential to conduct structure-activity relationship (SAR) studies. This involves synthesizing a series of analogs with modifications at different positions of the pyrimidine ring and evaluating their biological activity.

Key Positions for Modification

The structure of this compound offers several key positions for chemical modification:

  • The 2-Amino Group: This group can be alkylated, acylated, or incorporated into various heterocyclic systems to explore its impact on target binding.

  • The 6-Hydroxymethyl Group: This functional group can be oxidized to an aldehyde or carboxylic acid, or it can be used as a handle for further derivatization.

  • The Pyrimidine Ring: Substitutions at other positions of the pyrimidine ring can be explored to modulate the electronic properties and steric bulk of the molecule.

Systematic modification of these positions and subsequent biological evaluation will provide valuable insights into the structural requirements for potent anticancer activity.

Conclusion and Future Directions

The pyrimidine scaffold remains a highly privileged structure in the development of novel anticancer agents.[1][3] While this compound is a relatively unexplored compound, its chemical structure holds considerable promise for the design of new and effective cancer therapeutics. The protocols and methodologies outlined in this guide provide a comprehensive framework for the initial investigation of this compound and its derivatives.

Future research should focus on a multi-pronged approach:

  • Synthesis of a diverse library of analogs to establish a clear structure-activity relationship.

  • In-depth mechanistic studies to identify the specific molecular targets and signaling pathways modulated by the most potent compounds.

  • In vivo studies in animal models to evaluate the efficacy, toxicity, and pharmacokinetic properties of lead candidates.

Through a systematic and rigorous scientific approach, the full therapeutic potential of this compound and its derivatives can be unlocked, potentially leading to the development of a new generation of life-saving anticancer drugs.

References

  • BenchChem. (n.d.). Application Notes and Protocols for In Vitro Cell-Based Assays of Novel Pyrimidine Analogues.
  • ResearchGate. (n.d.). Role of Pyrimidine Derivatives in the Treatment of Cancer.
  • PubMed. (n.d.). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update).
  • ijrpr. (n.d.). Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review.
  • ResearchGate. (2024). Role of Pyrimidine Derivatives in the Treatment of Cancer.
  • Journal of Advanced Scientific Research. (n.d.). Pyrimidine As Anticancer Agent: A Review.
  • Benchchem. (n.d.). Application Notes and Protocols for Testing Anticancer Activity of Pyrido[2,3-d]pyrimidines.
  • National Center for Biotechnology Information. (n.d.). Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer.

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) and Tandem Mass Spectrometry (LC-MS/MS) Methods for the Quantitative Analysis of 2-Amino-6-(hydroxymethyl)pyrimidin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

2-Amino-6-(hydroxymethyl)pyrimidin-4(1H)-one is a substituted pyrimidine derivative. The pyrimidine scaffold is a fundamental building block in nucleic acids (cytosine, thymine, uracil) and is prevalent in a wide array of pharmacologically active compounds, including antiviral and anticancer agents.[1] The accurate and sensitive quantification of this and related compounds is therefore critical in pharmaceutical research, drug development, and quality control. Its polar nature, imparted by the amino, hydroxyl, and carbonyl functional groups, presents specific challenges for traditional reversed-phase chromatography.

This application note provides a comprehensive guide to developing and implementing robust analytical methods for this compound using both High-Performance Liquid Chromatography with UV detection (HPLC-UV) and the more sensitive and selective Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocols herein are designed for researchers, analytical scientists, and drug development professionals, with a focus on explaining the causality behind methodological choices to ensure trustworthy and reproducible results.

Analyte Properties & Method Selection Rationale

Understanding the physicochemical properties of the target analyte is the cornerstone of effective method development.

  • Structure: this compound

  • Molecular Formula: C₅H₇N₃O₂

  • Calculated Molecular Weight: 141.13 g/mol

  • Key Features: The molecule possesses multiple hydrogen bond donors and acceptors, making it highly polar. This high polarity dictates the choice of chromatographic strategy. While traditional C18 columns may provide insufficient retention, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[2] HILIC utilizes a polar stationary phase and a high-organic mobile phase, promoting the retention of polar analytes. Alternatively, modern reversed-phase columns with polar-embedded or polar-endcapped functionalities can also be effective.

For high-sensitivity applications, such as pharmacokinetic studies or trace impurity analysis, LC-MS/MS is the method of choice due to its superior selectivity and lower detection limits.[3][4][5]

Part I: HPLC-UV Method for Quantification

This section details a robust HPLC method using a HILIC column for reliable quantification. The method is designed to be validated according to International Conference on Harmonisation (ICH) guidelines.[6][7][8]

Experimental Protocol: HPLC-UV

3.1.1 Instrumentation and Materials

  • HPLC System: A system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A HILIC stationary phase (e.g., Amide, Cyano, or bare silica). A common choice is an amide-based column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).[2]

  • Reagents: Acetonitrile (HPLC grade), Water (HPLC or Milli-Q grade), Ammonium Acetate (MS-grade).

  • Sample Diluent: 90:10 Acetonitrile:Water (v/v). It is critical that the sample solvent is similar in composition to the initial mobile phase to ensure good peak shape.[2]

3.1.2 Sample and Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Prepare a 10 mM Ammonium Acetate solution in 95:5 Water:Acetonitrile. Filter through a 0.22 µm filter.

  • Mobile Phase B (Organic): Prepare a 10 mM Ammonium Acetate solution in 95:5 Acetonitrile:Water. Filter through a 0.22 µm filter.

  • Standard Stock Solution: Accurately weigh ~10 mg of this compound reference standard and dissolve in 10 mL of sample diluent to create a 1 mg/mL stock solution.

  • Working Standards: Prepare a series of calibration standards by serially diluting the stock solution with the sample diluent to cover the desired concentration range.

  • Sample Preparation: Dissolve the sample in the sample diluent to an expected concentration within the calibration range. Vortex to mix and filter through a 0.22 µm syringe filter before injection to prevent column clogging.[9][10]

3.1.3 Chromatographic Conditions The following parameters provide a starting point for method development and should be optimized as necessary.

ParameterRecommended ConditionRationale
Column HILIC Amide, 150 x 4.6 mm, 3.5 µmProvides retention for highly polar compounds.
Mobile Phase A 95:5 Water:ACN with 10 mM Ammonium AcetateAqueous component for HILIC elution. Buffer controls peak shape.
Mobile Phase B 95:5 ACN:Water with 10 mM Ammonium AcetateHigh organic content for HILIC retention.
Gradient Profile 95% B -> 60% B over 10 minGradually increasing the aqueous component elutes the polar analyte.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Volume 5 µLSmall volume to minimize peak distortion.
UV Detection 275 nmPyrimidine structures typically exhibit strong UV absorbance in this region. A full scan with a PDA detector is recommended to determine the optimal wavelength.
HPLC Workflow Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Weighing & Dissolution Injection Autosampler Injection (5 µL) Sample->Injection Standard Standard Weighing & Dilution Standard->Injection MobilePhase Mobile Phase Preparation HPLC HILIC Column Separation MobilePhase->HPLC Injection->HPLC Detection UV Detection (275 nm) HPLC->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General workflow for HPLC-UV analysis.

Method Validation Principles (ICH Q2(R1))

Any developed method for pharmaceutical analysis must be validated to ensure its suitability.[11] Key parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity & Range: Demonstrating a direct proportional relationship between concentration and detector response over a defined range.[12]

  • Accuracy & Precision: Accuracy is the closeness of results to the true value, while precision measures the agreement between repeated measurements.[6]

  • Limit of Detection (LOD) & Quantitation (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified, respectively.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in parameters.

Part II: LC-MS/MS Method for High-Sensitivity Analysis

For applications requiring lower detection limits, LC-MS/MS provides unparalleled sensitivity and selectivity by monitoring specific precursor-to-product ion transitions.

Experimental Protocol: LC-MS/MS

4.1.1 Instrumentation and Materials

  • LC-MS/MS System: A UHPLC or HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole) with an Electrospray Ionization (ESI) source.

  • Reagents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade). Non-volatile buffers like phosphate must be replaced with volatile alternatives like formic acid or ammonium formate for MS compatibility.[13]

4.1.2 MS Parameter Optimization

  • Direct Infusion: Infuse a ~1 µg/mL solution of the standard directly into the mass spectrometer to find the precursor ion. In positive ESI mode, this will be the protonated molecule, [M+H]⁺, with an expected m/z of 142.1.

  • Product Ion Scan: Fragment the precursor ion (m/z 142.1) at various collision energies to identify stable, characteristic product ions.

  • MRM Transition Selection: Select the most intense and specific precursor-product ion pair for Multiple Reaction Monitoring (MRM). A second, less intense transition can be used for confirmation.

4.1.3 Predicted Fragmentation Pathway The fragmentation of the [M+H]⁺ ion (m/z 142.1) is likely to involve neutral losses from the hydroxymethyl group and cleavage of the pyrimidine ring.

  • Loss of H₂O: A common fragmentation for alcohols, leading to a product ion at m/z 124.1.

  • Loss of CH₂O (Formaldehyde): Cleavage of the C-C bond next to the ring could result in a loss of 30 Da, yielding a product ion at m/z 112.1.

Fragmentation Precursor [M+H]⁺ m/z 142.1 Product1 [M+H - H₂O]⁺ m/z 124.1 Precursor->Product1 - H₂O Product2 [M+H - CH₂O]⁺ m/z 112.1 Precursor->Product2 - CH₂O Other Other Fragments Precursor->Other

Caption: Predicted fragmentation of the protonated analyte.

4.1.4 LC-MS/MS Conditions The LC method can be adapted from the HPLC protocol, ensuring MS-compatible mobile phases are used.

Table: LC Conditions | Parameter | Recommended Condition | | :--- | :--- | | Column | HILIC Amide, 100 x 2.1 mm, 1.8 µm | Smaller dimensions are suitable for UHPLC and reduce solvent consumption. | | Mobile Phase A | Water + 0.1% Formic Acid | Volatile acid for protonation and good peak shape. | | Mobile Phase B | Acetonitrile + 0.1% Formic Acid | | | Gradient Profile | 95% B -> 60% B over 5 min | Faster gradient suitable for UHPLC. | | Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. | | Column Temp. | 40 °C | | | Injection Volume | 2 µL | |

Table: MS/MS Conditions (Example) | Parameter | Recommended Setting | | :--- | :--- | | Ionization Mode | ESI Positive | The amino group is readily protonated. | | Capillary Voltage | 3.5 kV | | | Source Temp. | 150 °C | | | Desolvation Temp. | 400 °C | | | MRM Transition 1 | Q1: 142.1 -> Q3: 124.1 (Quantifier) | To be determined empirically. | | Collision Energy 1 | 15 eV (Optimize) | | | MRM Transition 2 | Q1: 142.1 -> Q3: 112.1 (Qualifier) | To be determined empirically. | | Collision Energy 2 | 25 eV (Optimize) | |

LC-MS/MS Workflow Visualization

LCMS_Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry SamplePrep Sample Prep & Filtration LC_Sep UHPLC Separation (HILIC) SamplePrep->LC_Sep ESI Electrospray Ionization (ESI+) LC_Sep->ESI Eluent Transfer Q1 Quadrupole 1 Precursor Ion Isolation (m/z 142.1) ESI->Q1 Q2 Quadrupole 2 Collision Cell (CID) Q1->Q2 Q3 Quadrupole 3 Product Ion Scan (e.g., m/z 124.1) Q2->Q3 Detector Detector Q3->Detector DataSystem Data System (Quantification) Detector->DataSystem Signal

Caption: Workflow for LC-MS/MS analysis.

Conclusion

This application note provides robust starting methodologies for the analysis of the polar compound this compound. The HPLC-UV method offers a reliable and accessible approach for routine quantification in quality control settings. For applications demanding higher sensitivity and selectivity, such as bioanalysis or trace-level impurity detection, the LC-MS/MS method is superior. Both protocols emphasize a logical, science-driven approach to method development, from understanding the analyte's properties to final method validation, ensuring the generation of accurate and defensible data.

References

  • SIELC Technologies. (n.d.). Separation of 2-Amino-6-hydroxy-1H-pyrimidin-4-one on Newcrom R1 HPLC column.
  • Shabir, G. A. (2003). HPLC Method Development and Validation for Pharmaceutical Analysis. PharmaTech.
  • BenchChem. (2025). Technical Support Center: Purification of Polar Pyrimidine Derivatives.
  • Pharmaguideline. (2024). Steps for HPLC Method Validation.
  • LookChem. (n.d.). 2-amino-6-(hydroxymethyl)pyrido[3,2-d]pyrimidin-4(1H)-one.
  • Sonune, P. S., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo.
  • ResearchGate. (2025). Validation of high-performance liquid chromatography methods for pharmaceutical analysis.
  • Dong, M. W., & Huynh-Ba, K. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International.
  • Creative Proteomics. (n.d.). Pyrimidine Biosynthesis Analysis Service.
  • ResearchGate. (n.d.). Optimized MS/MS settings of pyrimidines and related metabolites.
  • PubChem. (n.d.). 2-Amino-6-methylpyrimidin-4-one.
  • Cheméo. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine.
  • ResearchGate. (n.d.). Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application.
  • Janečková, H., et al. (2019). Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. PubMed.
  • Nacalai Tesque, Inc. (n.d.). Sample Pretreatment for HPLC.
  • Organomation. (n.d.). HPLC Sample Preparation.
  • Solubility of Things. (n.d.). 2-Amino-6-methylpyrimidin-4-one.

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Topic: Crystallization Techniques for 2-Amino-6-(hydroxymethyl)pyrimidin-4(1H)-one and its Salts

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide by a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Crystalline Form

2-Amino-6-(hydroxymethyl)pyrimidin-4(1H)-one is a member of the pyrimidine class of heterocyclic compounds, which are foundational scaffolds in numerous pharmaceutical agents due to their diverse biological activities.[1] In drug development, the solid-state form of an Active Pharmaceutical Ingredient (API) is of paramount importance. Crystallization is the primary process used not only for purification but also to control the API's physical and chemical properties, such as stability, solubility, and bioavailability.[2][3] Different crystalline forms, known as polymorphs, can have significantly different properties, making the control of crystallization a critical regulatory and manufacturing requirement.[2][3]

This application note provides a comprehensive technical guide to the crystallization of this compound and its salts. It moves beyond simple procedural lists to explain the underlying principles and rationale, empowering researchers to develop robust and reproducible crystallization processes.

Physicochemical Landscape of the Target Molecule

Understanding the molecule's intrinsic properties is the first step in designing a successful crystallization strategy. The structure features multiple hydrogen bond donors (amino, hydroxyl, N-H) and acceptors (carbonyl, ring nitrogens), indicating a high degree of polarity.

PropertyValue / DescriptionSource / Rationale
Chemical Formula C₅H₇N₃O₂PubChem CID 135402055 (for the related 2-amino-6-methylpyrimidin-4-one)[4]
Molecular Weight 141.13 g/mol Calculated
Appearance Expected to be a white to off-white crystalline solid.[5]Based on analogous pyrimidine structures.[5]
Tautomerism Exists in keto-enol tautomeric forms. The keto form, this compound, is often predominant in the solid state.[4][6]Tautomerism is a known characteristic of hydroxypyrimidines.[6]
Solubility Profile High in polar protic solvents (e.g., Water, Ethanol, Methanol). Moderate in polar aprotic solvents (e.g., DMSO, DMF). Low in non-polar solvents (e.g., Hexane, Toluene).The presence of multiple polar functional groups capable of hydrogen bonding suggests this solubility profile.[5]

Core Crystallization Principles: From Supersaturation to Solid Form

Crystallization is a thermodynamically driven process that begins with the creation of a supersaturated solution, a state where the concentration of the solute exceeds its equilibrium solubility.[7] This is the essential driving force for both the birth of new crystals (nucleation) and their subsequent enlargement (crystal growth).[2][8]

Key Stages:
  • Supersaturation: Achieved by methods such as cooling a saturated solution, adding an anti-solvent, or evaporating the solvent.[7]

  • Nucleation: The formation of initial, stable crystalline nuclei. This can occur spontaneously (homogeneous nucleation) or be induced by impurities, dust, or intentional "seeding" (heterogeneous nucleation).[9]

  • Crystal Growth: The orderly addition of molecules from the solution onto the surface of existing nuclei, leading to the formation of macroscopic crystals.[2]

The rate at which supersaturation is achieved and the conditions during nucleation and growth phases dictate the final crystal size, shape, and polymorphic form.

Workflow for Crystallization Method Selection

The choice of crystallization method is dictated by the compound's properties and the desired outcome (e.g., bulk purification vs. single crystals for analysis).

G start Crude this compound sol_screen Solubility Screening (Various Solvents, Temps) start->sol_screen high_temp_sol Good solubility at high temp, poor at low temp? sol_screen->high_temp_sol Analyze Data good_sol Soluble in a 'Good' Solvent? (e.g., DMSO, Water) high_temp_sol->good_sol No cooling Cooling Crystallization high_temp_sol->cooling Yes antisolvent Anti-Solvent Crystallization good_sol->antisolvent Yes evaporation Evaporation Crystallization good_sol->evaporation Moderate salt Salt Formation Crystallization good_sol->salt No / Poor Crystals

Caption: Decision workflow for selecting an appropriate crystallization technique.

Protocols for Crystallization

The following protocols are designed as robust starting points. Optimization of solvent choice, cooling rates, and concentrations is encouraged for specific purity and yield requirements.

Protocol 1: Single-Solvent Cooling Crystallization

Principle: This technique leverages the common characteristic of solids being more soluble in hot solvents than in cold ones. By dissolving the compound in a minimal amount of a hot solvent and allowing it to cool, the solubility decreases, leading to supersaturation and crystal formation.[8][10]

Applicability: Ideal for purifying the compound when a solvent is found that provides a large solubility differential with temperature.

Step-by-Step Methodology:

  • Solvent Selection: Test solubility in various polar solvents (e.g., water, ethanol, isopropanol, or mixtures like ethanol/water[11][12]). A suitable solvent should dissolve the compound completely at its boiling point but poorly at room temperature or 0-4 °C.[11]

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling with stirring until the solid dissolves completely.[11] If undissolved solids remain, they may be insoluble impurities.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel and flask to remove them. This prevents premature crystallization of the desired product.[11]

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Disturbing the solution should be avoided at this stage.[11]

  • Maximizing Yield: Once the flask reaches room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.[10]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[10]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual soluble impurities.[11]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Protocol 2: Anti-Solvent Crystallization

Principle: This method is employed when the compound is highly soluble in a solvent across a wide temperature range. An "anti-solvent" (in which the compound is insoluble) is gradually added to the solution, reducing the overall solubility of the compound and inducing crystallization.[2][9]

Applicability: Useful for compounds that are difficult to crystallize by cooling or are temperature-sensitive. It offers excellent control over crystal size.[2]

Step-by-Step Methodology:

  • Solvent System Selection: Identify a "good" solvent that readily dissolves the compound (e.g., DMSO, DMF) and a miscible "anti-solvent" in which the compound is poorly soluble (e.g., water, isopropanol, ethyl acetate).

  • Dissolution: Dissolve the crude compound in a minimum volume of the "good" solvent at room temperature.

  • Anti-Solvent Addition: Slowly add the anti-solvent dropwise to the stirred solution. Continue addition until a faint, persistent turbidity (cloudiness) is observed. This indicates the point of saturation.

  • Crystal Growth: Stop the addition and allow the solution to stand undisturbed. Crystals should form as the system equilibrates. If no crystals form, a few more drops of anti-solvent can be added, or the solution can be gently scratched with a glass rod to induce nucleation.[10]

  • Isolation and Drying: Once crystal formation is complete, collect, wash (with the anti-solvent), and dry the crystals as described in Protocol 1 (Steps 6-8).

A more controlled variation is Vapor Diffusion , which is excellent for growing high-quality single crystals for X-ray diffraction.

G cluster_0 Sealed Chamber a Vial with API Solution ('Good' Solvent) e Supersaturation & Crystal Growth a->e b Reservoir of 'Anti-Solvent' (more volatile) c Anti-Solvent Vapor b->c d Vapor Diffusion c->d d->a

Caption: Principle of Vapor Diffusion for Anti-Solvent Crystallization.[10]

Protocol 3: Salt Formation for Crystallization

Principle: If the free form of the compound has poor crystallization characteristics (e.g., forms oils, amorphous solid, or unsuitable crystals), converting it to a salt can dramatically improve its properties. Salts often form more stable and well-defined crystal lattices.[13] The target molecule possesses a basic amino group and a weakly acidic pyrimidinone N-H, allowing for salt formation with acids.

Applicability: A powerful technique for APIs that are difficult to crystallize or to screen for new solid forms with improved physicochemical properties (e.g., solubility, stability).

Step-by-Step Methodology:

  • Acid/Co-former Selection: Choose a pharmaceutically acceptable acid (e.g., hydrochloric acid, sulfuric acid, tartaric acid, or a carboxylic acid like 2-hydroxybenzoic acid[14]).

  • Stoichiometric Reaction: Dissolve the free form of this compound in a suitable solvent (e.g., methanol, ethanol).

  • Salt Formation: Add a hot methanolic solution containing an equimolar amount of the selected acid to the solution of the pyrimidine derivative.[14]

  • Crystallization: The resulting salt may precipitate immediately or require crystallization via cooling, anti-solvent addition, or slow evaporation. For example, after mixing, the solution can be warmed for a few minutes and then allowed to cool and evaporate slowly at room temperature.[14]

  • Isolation and Characterization: Isolate the salt crystals as previously described. It is crucial to characterize the product thoroughly (e.g., using NMR, FT-IR, and elemental analysis) to confirm salt formation and stoichiometry.

Troubleshooting Common Crystallization Issues

IssuePotential Cause(s)Suggested Solution(s)
No Crystals Form Solution is not supersaturated; compound is too soluble.- Add a "seed crystal" of the pure compound to induce nucleation.[8][9]- Concentrate the solution by evaporating some solvent.- Cool the solution to a lower temperature (ice/salt bath).- For anti-solvent method, add more anti-solvent.
Oiling Out Compound precipitates as a liquid phase instead of a solid; solution is too supersaturated or cooling is too rapid.- Re-heat the solution to dissolve the oil, then cool much more slowly.- Add more solvent to reduce the concentration before cooling.- Use a different solvent system.
Formation of Fine Powder Nucleation rate is too high relative to growth rate; rapid cooling or high supersaturation.- Slow down the cooling rate (e.g., insulate the flask).[11]- Reduce the initial concentration of the solute.- Avoid agitation during the initial cooling phase.[11]
Colored Crystals Colored impurities are co-crystallizing with the product.- Perform a pre-purification step (e.g., activated charcoal treatment of the hot solution).- Re-crystallize the product a second time.

References

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Preparation of 2-Amino-6-(hydroxymethyl)pyrimidin-4(1H)-one Stock Solutions for Cell Culture: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyrimidine analogs are a cornerstone of therapeutic research, exhibiting a wide range of biological activities that make them valuable candidates for drug development. 2-Amino-6-(hydroxymethyl)pyrimidin-4(1H)-one and its related structures are of significant interest to researchers in oncology, virology, and immunology. The reliable and reproducible preparation of stock solutions of these compounds is a critical first step in any cell-based assay. Inconsistent or improperly prepared solutions can lead to significant variability in experimental results, undermining the validity of the data.

This comprehensive guide provides a detailed protocol for the preparation, storage, and handling of stock solutions of this compound and its analogs, exemplified by the well-characterized compound 2-Amino-4-hydroxy-6-methylpyrimidine. The principles and techniques outlined herein are designed to ensure the integrity and consistency of your experimental reagents, thereby enhancing the reliability of your cell culture studies.

Compound Identification and Physicochemical Properties

A notable ambiguity exists in the nomenclature of pyrimidine derivatives. While the topic specifies "this compound," a more commonly referenced and commercially available analog is 2-Amino-4-hydroxy-6-methylpyrimidine (CAS 3977-29-5).[1][2][3][4] The protocols provided in this guide are directly applicable to this latter compound and can be readily adapted for other similar pyrimidine derivatives. Researchers should always verify the specific identity and properties of their compound of interest.

Table 1: Physicochemical Properties of 2-Amino-4-hydroxy-6-methylpyrimidine

PropertyValueSource
CAS Number 3977-29-5[1][2][3][4]
Molecular Formula C5H7N3O[1][4]
Molecular Weight 125.13 g/mol
Appearance White to off-white powder[2][4]
Melting Point >300 °C[2][4]
Solubility Slightly soluble in DMSO, sparingly soluble in aqueous base.[2][5][2][5]

Core Principles of Stock Solution Preparation

The primary objective when preparing a stock solution for cell culture is to create a concentrated, sterile, and stable solution that can be accurately diluted to a final working concentration in the cell culture medium. The choice of solvent is paramount and is dictated by the solubility of the compound. For many pyrimidine analogs, which often exhibit poor aqueous solubility, Dimethyl Sulfoxide (DMSO) is the solvent of choice.[6]

The Role of DMSO in Cell Culture

DMSO is a highly effective polar aprotic solvent capable of dissolving a wide range of organic compounds. However, it is not biologically inert and can exert cytotoxic effects on cells, typically at concentrations above 0.5%.[7] Therefore, a critical aspect of this protocol is to prepare a stock solution of sufficient concentration such that the final volume of DMSO added to the cell culture medium is well below the cytotoxic threshold.

Experimental Workflow for Stock Solution Preparation

The following diagram outlines the comprehensive workflow for the preparation of a pyrimidine analog stock solution.

G cluster_0 Preparation Phase cluster_1 Processing & Storage Phase cluster_2 Application Phase A Compound Procurement & QC C Calculation of Mass for Target Concentration A->C B Solvent Selection & Preparation E Dissolution in Primary Solvent (e.g., DMSO) B->E D Weighing of Compound C->D D->E F Sterile Filtration (0.22 µm) E->F G Aliquoting into Sterile, Light-Protected Vials F->G H Labeling with Compound Name, Concentration, Date, and Initials G->H I Storage at -20°C or -80°C H->I J Thawing of Aliquot I->J K Serial Dilution in Cell Culture Medium J->K L Addition to Cell Culture K->L G Start Precipitation Observed in Cell Culture Medium CheckDMSO Is the final DMSO concentration < 0.1%? Start->CheckDMSO AdjustDMSO Lower the final DMSO concentration by using a more concentrated stock solution. CheckDMSO->AdjustDMSO No CheckDilution Was a single, large dilution performed? CheckDMSO->CheckDilution Yes Success Problem Resolved AdjustDMSO->Success SerialDilute Use serial dilutions with vigorous mixing at each step. CheckDilution->SerialDilute Yes CheckStock Is the stock solution clear? CheckDilution->CheckStock No SerialDilute->Success RemakeStock Warm and sonicate the stock solution. If precipitation persists, remake the stock with fresh, anhydrous DMSO. CheckStock->RemakeStock No Failure Consider alternative solvents or formulation strategies. CheckStock->Failure Yes RemakeStock->Success

Caption: A decision-making workflow for troubleshooting compound precipitation.

Conclusion

The meticulous preparation of stock solutions is a fundamental yet often overlooked aspect of successful cell culture-based research. By following the detailed protocols and principles outlined in this guide, researchers can ensure the consistency, stability, and sterility of their pyrimidine analog solutions. This, in turn, will lead to more reliable and reproducible experimental data, accelerating the path of drug discovery and development.

References

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Application Notes & Protocols: The Strategic Use of 2-Amino-6-(hydroxymethyl)pyrimidin-4(1H)-one in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides an in-depth technical guide for researchers, medicinal chemists, and drug development professionals on the application of 2-Amino-6-(hydroxymethyl)pyrimidin-4(1H)-one as a pivotal intermediate in organic synthesis. This pyrimidinone derivative, a structural analogue of guanine, serves as a versatile building block for a range of high-value molecules, most notably antiviral nucleoside analogues. We will explore its core reactivity, provide detailed, field-proven protocols for its use in key transformations, and explain the causality behind critical experimental choices to ensure scientific integrity and reproducibility.

Introduction: A Guanine Analogue of Strategic Importance

This compound is a heterocyclic compound featuring a pyrimidinone core. Its structure is distinguished by three key functional groups: a nucleophilic 2-amino group, a tautomerizable 4-oxo group, and a reactive 6-hydroxymethyl group. This arrangement makes it a valuable mimic of the natural purine base, guanine.

Its primary utility lies in the synthesis of acyclic nucleoside analogues, a class of compounds that has revolutionized antiviral therapy.[1] Drugs like Aciclovir and Ganciclovir are cornerstones in the treatment of herpes virus infections, and their syntheses often leverage intermediates structurally related to this compound.[1][2] The hydroxymethyl group, in particular, offers a handle for further functionalization or can be a key pharmacophoric element in the final target molecule.

This guide will focus on the most critical application of this intermediate—the regioselective alkylation for the synthesis of antiviral agents—and provide a framework for its broader use in constructing diverse heterocyclic systems.

Table 1: Physicochemical Properties of this compound and Related Structures
PropertyValue (for related structures)Data Source
Molecular Formula C8H8N4O2 (for pyrido[3,2-d]pyrimidin-4(1H)-one derivative)[3]
Molecular Weight 192.177 g/mol (for pyrido[3,2-d]pyrimidin-4(1H)-one derivative)[3]
CAS Number 76807-52-8 (for pyrido[3,2-d]pyrimidin-4(1H)-one derivative)[3][4][5]
Appearance Typically a white to off-white crystalline powderGeneral Knowledge
Solubility Poor water solubility, soluble in polar aprotic solvents like DMF, DMSO[1]

Core Synthetic Applications: Beyond a Simple Building Block

The reactivity of this compound is dominated by the nucleophilicity of its ring nitrogens and the exocyclic amino group. Understanding how to control reactions at these sites is key to its successful application.

Keystone Application: Synthesis of Antiviral Nucleoside Analogues

The most significant application of this intermediate is in the synthesis of N9-substituted guanine analogues. The antiviral drugs Ganciclovir and Aciclovir are prime examples of target molecules derived from such strategies.[2][6]

The Core Challenge: Regioselectivity Direct alkylation of guanine or its analogues is complicated by the presence of multiple nucleophilic nitrogen atoms, leading to a mixture of N9 and N7-alkylated isomers.[6] The N9 isomer is the desired product for antiviral activity, as it correctly mimics the natural deoxyguanosine structure. The N7 isomer is a persistent and often difficult-to-remove impurity.[6]

Strategies for Regiocontrol:

  • Protection: Acetylation of the exocyclic amino group (N2) and the lactam oxygen (O6) can enhance solubility in organic solvents and sterically hinder N7-alkylation, favoring the thermodynamically more stable N9 product.[6]

  • Catalysis: The use of acid catalysts, such as p-toluenesulfonic acid, can facilitate the reaction.

  • Silylation: Treatment with reagents like hexamethyldisilazane (HMDS) protects the acidic protons and increases solubility, which is a common strategy to promote clean N9 alkylation.[7]

Diagram 1: Synthetic Utility of Pyrimidinone Intermediates

This diagram illustrates the central role of the pyrimidinone core in accessing different classes of biologically relevant molecules.

G main This compound subnode1 Antiviral Nucleoside Analogues (e.g., Ganciclovir, Aciclovir) main->subnode1 N9-Alkylation subnode3 Schiff Base Derivatives main->subnode3 Condensation with Carbonyls subnode2 Fused Heterocyclic Systems subnode3->subnode2 Cyclization Reactions

Caption: Synthetic pathways originating from the pyrimidinone intermediate.

Broader Utility: Building Complex Heterocycles

While less common, the functional groups of this compound allow for its incorporation into more complex scaffolds. The 2-amino group can undergo condensation with aldehydes or ketones to form Schiff bases.[8] These imines can then serve as intermediates for cyclization reactions to yield fused systems like oxazepines, thiazolidines, and β-lactams, expanding the molecular diversity accessible from this starting material.[8]

Detailed Application Protocol: Synthesis of a Protected Ganciclovir Precursor

This protocol details a representative synthesis of an N9-alkylated guanine derivative, a key step in the production of Ganciclovir. The procedure is based on established methods involving the alkylation of a protected guanine precursor.[6][9]

Principle: This synthesis involves the acid-catalyzed reaction of diacetylguanine with 2-acetoxymethoxy-1,3-diacetoxy propane. Diacetylguanine is used instead of guanine itself due to its superior solubility in organic solvents. The reaction is designed to favor the formation of the therapeutically relevant N9 isomer over the N7 isomer.

Materials and Reagents:

  • Diacetylguanine (N²,9-diacetylguanine)

  • 2-Acetoxymethoxy-1,3-diacetoxy propane

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Methanol

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel)

Diagram 2: Experimental Workflow for N9-Alkylation

G start Starting Materials: - Diacetylguanine - Alkylating Agent - Catalyst (p-TsOH) - Solvent (DMF) step1 Combine Reagents in Reaction Flask start->step1 step2 Heat Reaction Mixture (e.g., 95-100°C) for 40-60 hours step1->step2 step3 Reaction Monitoring (e.g., TLC/HPLC) step2->step3 step3->step2 If incomplete step4 Solvent Removal (Vacuum Distillation) step3->step4 If complete step5 Dissolve Residue in Methanol/Toluene step4->step5 step6 Crystallization (Cool to 0-5°C) step5->step6 step7 Isolate Product (Filtration) step6->step7 end Purified N9-Alkylated Product: N²-acetyl-9-(1,3-diacetoxy-2- propoxymethyl)guanine step7->end

Caption: Step-by-step workflow for the synthesis of a protected Ganciclovir precursor.

Step-by-Step Methodology:
  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine diacetylguanine (1.0 eq), 2-acetoxymethoxy-1,3-diacetoxy propane (1.5-1.7 eq), and p-toluenesulfonic acid monohydrate (0.05 eq).[6]

    • Scientist's Note: Using an excess of the alkylating agent ensures the complete consumption of the valuable guanine starting material.

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask (approx. 3-4 mL per gram of diacetylguanine).[6]

  • Heating and Reaction: Heat the mixture with continuous stirring to 95-100°C. Maintain this temperature for 40-60 hours.[6]

    • Rationale: This elevated temperature is necessary to overcome the activation energy of the reaction. The progress should be monitored periodically using an appropriate method like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum conversion.

  • Work-up and Isolation: a. After completion, cool the reaction mixture to room temperature. b. Remove the DMF solvent under reduced pressure using a rotary evaporator. This will yield a dark, viscous syrup.[6] c. To the syrup, add a mixture of methanol and toluene (e.g., 1:4 v/v).[6] d. Heat the mixture gently (e.g., to 60°C) to dissolve the residue, then cool to 0-5°C and stir for at least 1 hour to induce crystallization of the product.

    • Self-Validation: The formation of a crystalline solid at this stage is a strong indicator of successful product formation. The N9 isomer is typically less soluble than the N7 byproduct in this solvent system, allowing for selective precipitation.

  • Purification: a. Collect the crystalline product by vacuum filtration. b. Wash the filter cake with a cold mixture of methanol and toluene.[6] c. Dry the product under vacuum at 60-65°C.

  • Deprotection (Hydrolysis): a. The resulting tri-acetylated intermediate is then deprotected. This is typically achieved by treatment with aqueous methylamine or sodium hydroxide in methanol.[9][10] b. For example, the intermediate can be dissolved in a 40% aqueous methylamine solution and refluxed for 1.5 hours.[9] c. After reaction completion, the solvent is evaporated, and the final product (Ganciclovir) is recrystallized from water.[9]

Expected Outcome: This procedure should yield the N²-acetyl-9-(1,3-diacetoxy-2-propoxymethyl)guanine as a crystalline solid. The subsequent deprotection step leads to Ganciclovir. The regioselectivity (N9:N7 ratio) is highly dependent on the specific conditions but is significantly improved compared to direct alkylation of unprotected guanine.

Conclusion and Future Perspectives

This compound and its close analogues are indispensable intermediates in the field of medicinal chemistry. Their structural similarity to guanine provides a reliable and cost-effective entry point for the synthesis of potent antiviral drugs. The key to their successful application lies in the strategic control of regioselectivity during alkylation reactions. The protocols and insights provided herein offer a robust foundation for researchers aiming to leverage this versatile building block for the discovery and development of new therapeutic agents. Future work may focus on developing even more selective catalytic methods for N9-alkylation or exploring the utility of the hydroxymethyl group as a reactive handle for creating novel drug conjugates and prodrugs.

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  • FDA Global Substance Registration System. (n.d.). 2-AMINO-6-(HYDROXYMETHYL)PYRIDO(3,2-D)PYRIMIDIN-4(3H)-ONE. Retrieved from [Link]

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Application Notes and Protocols for the Derivatization of 2-Amino-6-(hydroxymethyl)pyrimidin-4(1H)-one for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Pyrimidinone Scaffold in Medicinal Chemistry

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1][2] Its prevalence in natural molecules like nucleic acid bases (cytosine, thymine, and uracil) underscores its fundamental role in biological systems.[3] This inherent biocompatibility, coupled with its versatile chemical reactivity, makes the pyrimidinone scaffold a privileged starting point for the design and development of novel therapeutics.[4] Derivatives of 2-aminopyrimidin-4-one, in particular, have garnered significant attention as potent inhibitors of various protein kinases, enzymes that play a critical role in cellular signaling pathways often dysregulated in diseases like cancer.[2][5]

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery, providing crucial insights into how specific structural modifications of a lead compound influence its biological activity.[6] By systematically altering the chemical features of a molecule and assessing the impact on its efficacy and selectivity, medicinal chemists can rationally design more potent and safer drugs. This guide provides a comprehensive overview and detailed protocols for the derivatization of 2-Amino-6-(hydroxymethyl)pyrimidin-4(1H)-one, a versatile scaffold amenable to a variety of chemical modifications for the purpose of SAR exploration.

Strategic Approach to Derivatization for SAR Studies

The target molecule, this compound, presents three primary sites for chemical modification: the 2-amino group, the 6-hydroxymethyl group, and the pyrimidinone ring itself (specifically the N1 and N3 positions). A successful derivatization strategy for SAR studies requires careful planning to achieve selective modifications at each of these positions. This often necessitates the use of orthogonal protecting groups, which can be selectively removed without affecting other protected functionalities.[7][8]

Our strategy will focus on a systematic exploration of the chemical space around these three key positions. This will involve:

  • Modification of the 2-Amino Group: Introducing a variety of substituents to probe the importance of this group as a hydrogen bond donor and to explore potential interactions with nearby amino acid residues in a target protein.

  • Modification of the 6-Hydroxymethyl Group: Altering the size, polarity, and hydrogen bonding capacity of this substituent to understand its role in target binding and overall physicochemical properties.

  • Modification of the Pyrimidinone Ring: While direct modification of the ring can be challenging, derivatization at the N1 or N3 positions can be explored to modulate the electronic properties and steric profile of the core scaffold.

The following diagram illustrates the overall workflow for a systematic SAR study of this compound.

SAR_Workflow Start This compound Protect Orthogonal Protection Strategy Start->Protect Deriv_NH2 Derivatization of 2-Amino Group Protect->Deriv_NH2 Deriv_CH2OH Derivatization of 6-Hydroxymethyl Group Protect->Deriv_CH2OH Deriv_Ring Derivatization of Pyrimidinone Ring Protect->Deriv_Ring Deprotect Deprotection Deriv_NH2->Deprotect Deriv_CH2OH->Deprotect Deriv_Ring->Deprotect Purify Purification & Characterization Deprotect->Purify Screen Biological Screening Purify->Screen SAR_Analysis SAR Analysis & Iteration Screen->SAR_Analysis SAR_Analysis->Protect Iterative Design

Figure 1: General workflow for SAR studies of this compound.

Part 1: Derivatization of the 2-Amino Group

The 2-amino group is a critical pharmacophore, often involved in hydrogen bonding interactions with the hinge region of protein kinases.[9] Modification of this group can provide valuable information about the steric and electronic requirements for optimal binding.

N-Acylation

N-acylation introduces an amide bond, which can act as both a hydrogen bond donor and acceptor. This modification allows for the exploration of various substituents (R groups) to probe for additional binding pockets.

Rationale: Introducing different acyl groups (aliphatic, aromatic, heterocyclic) can systematically vary the size, shape, and electronic properties of the substituent at the 2-position. This can lead to the discovery of new interactions with the target protein and improve binding affinity.

Protocol 1: General Procedure for N-Acylation

  • Protection of the Hydroxymethyl Group: To prevent competing O-acylation, the primary alcohol must first be protected. A silyl ether, such as a tert-butyldimethylsilyl (TBDMS) group, is a suitable choice due to its stability under basic conditions and ease of removal.[4][10]

    • Dissolve this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF).

    • Add imidazole (2.5 eq.) and tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq.) at 0 °C.

    • Stir the reaction at room temperature for 12-16 hours, monitoring by thin-layer chromatography (TLC).

    • Upon completion, quench with water and extract with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • Purify the crude product by flash column chromatography to yield 2-Amino-6-(TBDMS-oxymethyl)pyrimidin-4(1H)-one .

  • N-Acylation:

    • To a solution of the TBDMS-protected pyrimidinone (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq.).

    • Slowly add the desired acyl chloride (1.2 eq.).

    • Allow the reaction to warm to room temperature and stir for 4-12 hours until TLC indicates completion.

    • Quench the reaction with saturated aqueous sodium bicarbonate and extract with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Deprotection:

    • Dissolve the crude N-acylated product in tetrahydrofuran (THF).

    • Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq.) and stir at room temperature for 1-2 hours.

    • Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture and purify by flash column chromatography to afford the final N-acylated derivative.

Derivative Type Acyl Chloride Example Rationale for Inclusion in SAR Study
AliphaticAcetyl chloride, Isobutyryl chlorideProbes for small hydrophobic pockets.
AromaticBenzoyl chloride, 4-Chlorobenzoyl chlorideExplores potential for π-stacking and halogen bonding interactions.
HeterocyclicThiophene-2-carbonyl chlorideIntroduces heteroatoms for potential new hydrogen bonding interactions.
N-Arylation via Ullmann Coupling

The Ullmann condensation allows for the formation of a C-N bond between the 2-amino group and an aryl halide, providing access to a different class of derivatives compared to N-acylation.[10]

Rationale: N-arylation introduces a larger, more rigid substituent that can explore different regions of the binding pocket. The electronics of the aryl ring can be tuned by introducing electron-donating or electron-withdrawing groups.

Protocol 2: N-Arylation using Ullmann Coupling

  • Protection: Protect the hydroxymethyl group as a TBDMS ether as described in Protocol 1.

  • Ullmann Coupling:

    • In a sealed tube, combine the TBDMS-protected pyrimidinone (1.0 eq.), the desired aryl iodide or bromide (1.5 eq.), copper(I) iodide (0.1 eq.), a ligand such as N,N'-dimethylethylenediamine (DMEDA, 0.2 eq.), and potassium carbonate (2.0 eq.) in a solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    • Heat the mixture to 110-130 °C for 12-24 hours.

    • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Deprotection: Remove the TBDMS group using TBAF as described in Protocol 1 to yield the N-aryl derivative.

Part 2: Derivatization of the 6-Hydroxymethyl Group

The 6-hydroxymethyl group offers a versatile handle for introducing a wide range of functionalities. Modifications at this position can impact solubility, cell permeability, and direct interactions with the target protein.

O-Alkylation and O-Arylation

Conversion of the primary alcohol to an ether introduces substituents that can probe for hydrophobic interactions.

Rationale: O-alkylation with various alkyl halides allows for the systematic exploration of the effect of chain length and branching. O-arylation, on the other hand, introduces aromatic rings that can participate in π-stacking interactions.

Protocol 3: O-Alkylation

  • Protection of the 2-Amino Group: The 2-amino group should be protected to prevent N-alkylation. The tert-butoxycarbonyl (Boc) group is a suitable choice as it is stable to the basic conditions of O-alkylation and can be removed under acidic conditions.[1]

    • To a suspension of this compound (1.0 eq.) in a mixture of dioxane and water, add sodium hydroxide (2.0 eq.) followed by di-tert-butyl dicarbonate (Boc₂O, 1.5 eq.).

    • Stir at room temperature for 12-18 hours.

    • Acidify the reaction mixture with 1M HCl to pH 3-4 and extract with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the Boc-protected intermediate.

  • O-Alkylation:

    • To a solution of the Boc-protected pyrimidinone (1.0 eq.) in anhydrous DMF, add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) at 0 °C.

    • Stir for 30 minutes, then add the desired alkyl halide (1.1 eq.).

    • Allow the reaction to warm to room temperature and stir for 6-12 hours.

    • Quench the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry, and concentrate.

  • Deprotection:

    • Dissolve the crude O-alkylated product in a solution of 4M HCl in dioxane.

    • Stir at room temperature for 1-2 hours.

    • Concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography or recrystallization.

Protocol 4: O-Arylation via Mitsunobu Reaction

The Mitsunobu reaction is a mild and efficient method for converting alcohols to ethers with inversion of configuration (though not relevant for a primary alcohol).[6][8]

  • Protection: Protect the 2-amino group with a Boc group as described in Protocol 3.

  • Mitsunobu Reaction:

    • To a solution of the Boc-protected pyrimidinone (1.0 eq.), the desired phenol (1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous THF at 0 °C, add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise.

    • Stir the reaction at room temperature for 8-16 hours.

    • Concentrate the reaction mixture and purify by flash column chromatography to separate the desired product from triphenylphosphine oxide and the hydrazine byproduct.

  • Deprotection: Remove the Boc group using acidic conditions as described in Protocol 3.

Derivatization_Strategies cluster_NH2 2-Amino Group Derivatization cluster_CH2OH 6-Hydroxymethyl Group Derivatization Acylation N-Acylation (Protocol 1) Arylation N-Arylation (Ullmann, Protocol 2) O_Alkylation O-Alkylation (Protocol 3) O_Arylation O-Arylation (Mitsunobu, Protocol 4) Amination Conversion to Aminomethyl (Protocol 5) Core 2-Amino-6-(hydroxymethyl) pyrimidin-4(1H)-one Core->Acylation Protect OH Core->Arylation Protect OH Core->O_Alkylation Protect NH2 Core->O_Arylation Protect NH2 Core->Amination Protect NH2

Figure 2: Key derivatization strategies for the 2-amino and 6-hydroxymethyl groups.

Conversion to an Aminomethyl Group

Replacing the hydroxyl group with an amino group introduces a basic center and a potent hydrogen bond donor.

Rationale: This modification can significantly alter the physicochemical properties of the molecule, potentially improving solubility and allowing for new ionic interactions with the target protein.

Protocol 5: Synthesis of 2-Amino-6-(aminomethyl)pyrimidin-4(1H)-one

  • Protection: Protect the 2-amino group with a Boc group (Protocol 3).

  • Conversion to Azide:

    • To a solution of the Boc-protected, hydroxymethyl-substituted pyrimidinone (1.0 eq.) and triphenylphosphine (1.5 eq.) in anhydrous THF at 0 °C, add DIAD (1.5 eq.) dropwise.

    • After stirring for 15 minutes, add diphenylphosphoryl azide (DPPA, 1.5 eq.) and stir at room temperature for 12-16 hours.

    • Concentrate the reaction mixture and purify by flash column chromatography to yield the azidomethyl intermediate.

  • Reduction to Amine:

    • Dissolve the azidomethyl intermediate in methanol and add a catalytic amount of 10% palladium on carbon.

    • Stir the mixture under a hydrogen atmosphere (balloon pressure) for 4-8 hours.

    • Filter the reaction mixture through Celite and concentrate the filtrate.

  • Deprotection: Remove the Boc group with 4M HCl in dioxane (Protocol 3) to give the final aminomethyl derivative.

Part 3: Structure-Activity Relationship Insights from Pyrimidinone Kinase Inhibitors

The derivatization strategies outlined above are guided by established principles of medicinal chemistry and SAR trends observed for pyrimidinone-based kinase inhibitors.

  • Hydrogen Bonding is Key: The pyrimidinone core is adept at forming multiple hydrogen bonds with the hinge region of kinases, a critical interaction for potent inhibition.[9][11] Modifications to the 2-amino and 4-oxo groups can modulate the strength and geometry of these interactions.

  • Exploring Hydrophobic Pockets: The 6-position provides an excellent vector to introduce substituents that can occupy nearby hydrophobic pockets within the ATP-binding site. The size, shape, and lipophilicity of these substituents are often critical for achieving high affinity and selectivity.[2]

  • Bioisosteric Replacements: In later stages of SAR exploration, consider bioisosteric replacements for key functional groups. For example, a carboxylic acid could be replaced with a tetrazole, or a phenyl ring could be substituted with a thiophene or pyridine to fine-tune electronic properties and metabolic stability.[1][2]

Conclusion

This application note provides a strategic framework and detailed protocols for the systematic derivatization of this compound. By employing a combination of protection/deprotection strategies and a variety of chemical transformations, researchers can efficiently generate a library of analogs for comprehensive SAR studies. The insights gained from these studies will be invaluable in the rational design of novel and potent drug candidates based on the versatile pyrimidinone scaffold.

References

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Bavetsias, V., et al. (2010). The Synthesis and SAR of 2-amino-pyrrolo[2,3-d]pyrimidines: A New Class of Aurora-A Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(13), 3937-3941.
  • Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249.
  • Khan, A. T., & Mondal, E. (2004). N-Iodosuccinimide in Methanol: A New Reagent System for the Chemoselective Deprotection of tert-Butyldimethylsilyl Ethers. Synlett, 2004(11), 2004-2006.
  • Kocienski, P. J. (2004). Protecting Groups. Georg Thieme Verlag.
  • Lange, J. H. M., et al. (2004). Synthesis, biological properties, and molecular modeling investigations of novel 3-amino- and 3-nitro-1H-indazole derivatives as potent and selective inhibitors of p38alpha MAP kinase. Journal of Medicinal Chemistry, 47(3), 627-641.
  • Norman, R. A., et al. (2012). Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor. Bioorganic & Medicinal Chemistry Letters, 22(15), 5031-5036.
  • Sawant, D. N., & Wakharkar, R. D. (2010). A simple and efficient protocol for Ullmann condensation of anilines with aryl halides using copper(I) iodide as a catalyst. Tetrahedron Letters, 51(1), 278-281.
  • Traxler, P., & Furet, P. (1999). Strategies in the design of protein kinase inhibitors. Pharmacology & Therapeutics, 82(2-3), 195-206.
  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28.
  • Melgari, D., et al. (2019). The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. Crystal Growth & Design, 19(11), 6549-6558.
  • Rogers, J. R., et al. (2015). 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation. ACS Chemical Biology, 10(7), 1638-1643.
  • Terungwa, S. U., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(11), 2038-2060.

Sources

experimental protocols for evaluating the biological activity of pyrimidinone compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Pyrimidinone Scaffolds

Pyrimidinone derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2] Their structural motif is a key component in the nucleobases of DNA and RNA, making them prime candidates for the development of novel therapeutics that can modulate fundamental biological processes.[1][3] The inherent drug-like properties of the pyrimidinone scaffold have led to the discovery of compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[2][4]

This comprehensive guide provides detailed experimental protocols for evaluating the biological activity of novel pyrimidinone compounds. Designed for researchers, scientists, and drug development professionals, this document outlines both in vitro and in vivo methodologies to thoroughly characterize the therapeutic potential of these promising molecules. The protocols herein are grounded in established scientific principles and are designed to yield robust and reproducible data, facilitating the progression of promising candidates from the bench to preclinical development.

Part 1: In Vitro Evaluation of Anticancer Activity

The anticancer potential of pyrimidinone derivatives is a major area of investigation.[3][5] These compounds can exert their effects through various mechanisms, such as inhibiting kinases involved in cell signaling, disrupting DNA synthesis, or inducing apoptosis.[3][6] The initial assessment of anticancer activity is typically performed using a panel of human cancer cell lines.

Cell Viability and Cytotoxicity Assays

The first step in evaluating the anticancer potential of a pyrimidinone compound is to determine its effect on the viability and proliferation of cancer cells. The MTT assay is a widely used colorimetric method for this purpose.[7]

Protocol 1: MTT Assay for Cell Viability

Objective: To determine the concentration of a pyrimidinone compound that inhibits 50% of cancer cell growth (IC50).

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer)[6]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

  • Pyrimidinone compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the pyrimidinone compound in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.

  • Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation:

CompoundCell LineIncubation Time (h)IC50 (µM)
Pyrimidinone-AMCF-7485.2
Pyrimidinone-AA5494812.8
Pyrimidinone-AHCT-116488.1
Doxorubicin (Control)MCF-7480.9
Apoptosis and Cell Cycle Analysis

To understand the mechanism of cell death induced by a pyrimidinone compound, it is crucial to investigate its effects on apoptosis and the cell cycle. Flow cytometry is a powerful technique for these analyses.

Protocol 2: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with a pyrimidinone compound.

Procedure:

  • Treat cancer cells with the pyrimidinone compound at its IC50 concentration for a predetermined time.

  • Harvest the cells and wash them with cold Phosphate Buffered Saline (PBS).

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Protocol 3: Propidium Iodide (PI) Staining for Cell Cycle Analysis

Objective: To determine the effect of a pyrimidinone compound on the distribution of cells in different phases of the cell cycle.

Procedure:

  • Treat cancer cells with the pyrimidinone compound at its IC50 concentration.

  • Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.

  • Wash the fixed cells and treat them with RNase A to remove RNA.

  • Stain the cells with Propidium Iodide (PI).

  • Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Visualization of Anticancer Evaluation Workflow:

Anticancer_Workflow Start Pyrimidinone Compound CellLines Panel of Cancer Cell Lines Start->CellLines MTT MTT Assay (Determine IC50) CellLines->MTT Mechanism Mechanism of Action Studies MTT->Mechanism If IC50 is promising Apoptosis Apoptosis Assay (Annexin V/PI) Mechanism->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Mechanism->CellCycle End Anticancer Profile Apoptosis->End CellCycle->End

Caption: Workflow for in vitro anticancer evaluation of pyrimidinone compounds.

Part 2: Antimicrobial Activity Screening

Pyrimidinone derivatives have also shown promise as antimicrobial agents.[1][4] The initial screening for antimicrobial activity involves determining the minimum concentration of the compound that inhibits the growth of various microorganisms.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][9]

Protocol 4: Broth Microdilution Assay

Objective: To determine the lowest concentration of a pyrimidinone compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Pyrimidinone compound stock solution

  • 96-well microplates

  • Inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Spectrophotometer or plate reader

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the pyrimidinone compound in the appropriate broth medium in a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Controls: Include a positive control (microorganism with a known antibiotic), a negative control (broth medium only), and a growth control (microorganism in broth without any compound).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Data Presentation:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Pyrimidinone-B163264
Ciprofloxacin0.50.25-
Fluconazole--2
Agar Disk Diffusion Method

The agar disk diffusion method is a qualitative screening method to assess the antimicrobial activity of a compound.[8]

Protocol 5: Agar Disk Diffusion Assay

Objective: To qualitatively assess the antimicrobial activity of a pyrimidinone compound by measuring the zone of growth inhibition.

Procedure:

  • Prepare an agar plate (e.g., Mueller-Hinton agar) and uniformly spread a standardized inoculum of the test microorganism on the surface.

  • Impregnate sterile paper disks with a known concentration of the pyrimidinone compound.

  • Place the impregnated disks on the surface of the agar.

  • Incubate the plate under appropriate conditions.

  • Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited).

Part 3: Enzyme Inhibition Assays

Many pyrimidinone compounds exert their biological effects by inhibiting specific enzymes.[10] Therefore, evaluating the inhibitory activity of these compounds against relevant enzyme targets is a crucial step in understanding their mechanism of action.

Protocol 6: General Spectrophotometric Enzyme Inhibition Assay

Objective: To determine the inhibitory potency (IC50 or Ki) of a pyrimidinone compound against a specific enzyme. This protocol can be adapted for various enzymes where the reaction produces a change in absorbance.[10]

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme

  • Pyrimidinone inhibitor

  • Assay buffer optimized for the specific enzyme

  • Spectrophotometer (UV-Vis)

  • 96-well plates or cuvettes

Procedure:

  • Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and inhibitor in the assay buffer.

  • Enzyme-Inhibitor Pre-incubation: In a 96-well plate or cuvette, add a fixed concentration of the enzyme to varying concentrations of the pyrimidinone inhibitor. Include a control with no inhibitor. Incubate for a predetermined time to allow for binding.[10]

  • Reaction Initiation: Start the enzymatic reaction by adding a specific concentration of the substrate.[10]

  • Kinetic Measurement: Immediately measure the change in absorbance over time at a specific wavelength.[10]

  • Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the velocity against the inhibitor concentration to determine the IC50 value. Further kinetic studies can be performed to determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive).[10][11][12]

Data Presentation:

CompoundTarget EnzymeInhibition TypeIC50 (µM)Ki (µM)
Pyrimidinone-CCyclooxygenase-2 (COX-2)Competitive0.50.2
Pyrimidinone-DAcetylcholinesteraseMixed1.20.8

Visualization of Enzyme Inhibition Analysis:

Enzyme_Inhibition cluster_assay Enzyme Inhibition Assay cluster_analysis Data Analysis Enzyme Enzyme + Inhibitor (Pyrimidinone) Substrate Add Substrate Enzyme->Substrate Measurement Measure Reaction Rate Substrate->Measurement IC50 Calculate IC50 Measurement->IC50 Kinetics Determine Ki and Inhibition Type IC50->Kinetics

Sources

Troubleshooting & Optimization

improving the yield and purity of 2-Amino-6-(hydroxymethyl)pyrimidin-4(1H)-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Amino-6-(hydroxymethyl)pyrimidin-4(1H)-one

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions to help you improve the yield and purity of your synthesis.

Section 1: Core Synthesis Protocol & Optimization (FAQs)

This section covers the fundamental aspects of the synthesis, from the choice of reagents to purification strategies.

Q1: What is the most common and reliable synthetic route to this compound?

The most prevalent method is the base-catalyzed condensation of a guanidine salt with a suitable β-keto ester, specifically one bearing a protected hydroxymethyl group at the gamma position. A representative scheme involves the reaction of guanidine with ethyl 4-benzyloxy-3-oxobutanoate, followed by deprotection.

  • Causality: This is a variation of the classical pyrimidine synthesis. Guanidine acts as a binucleophile, attacking the two electrophilic carbonyl carbons of the β-keto ester. The reaction proceeds via a cyclocondensation mechanism, which is a robust and well-established method for forming the pyrimidine core.[1][2] Using a protecting group, such as benzyl (Bn), on the hydroxyl function is crucial to prevent unwanted side reactions during the condensation step.

Q2: What are the critical parameters for the initial condensation reaction?

Optimizing the condensation step is vital for maximizing the final yield. The key parameters are the choice of base, solvent, temperature, and reaction time.

  • Expertise & Experience: The base's role is twofold: to neutralize the guanidine salt (e.g., guanidine hydrochloride) to liberate the free, nucleophilic guanidine base, and to catalyze the condensation.[3][4] Sodium ethoxide is commonly used when ethyl esters are reactants to prevent transesterification, which could lead to a mixture of products.[5][6] Polar protic solvents like ethanol are preferred as they effectively solvate the reagents and intermediates.[7]

ParameterRecommended ConditionRationale & Expert Insight
Base Sodium Ethoxide (NaOEt)Use at least 2 equivalents: 1 eq. to neutralize guanidine salt and 1 eq. to drive the condensation. A slight excess can be beneficial.
Solvent Anhydrous EthanolEnsures solubility of reagents and intermediates. Must be anhydrous to prevent hydrolysis of the ester and base.
Temperature Reflux (approx. 78 °C)Provides sufficient thermal energy to overcome the activation barrier for cyclization without significant degradation.[7]
Reaction Time 4 - 8 hoursReaction progress should be monitored. Prolonged heating can lead to byproduct formation.[8]

Q3: How can I effectively monitor the reaction's progress?

Monitoring the consumption of the starting β-keto ester is the most reliable way to track progress.

  • Trustworthiness: Thin-Layer Chromatography (TLC) is a rapid and effective technique for this purpose.[9][10]

    • Mobile Phase: A mixture of Ethyl Acetate/Hexane (e.g., 30:70 v/v) is a good starting point.

    • Visualization: Use a UV lamp (254 nm) and/or a potassium permanganate stain. The starting ester will be UV active, while the highly polar pyrimidine product will typically remain at the baseline in this solvent system. The reaction is considered complete when the spot corresponding to the β-keto ester has disappeared or is very faint.

Q4: What is a standard work-up and purification protocol for the crude product?

After the reaction is complete, a careful work-up is necessary to isolate the crude product, followed by purification to achieve the desired purity.

Step-by-Step Experimental Protocol: Synthesis & Purification
  • Reaction Quench: After cooling the reaction mixture to room temperature, slowly pour it into ice-cold water.

  • Acidification: Adjust the pH to approximately 6-7 with a dilute acid (e.g., 5% acetic acid or dilute HCl). This step protonates the pyrimidinone and causes it to precipitate out of the aqueous solution.[3]

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with cold water to remove inorganic salts, followed by a small amount of cold ethanol or diethyl ether to remove residual organic impurities.[11]

  • Drying: Dry the crude product under vacuum.

  • Purification (Recrystallization): Recrystallization is the most effective method for purifying the final product.[12][13]

Solvent SystemSuitabilityExpert Tip
Ethanol/Water ExcellentDissolve the crude solid in a minimum amount of hot ethanol. Add hot water dropwise until the solution becomes slightly cloudy. Allow to cool slowly to form high-purity crystals.[14]
Methanol GoodSuitable for smaller scales. Methanol has good solvating power for aminopyrimidines.[13]
Acetic Acid/Water For difficult purificationsAcetic acid can be a good solvent for polar, basic compounds that are otherwise insoluble.[15] Use sparingly and ensure it is thoroughly removed during drying.

Section 2: Troubleshooting Guide

This Q&A guide addresses specific issues you might encounter during your experiments.

Workflow & Troubleshooting Logic

The following diagram illustrates the general experimental workflow and the decision points for troubleshooting common issues.

G cluster_workflow Experimental Workflow cluster_troubleshooting Troubleshooting Logic A 1. Reaction Setup (Guanidine + Keto Ester + Base) B 2. Condensation (Reflux in Ethanol) C 3. Work-up (Quench & Acidify) D 4. Isolation (Filtration) C->D C1 Check Yield & Purity E 5. Purification (Recrystallization) D->E F 6. Final Product E->F P1 Problem: Low Yield C1->P1 Low P2 Problem: Low Purity C1->P2 Impure S1 Check TLC: - Starting material present? - Streaking/baseline spots? P1->S1 S2 Check Purification: - Product lost in mother liquor? - Incomplete precipitation? P1->S2 S3 Check NMR/LCMS: - Unreacted starting materials? - Side products present? P2->S3 S4 Optimize Recrystallization: - Screen solvents. - Use charcoal for color. P2->S4

Caption: General workflow and troubleshooting decision points.

Problem Category: Low or No Yield

Q: My reaction shows very little or no product formation by TLC. What are the most likely causes?

A: This issue typically points to a problem with one of the three core components: the reagents, the base, or the reaction conditions.

  • Reagent Quality: Ensure your guanidine salt is dry and your β-keto ester has not degraded. β-keto esters can be susceptible to hydrolysis or retro-Claisen cleavage.

  • Base Inactivity: The sodium ethoxide may have decomposed upon exposure to atmospheric moisture. Use freshly prepared or properly stored NaOEt. If preparing it in situ from sodium metal and ethanol, ensure the reaction goes to completion.

  • Suboptimal Conditions: The temperature may be too low. Ensure the reaction mixture is reaching and maintaining reflux.[8] Conversely, if the reaction is run for an excessively long time, degradation can occur.[9]

Q: The reaction seems to have worked, but my isolated yield is very low. Where could the product have been lost?

A: Product loss often occurs during the work-up and isolation steps.

  • Incomplete Precipitation: The product has some solubility in water. Ensure the pH is correctly adjusted to its isoelectric point (around 6-7) to minimize solubility. Over-acidifying can lead to the formation of a more soluble salt.

  • Excessive Washing: While washing the crude product is necessary, using large volumes of solvent (water or ethanol) will dissolve some of your product. Use minimal amounts of ice-cold solvent.

  • Loss During Recrystallization: This is a very common source of low yield. Using too much recrystallization solvent will result in a significant amount of product remaining in the mother liquor.[13] Always use the minimum amount of hot solvent required to fully dissolve the crude material.

Problem Category: Purity Issues

Q: My final product shows impurities in its NMR spectrum. What are the common contaminants?

A: The most common impurities are unreacted starting materials or side products from competing reaction pathways.

  • Unreacted Guanidine: Usually removed by washing with water during work-up.

  • Unreacted β-keto Ester: If the reaction did not go to completion, this will be a major contaminant. It can typically be removed by effective recrystallization.

  • Self-Condensation Products: The β-keto ester can undergo self-condensation (a Claisen condensation), though this is usually less favorable than the reaction with guanidine.[16][17]

  • Hantzsch-type Byproducts: In some pyrimidine syntheses, a competing Hantzsch pyridine synthesis can occur, leading to dihydropyridine byproducts.[9] This is more common when an aldehyde is a reactant but can be a possibility.

Q: The product has a persistent yellow or brown color. How can I obtain a white solid?

A: Discoloration is often due to minor, highly conjugated impurities formed at high temperatures.

  • Solution: Perform a charcoal treatment during recrystallization. After dissolving your crude product in the minimum amount of hot solvent, add a small amount (1-2% by weight) of activated charcoal. Keep the solution hot for a few minutes, then perform a hot filtration through a fluted filter paper or a pad of celite to remove the charcoal. Then, allow the clear, colorless filtrate to cool and crystallize.[11]

Section 3: Analytical Characterization

Q: How do I confirm the structure and assess the purity of the final product?

A: A combination of spectroscopic and chromatographic methods should be used.

  • ¹H NMR: Provides structural confirmation. Key signals to look for include the CH₂ of the hydroxymethyl group, the pyrimidine ring proton, and the exchangeable protons of the NH₂ and OH groups.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Shows characteristic peaks for N-H, O-H, C=O, and C=N functional groups.[18][19]

  • HPLC: The most effective method for determining purity. A reverse-phase method can separate the polar product from less polar impurities.[20]

References

  • ResearchGate. (2021). (PDF) Synthesis and Identification of Heterocyclic Derivative from 2-amino-4- hydroxy-6-methyl pyrimidine and Study their Biological Activity. Available at: [Link]

  • Impactfactor. (2020). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-amino-4-hydroxy-6-methoxy-pyrimidine. Available at: [Link]

  • Google Patents. (2013). CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • National Institutes of Health. (n.d.). Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. Available at: [Link]

  • Google Patents. (n.d.). A kind of method of synthesis 2 amino 4,6 dihydroxy-pyrimidines.
  • Google Patents. (n.d.). CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine.
  • ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. Available at: [Link]

  • Google Patents. (1953). US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine.
  • SIELC Technologies. (2018). 2-Amino-6-hydroxy-1H-pyrimidin-4-one. Available at: [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Available at: [Link]

  • National Institutes of Health. (n.d.). Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction. Available at: [Link]

  • Thieme E-Books. (n.d.). Product Class 13: Guanidine Derivatives. Available at: [Link]

  • National Institutes of Health. (2023). Crystallization Selectivity of Ribavirin Solution and Amorphous Phase. Available at: [Link]

  • YouTube. (2024). Pyrimidine Synthesis. Available at: [Link]

  • LookChem. (n.d.). 2-amino-6-(hydroxymethyl)pyrido[3,2-d]pyrimidin-4(1H)-one. Available at: [Link]

  • NIST. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine. Available at: [Link]

  • ARKAT USA, Inc. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. Available at: [Link]

  • University of Calgary. (n.d.). Claisen Condensation. Available at: [Link]

  • Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Available at: [Link]

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Available at: [Link]

  • YouTube. (2018). Claisen Condensation Reaction Mechanism. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. Available at: [Link]

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Technical Support Center: Troubleshooting the Crystallization of Pyrimidinone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the crystallization of pyrimidinone compounds. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of obtaining high-quality crystalline forms of these valuable heterocyclic scaffolds. Pyrimidinones are known for their diverse pharmacological activities, but their crystallization can often be a bottleneck in the research and development pipeline.

This resource provides in-depth, field-proven insights to troubleshoot common crystallization challenges. The information is structured in a practical question-and-answer format, explaining not just the "how" but also the "why" behind each experimental choice to ensure scientific integrity and successful outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries related to the crystallization of pyrimidinone compounds, providing concise and actionable advice.

Q1: How do I select an appropriate solvent for crystallizing my pyrimidinone derivative?

A1: The ideal solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[1][2] A good starting point for pyrimidinone derivatives, which are often polar, includes polar protic solvents like ethanol, methanol, or solvent mixtures such as ethanol/water or hexane/ethyl acetate.[1][3]

  • Expert Insight: The principle of "like dissolves like" is a useful heuristic.[2] Solvents with functional groups similar to your pyrimidinone compound may be too effective at solubilizing it, making crystallization difficult.[4] Therefore, a systematic screening of solvents with varying polarities is recommended.

Q2: What is the significance of the cooling rate in the crystallization process?

A2: The rate of cooling directly impacts crystal size and purity. Slow cooling generally yields larger and more perfect crystals because it allows molecules to orient themselves correctly within the crystal lattice.[1] Rapid cooling can lead to the formation of smaller, less pure crystals or even amorphous solids, as impurities can become trapped in the rapidly forming crystal structure.[5][6]

Q3: My pyrimidinone is only soluble in high-boiling point solvents like DMF or DMSO. How can I crystallize it?

A3: For compounds that are exclusively soluble in high-boiling point solvents, anti-solvent vapor diffusion is a highly effective crystallization technique.[1][7] In this method, the pyrimidinone is dissolved in a small amount of the high-boiling point solvent (e.g., DMF) in an open vial. This vial is then placed inside a larger, sealed container holding a more volatile anti-solvent (a solvent in which the compound is insoluble, such as diethyl ether, dichloromethane, or pentane).[1][7] The vapor from the anti-solvent slowly diffuses into the solution, reducing the compound's solubility and promoting gradual crystal growth.[1]

Q4: How does pH influence the crystallization of pyrimidinone compounds?

A4: The pH of the solution can significantly affect the ionization state of pyrimidinone derivatives, especially those with acidic or basic functional groups.[1] This change in ionization alters the compound's solubility.[8] Adjusting the pH can therefore be a powerful tool to induce crystallization. For instance, if your compound has a basic nitrogen atom, carefully acidifying the solution might lead to the crystallization of a salt form. Conversely, for acidic pyrimidinones, basification could be employed. It is crucial to make small, incremental pH adjustments to avoid rapid precipitation, which can lead to amorphous material.

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific problems you may encounter during the crystallization of pyrimidinone compounds.

Issue 1: No Crystals Form After Cooling

You have dissolved your pyrimidinone compound in a hot solvent and allowed it to cool, but no crystals have appeared.

  • The solution is not supersaturated: The concentration of your compound may be too low.[1]

    • Solution: Re-heat the solution and carefully evaporate some of the solvent to increase the concentration. Then, allow it to cool slowly again.[1][5] If this fails, the solvent can be removed entirely by rotary evaporation to recover the crude solid for another attempt with less solvent.[1]

  • The compound is too soluble in the chosen solvent: Even at low temperatures, the compound may remain in solution.

    • Solution: Select a different solvent or a solvent mixture. Experiment with solvents in which the compound has lower solubility at room temperature.[1]

  • Nucleation is inhibited: The initial formation of crystal nuclei is not occurring spontaneously.

    • Solution 1: Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass stirring rod. This creates microscopic imperfections on the glass surface that can serve as nucleation sites.[1][9]

    • Solution 2: Seeding: Introduce a "seed crystal" of the pure compound to the solution. This provides a template for further crystal growth.[1][9]

    • Solution 3: Evaporation on a glass rod: Dip a glass stirring rod into the solution and let the solvent evaporate, leaving a thin residue of microcrystals. Re-introduce this rod into the solution to act as a seeding surface.[5]

Issue 2: "Oiling Out" - Formation of an Oil Instead of Crystals

Upon cooling, your pyrimidinone compound separates from the solution as a liquid or "oil" rather than a solid.[5] This is a common problem with organic compounds and can completely inhibit the formation of a crystalline phase.[10]

  • High impurity levels: Impurities can lower the melting point of the mixture and interfere with crystal lattice formation.[1][5]

    • Solution: Purify the compound before crystallization using techniques like flash column chromatography.[1][11]

  • Cooling too rapidly: The solution is cooled too quickly, preventing the molecules from organizing into a crystal lattice.

    • Solution: Allow the solution to cool more slowly. You can insulate the flask by placing an inverted beaker over it.[1]

  • The solution is too concentrated: The solution becomes supersaturated at a temperature that is above the melting point of your compound.[3]

    • Solution: Reheat the solution to dissolve the oil, then add a small amount of additional solvent to decrease the concentration. Allow this less concentrated solution to cool slowly.[3]

  • Inappropriate solvent choice: The boiling point of the solvent may be too high, or the compound is simply too soluble.

    • Solution: Choose a solvent with a lower boiling point or one in which your compound is less soluble.[3]

Caption: Troubleshooting workflow for "oiling out".

Issue 3: Crystals Are Too Small or Form Too Rapidly

The crystallization occurs very quickly, resulting in a fine powder or very small needles.

  • High level of supersaturation: At high supersaturation, crystal nucleation dominates over crystal growth, leading to a large number of small crystals.[12]

    • Solution: Use a more dilute solution by adding more solvent. This will slow down the crystallization process and encourage the growth of larger crystals.[5]

  • Rapid cooling: As mentioned previously, fast cooling rates favor nucleation over growth.

    • Solution: Ensure the solution cools slowly and undisturbed.

  • Poor solvent choice: The solvent may have a very steep solubility curve with respect to temperature for your pyrimidinone compound.

    • Solution: Experiment with different solvents or solvent mixtures to find a system that allows for more controlled crystal growth.

Issue 4: Crystals Are Impure or Colored

The resulting crystals are discolored, indicating the presence of impurities.

  • Colored impurities co-crystallize: The impurities have similar solubility properties to your desired compound.

    • Solution: Before cooling, add a small amount of activated charcoal to the hot solution. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[3]

  • Insoluble impurities are present: There are solid impurities that do not dissolve in the hot solvent.

    • Solution: Perform a hot gravity filtration of the solution into a clean, pre-warmed flask to remove the insoluble material before cooling.[3]

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key crystallization techniques.

Protocol 1: Cooling Crystallization (Single Solvent)
  • Dissolution: Place the impure pyrimidinone compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to the solvent's boiling point while stirring to dissolve the compound. Continue adding small portions of hot solvent until a clear solution is obtained.[1]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration into a pre-warmed flask.

  • Crystal Growth: Cover the flask and allow the solution to cool slowly to room temperature.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[1]

  • Drying: Dry the purified crystals under vacuum or in a desiccator.

Protocol 2: Anti-Solvent Crystallization
  • Dissolution: Dissolve the pyrimidinone compound in a minimal amount of a "good" solvent (in which it is highly soluble).

  • Addition of Anti-Solvent: While stirring, slowly add a "poor" solvent (an "anti-solvent" in which the compound is insoluble) dropwise until the solution becomes slightly cloudy. This indicates that the point of saturation has been reached.

  • Re-dissolution: Add a few drops of the "good" solvent to re-dissolve the precipitate and obtain a clear solution.

  • Crystal Growth: Cover the container and allow it to stand undisturbed. The slow evaporation of the more volatile solvent or slow diffusion can lead to gradual crystallization.

Solvent SystemPolarityTypical Use Case
Ethanol/WaterPolar ProticGood starting point for many pyrimidinones.
MethanolPolar ProticSimilar to ethanol, good for polar compounds.
Ethyl Acetate/HexaneModerately Polar/NonpolarEffective for compounds with intermediate polarity.
Dichloromethane/PentaneModerately Polar/NonpolarOften used as an anti-solvent system in vapor diffusion.
DMF or DMSO with an Anti-solventHighly Polar AproticFor compounds that are difficult to dissolve.[7]

Section 4: Characterization of Crystalline Pyrimidinones

After obtaining crystals, it is crucial to characterize them to confirm their identity, purity, and crystalline form (polymorphism).

  • X-Ray Diffraction (XRD): This is the most definitive technique for determining the crystal structure. Powder XRD (PXRD) is used to identify the crystalline phase and check for polymorphism, while single-crystal XRD (SCXRD) provides the precise atomic arrangement.[13][14]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal transitions as a function of temperature. It is used to determine the melting point and detect different polymorphic forms, which will have distinct melting points.[13]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the functional groups present and can sometimes distinguish between polymorphs, as different crystal packing can lead to subtle shifts in vibrational frequencies.[14]

G A Obtain Crystals B Visual Inspection (Microscopy) A->B G Differential Scanning Calorimetry (DSC) A->G I FTIR Spectroscopy A->I C Single-Crystal XRD (if suitable crystals) B->C Good quality crystals E Powder XRD B->E Powder or small crystals D Determine Crystal Structure C->D K Final Characterized Crystalline Material D->K F Identify Crystalline Phase / Polymorphism E->F F->K H Determine Melting Point & Thermal Behavior G->H H->K J Confirm Functional Groups & Compare Spectra I->J J->K

Caption: Workflow for the characterization of crystalline materials.

References

  • Mettler Toledo. (n.d.). Supersaturation and Crystallization for Nucleation and Growth. Retrieved from [Link]

  • LUT University. (n.d.). Supersaturation-Controlled Crystallization. Retrieved from [Link]

  • Sathee, J. (n.d.). Chemistry Crystallization. Retrieved from [Link]

  • American Chemical Society. (2017). Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods. ACS Omega. Retrieved from [Link]

  • Myerson, A. S. (2002). Crystallization of Organic Compounds. John Wiley & Sons.
  • Mettler Toledo. (n.d.). Kinetics of Crystallization in Supersaturation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • International Journal of Pure and Applied Mathematics. (n.d.). Crystal Characterization Techniques. Retrieved from [Link]

  • Intertek. (n.d.). Crystallography Analysis. Retrieved from [Link]

  • Slideshare. (n.d.). Various techniques for study of Crystal Properties. Retrieved from [Link]

  • How It Comes Together. (2025). What Is Supersaturation In Crystallization Processes?. YouTube. Retrieved from [Link]

  • ACS Publications. (n.d.). Effect of Supersaturation Control and Heterogeneous Nucleation on Porous Membrane Surfaces in the Crystallization of l-Glutamic Acid Polymorphs. Retrieved from [Link]

  • Oxford Academic. (2007). 4 Analytical techniques for studying and characterizing polymorphs. In Polymorphism in Molecular Crystals. Retrieved from [Link]

  • ACS Organic & Inorganic Au. (2024). The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. Retrieved from [Link]

  • ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. Retrieved from [Link]

  • wikiHow. (2024). 9 Ways to Crystallize Organic Compounds. Retrieved from [Link]

  • Achieve Chem. (2024). What Problems Might Occur If Crystallization Occurs Too Rapidly?. Retrieved from [Link]

  • ACS Publications. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir. Retrieved from [Link]

  • ResearchGate. (2025). A method to crystallize substances that oil out. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Chemical Society Reviews. (2023). Advanced crystallisation methods for small organic molecules. Retrieved from [Link]

  • Rao, J. N., & Sujatha, K. (2021). Synthesis, Characterization and Antioxidant Activity of pyrimidinone Derivatives.
  • Semantic Scholar. (2024). The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. Retrieved from [Link]

  • University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Sunway Institutional Repository. (2023). Two Conformational Polymorphs of a Bioactive Pyrazolo[3,4-d]pyrimidine. Retrieved from [Link]

  • Ibrahim, M. N. (n.d.).
  • Harper, T. (2024). Crystallization | Organic Chemistry Lab Techniques. YouTube. Retrieved from [Link]

  • Quora. (2017). What should I do if crystallisation does not occur?. Retrieved from [Link]

  • PubMed. (2010). Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. Retrieved from [Link]

  • ResearchGate. (2018). How does the solvent or pH affect the formation of weak bonds in crystal packing?. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. Retrieved from [Link]

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Technical Support Center: Optimizing HPLC Separation of 2-Amino-6-(hydroxymethyl)pyrimidin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the chromatographic analysis of 2-Amino-6-(hydroxymethyl)pyrimidin-4(1H)-one and its related substances. This guide is designed for researchers, analytical scientists, and drug development professionals who are developing, optimizing, or troubleshooting HPLC methods for this compound. As a polar pyrimidine derivative, this analyte presents unique challenges that require a strategic approach to achieve robust and reliable separation.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address common issues encountered in the laboratory. Our focus is on explaining the fundamental principles behind the recommended solutions, empowering you to make informed decisions during your method development and routine analysis workflows.

Section 1: Understanding the Analyte & Core Chromatographic Challenges

This compound is a highly polar molecule, structurally related to guanine. Its multiple hydrogen bond donors and acceptors (-NH₂, -OH, C=O) lead to high aqueous solubility.[1] This high polarity is the primary obstacle in conventional Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), where the stationary phase is non-polar.[2]

Key Challenges:

  • Poor Retention in RP-HPLC: The analyte has a weak affinity for non-polar stationary phases (like C18), often resulting in elution at or near the column's void volume.[3][4]

  • Peak Tailing: The basic amino group can engage in secondary ionic interactions with acidic residual silanol groups on the silica surface of the column, leading to asymmetrical peak shapes.[5]

  • Separation from Polar Byproducts: Impurities or degradants are also likely to be highly polar, making their resolution from the main analyte and from each other difficult.[6]

Addressing these challenges requires moving beyond standard C18 columns and exploring alternative column chemistries and chromatographic modes.

Section 2: Troubleshooting Guide - Common Separation Issues

This section is formatted to help you quickly identify and solve specific problems you may be encountering during your analysis.

Q1: My peak for this compound is eluting very early, close to the void volume. How can I increase its retention time in Reversed-Phase HPLC?

Answer:

This is the most common issue for this type of polar compound and indicates insufficient interaction with the stationary phase. Several strategies can be employed to increase retention.

Potential Causes & Solutions:

  • Inappropriate Column Chemistry: Standard C18 columns are too hydrophobic.

    • Solution: Switch to a column designed for polar analytes.

      • Polar-Embedded Columns: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain, which prevents phase collapse in highly aqueous mobile phases and provides an alternative interaction mechanism.[4]

      • Polar-Endcapped Columns (e.g., T3): These columns use a less dense C18 bonding and a unique end-capping process, making them compatible with 100% aqueous mobile phases and improving the retention of polar compounds.

      • Low Silanol Activity Columns: Selecting a column with minimal residual silanol groups can improve peak shape for basic compounds like this one.[7]

  • Mobile Phase Is Too "Strong": A high percentage of organic solvent (acetonitrile or methanol) in the mobile phase will elute the polar analyte too quickly.

    • Solution: Decrease the concentration of the organic modifier. You may need to operate in a highly aqueous mobile phase (e.g., >95% aqueous). This is only feasible on columns designed to prevent hydrophobic collapse (dewetting).

  • Analyte is Ionized: In its ionized state, the molecule is more polar and less retained.

    • Solution: Adjust the mobile phase pH to suppress analyte ionization. For the amino group, working at a slightly acidic pH (e.g., pH 3-4 using a formic acid or phosphate buffer) can protonate the amine, but more importantly, it suppresses the ionization of acidic silanol groups on the column, reducing unwanted secondary interactions.[8]

  • Reversed-Phase is Not the Optimal Mode: For this and other very polar pyrimidines, RP-HPLC may not be the best choice.

    • Solution: Consider switching to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC uses a polar stationary phase (like bare silica, diol, or zwitterionic phases) with a high-organic mobile phase (typically >80% acetonitrile).[9] In HILIC, polar analytes are well-retained and elute in order of increasing polarity as the aqueous content of the mobile phase is increased.[10]

Q2: I have sufficient retention, but the peak for my analyte is tailing significantly. What is causing this and how can I fix it?

Answer:

Peak tailing for a basic compound like this is almost always due to secondary interactions between the protonated amine group on your analyte and deprotonated (negatively charged) residual silanol groups on the silica-based column packing.[5]

Troubleshooting Workflow for Poor Peak Shape

Caption: Troubleshooting workflow for common peak shape issues.

Specific Solutions for Peak Tailing:

  • Modify the Mobile Phase:

    • Lower the pH: Using an acidic mobile phase modifier (e.g., 0.1% formic acid or phosphoric acid) to achieve a pH between 2.5 and 3.5 serves two purposes. It keeps your basic analyte fully protonated and, more critically, it protonates the acidic silanol groups (Si-OH), preventing them from acting as ion-exchange sites.[8]

    • Increase Buffer Concentration: A higher ionic strength buffer (e.g., 25-50 mM phosphate) can help shield the charged sites on both the analyte and the stationary phase, minimizing secondary interactions.[5]

  • Use a Better Column:

    • High-Purity Silica: Modern columns are based on high-purity silica with a much lower concentration of acidic metal contaminants and silanol groups.

    • Thorough End-capping: Ensure you are using a column that is exhaustively end-capped to block as many residual silanols as possible.[4]

  • Optimize Injection Conditions:

    • Avoid Sample Overload: Injecting too much mass on the column can saturate the primary retention sites, causing excess analyte to interact with secondary sites, which leads to tailing. Try reducing the injection volume or sample concentration.

    • Match Sample Solvent: Dissolve your sample in the mobile phase or a solvent that is weaker than the mobile phase.[1] Dissolving the sample in a strong solvent like pure DMSO or methanol can cause peak distortion.

Q3: I am struggling to separate my main peak from a closely eluting impurity. How can I improve the resolution?

Answer:

Improving resolution requires manipulating the selectivity (α), efficiency (N), or retention factor (k) of your separation.

Strategies for Improving Resolution:

ParameterStrategyRationale
Selectivity (α) 1. Change Organic Modifier: Switch from acetonitrile to methanol, or vice-versa.[8]Acetonitrile and methanol have different hydrogen bonding properties and can alter the elution order of closely related compounds.[8]
2. Adjust Mobile Phase pH: A small change in pH can alter the ionization state of the analyte or impurity, significantly impacting retention and selectivity.
3. Change Column Chemistry: Switch from a C18 to a Phenyl-Hexyl or a Polar-Embedded phase. This provides a completely different interaction mechanism (e.g., pi-pi interactions on a phenyl column).
Efficiency (N) 1. Use a Smaller Particle Column: Move from a 5 µm column to a 3 µm or sub-2 µm (UPLC) column.Smaller particles lead to sharper, narrower peaks, which are easier to resolve. This will increase backpressure.
2. Lower the Flow Rate: Reducing the flow rate can increase efficiency, leading to narrower peaks.
Retention (k) 1. Optimize Mobile Phase Strength: If using a gradient, try making the gradient shallower (a slower increase in organic solvent over a longer time).A shallower gradient increases the separation window between peaks, often improving resolution.

Section 3: Frequently Asked Questions (FAQs)

Q1: Should I use Reversed-Phase or HILIC for my method?

This is a critical decision in method development for this compound. The choice depends on your specific goals and the nature of the byproducts you need to separate.

Method Selection Logic: RP-HPLC vs. HILIC

Caption: Decision tree for selecting the primary chromatographic mode.

  • Start with Reversed-Phase: RP-HPLC is generally more robust and familiar to most labs.[2] Begin with a modern, polar-analyte-friendly column (e.g., a polar-endcapped C18) and a highly aqueous mobile phase. If you can achieve adequate retention (k > 2) and good peak shape, this is often the preferred path.

  • Switch to HILIC if Necessary: If you cannot achieve sufficient retention in RP-HPLC, or if your byproducts are even more polar than your main compound and co-elute in the void, HILIC is the superior choice.[3][9] HILIC excels at separating mixtures of very polar compounds and is fully MS-compatible.[9] Be aware that HILIC methods can require longer column equilibration times and are more sensitive to the water content of the sample diluent.[3]

Q2: How do I develop a "stability-indicating" method for this compound?

A stability-indicating method is one that can accurately measure the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[11][12] The best way to develop one is through forced degradation studies.[13]

Forced Degradation Protocol: This involves subjecting the analyte to harsh conditions to intentionally generate potential degradants.[14] The goal is to achieve 5-20% degradation of the main peak.[15]

  • Prepare Stock Solutions: Prepare separate, accurately weighed solutions of your analyte.

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and hold at 60°C.[15]

    • Base Hydrolysis: Add 0.1 M NaOH and hold at 60°C.[15]

    • Oxidation: Add 3% H₂O₂ and hold at room temperature.[12]

    • Thermal: Heat a solid sample or solution at a high temperature (e.g., 80°C).

    • Photolytic: Expose a solution to UV and visible light as specified in ICH Q1B guidelines.[15]

  • Monitor and Quench: Monitor the degradation over time. Once the target degradation is reached, neutralize the acid/base samples and dilute all stressed samples to the target concentration with mobile phase.

  • Analyze and Assess: Analyze the unstressed and all stressed samples using your developed HPLC method. A true stability-indicating method will show a decrease in the main analyte peak with the corresponding appearance of new peaks for the degradation products, all of which should be baseline-resolved from the parent peak.

Q3: What is a good starting point for mobile phase preparation?
  • For Reversed-Phase:

    • Solvent A: 0.1% Formic Acid in HPLC-grade water. Formic acid is a good choice as it is MS-compatible.[7] If MS is not required, a 20 mM potassium phosphate buffer adjusted to pH 3.0 provides excellent buffering capacity.

    • Solvent B: Acetonitrile or Methanol.

    • Starting Gradient: 5% B to 50% B over 15 minutes.

  • For HILIC:

    • Solvent A: 90:10 Acetonitrile:Water with 10 mM Ammonium Acetate (adjust pH to ~5.8).[3]

    • Solvent B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate (adjust pH to ~5.8).[3]

    • Starting Gradient: 0% B (i.e., 90% ACN) held for 2-3 minutes, then increase to 50% B over 10-15 minutes. Ensure a long post-run re-equilibration time (5-10 column volumes).[3]

Section 4: Experimental Protocols

Protocol 1: Sample Preparation for Forced Degradation
  • Stock Solution: Prepare a 1.0 mg/mL stock solution of this compound in a suitable solvent (e.g., water or a water/methanol mix).

  • Acid Stress: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Place in a water bath at 60°C. Pull aliquots at 2, 4, 8, and 24 hours.

  • Neutralization: Before analysis, neutralize the aliquot with an equivalent amount of 0.1 M NaOH.

  • Dilution: Dilute the neutralized sample with mobile phase to the final target concentration for injection (e.g., 20 µg/mL).

  • Repeat: Follow similar steps for base (using NaOH and neutralizing with HCl) and oxidative stress (using H₂O₂). For oxidative stress, quenching is not typically required.

Protocol 2: System Suitability Testing (SST)

System suitability tests are performed before analysis to ensure the chromatographic system is performing adequately.

  • Prepare SST Solution: Create a solution containing the main analyte and at least one known, closely eluting impurity or degradant at a relevant concentration.

  • Perform Injections: Make 5-6 replicate injections of the SST solution.

  • Evaluate Parameters: The results must meet pre-defined criteria.

    • Tailing Factor (T): Must be ≤ 2.0 for all peaks.

    • Resolution (Rs): Must be ≥ 2.0 between the main analyte and the closest impurity.

    • Relative Standard Deviation (%RSD) for Peak Area: Must be ≤ 2.0% for the replicate injections.

    • Theoretical Plates (N): Must be > 2000 for the main analyte peak.

If the system fails SST, the instrument must be investigated and the issue resolved before proceeding with sample analysis. Common causes of failure include leaks, poor column equilibration, or a degraded column.[16][17]

References

  • SIELC Technologies. (n.d.). Separation of 2-Amino-6-hydroxy-1H-pyrimidin-4-one on Newcrom R1 HPLC column. Retrieved from [Link]

  • Phenomenex. (n.d.). Engineering successful analytical methods using HILIC as an alternative retention mechanism. Retrieved from [Link]

  • Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Retrieved from [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Improving of a Peak Shape of the Charged Compounds. Retrieved from [Link]

  • Moiseev, D. V., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(5), 26-34.
  • D'Orazio, G., et al. (2012). Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. Journal of Chromatography A, 1232, 179-188. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Guanine. Retrieved from [Link]

  • Singh, R., & Kumar, R. (2016). Forced Degradation Studies. MedCrave online. Retrieved from [Link]

  • Medikamenter Quality Services. (2025, July 25). Common Issues in HPLC Analysis. Retrieved from [Link]

  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Retrieved from [Link]

  • Filtrous. (2023, August 28). Top 10 Most Common HPLC Issues and How to Fix Them (2023) [Video]. YouTube. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Narlapati, J. (2017). Development of a New RP-HPLC Method for the Estimation of IBRUTINIB. Scholars Academic Journal of Pharmacy, 6(12), 492-502. Retrieved from [Link]

  • Kumar, A., et al. (2016). Stability Indicating RP-HPLC Method for the Simultaneous Estimation of Pyrimethamine and Sulphadoxine in Bulk and Tablet. Journal of Applied Pharmaceutical Science, 6(03), 071-076. Retrieved from [Link]

  • Sahu, P. K., et al. (2015). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Indian Journal of Pharmaceutical Sciences, 77(4), 453-461. Retrieved from [Link]

Sources

identification of common impurities in 2-Amino-6-(hydroxymethyl)pyrimidin-4(1H)-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-6-(hydroxymethyl)pyrimidin-4(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential impurities encountered during the synthesis of this critical pyrimidine derivative. Our goal is to provide you with the expertise and practical insights necessary to ensure the integrity and purity of your final product.

Introduction: The Synthetic Landscape

This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably antiviral drugs like Ganciclovir. Its structural similarity to guanine makes it a valuable building block. The most common and logical synthetic approach involves the condensation of a functionalized 1,3-dicarbonyl compound with guanidine or a guanidine salt. For the synthesis of the title compound, diethyl bis(hydroxymethyl)malonate is the ideal starting material to introduce the required hydroxymethyl group at the 6-position of the pyrimidine ring.

This guide will focus on troubleshooting the synthesis from diethyl bis(hydroxymethyl)malonate and guanidine, a route that, while effective, can present challenges in controlling purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and direct method is the base-catalyzed cyclocondensation reaction between diethyl bis(hydroxymethyl)malonate and guanidine. This reaction is typically performed in an alcoholic solvent with a strong base like sodium ethoxide.

Q2: I am seeing an unexpected peak in my HPLC analysis. What could it be?

A2: Unexpected peaks can arise from several sources. The most common culprits are unreacted starting materials, process-related impurities from side reactions, or degradation products. Refer to the "Common Impurities and Their Identification" section below for a detailed breakdown of potential structures and their characterization.

Q3: My reaction yield is consistently low. What factors should I investigate?

A3: Low yields can be attributed to several factors:

  • Base Stoichiometry: Insufficient base can lead to incomplete deprotonation of the malonate ester and guanidine, hindering the reaction.

  • Reaction Temperature and Time: The reaction may require optimization of temperature and duration to drive it to completion.

  • Moisture Content: The presence of water can hydrolyze the ester starting material and the base, reducing their effectiveness.

  • Side Reactions: Competing reactions can consume starting materials, lowering the yield of the desired product.

Q4: How can I confirm the structure of my final product and any isolated impurities?

A4: A combination of analytical techniques is recommended for unambiguous structure elucidation:

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of protons and carbons, allowing for structural assignment.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and provides fragmentation patterns that can aid in identification.

  • High-Performance Liquid Chromatography (HPLC): Used to assess purity and can be coupled with MS (LC-MS) for online separation and identification of impurities.

  • Infrared (IR) Spectroscopy: Helps to identify functional groups present in the molecule.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Reaction 1. Insufficient base. 2. Reaction time is too short. 3. Reaction temperature is too low.1. Increase the molar equivalents of the base (e.g., sodium ethoxide). 2. Extend the reaction time and monitor progress by TLC or HPLC. 3. Gradually increase the reaction temperature while monitoring for side product formation.
Presence of a Major Byproduct with a Similar Retention Time to the Product Formation of a regioisomeric impurity, such as 2-Amino-4-(hydroxymethyl)pyrimidin-6(1H)-one.Optimize reaction conditions to favor the thermodynamically more stable product. Purification by recrystallization or preparative HPLC may be necessary.
Formation of Polymeric Material Self-condensation of diethyl bis(hydroxymethyl)malonate or the product under harsh basic conditions.Use a milder base or lower the reaction temperature. Ensure slow and controlled addition of reagents.
Low Purity After Work-up 1. Inefficient removal of unreacted starting materials. 2. Co-precipitation of impurities with the product.1. Optimize the washing steps of the crude product with appropriate solvents. 2. Employ recrystallization from a suitable solvent system to purify the final product.

Common Impurities and Their Identification

Understanding the potential impurities is the first step toward controlling them. Below is a list of common impurities that may be observed in the synthesis of this compound.

Impurity Name Structure Potential Origin Identification Methods
Guanine Chemical structure of GuanineA common impurity in antiviral drug syntheses, potentially arising from side reactions or as a degradation product.[1]HPLC-UV (compare retention time with a reference standard), LC-MS (m/z 152.05)
2-Amino-4,6-dihydroxypyrimidine Chemical structure of 2-Amino-4,6-dihydroxypyrimidineArises if the starting malonate ester is not appropriately substituted with the hydroxymethyl group.[2]HPLC-UV, LC-MS (m/z 128.05)
Unreacted Diethyl bis(hydroxymethyl)malonate Chemical structure of Diethyl bis(hydroxymethyl)malonateIncomplete reaction.GC-MS or LC-MS analysis of the crude reaction mixture.
Unreacted Guanidine Chemical structure of GuanidineIncomplete reaction.Typically removed during aqueous work-up. Can be detected by LC-MS in the crude mixture.
N-Ethyl-2-Amino-6-(hydroxymethyl)pyrimidin-4(1H)-one Chemical structure of N-Ethyl impurityReaction of the product with the ethanol solvent under basic conditions.LC-MS (m/z 185.09), ¹H NMR (presence of an ethyl group signal).

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a proposed method based on established pyrimidine syntheses.[2][3]

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 150 mL of absolute ethanol. Carefully add sodium metal (1.2 equivalents) in small portions. Allow the sodium to react completely to form a solution of sodium ethoxide.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride (1.1 equivalents). Stir the mixture for 30 minutes at room temperature.

  • Addition of Malonate Ester: Slowly add diethyl bis(hydroxymethyl)malonate (1.0 equivalent) to the reaction mixture.

  • Condensation: Heat the reaction mixture to reflux (approximately 78-80 °C) with continuous stirring. Monitor the reaction progress by TLC or HPLC (typically 4-6 hours).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize with a calculated amount of glacial acetic acid or dilute HCl. The product will precipitate out of the solution.

  • Purification: Filter the crude product and wash with cold ethanol and then water. The product can be further purified by recrystallization from a suitable solvent such as water or an ethanol/water mixture.

Protocol 2: HPLC Method for Purity Analysis

This is a general reverse-phase HPLC method suitable for monitoring the reaction and assessing final product purity.[4]

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Visualizing Reaction Pathways and Impurity Formation

Main Reaction Pathway

Main Reaction Pathway cluster_reactants Reactants Diethyl bis(hydroxymethyl)malonate Diethyl bis(hydroxymethyl)malonate Cyclocondensation Cyclocondensation Diethyl bis(hydroxymethyl)malonate->Cyclocondensation Guanidine Guanidine Guanidine->Cyclocondensation Base (NaOEt) Base (NaOEt) Base (NaOEt)->Cyclocondensation Catalyst Product This compound Cyclocondensation->Product

Caption: Main synthetic route to the target molecule.

Potential Side Reactions and Impurity Formation

Impurity Formation cluster_main Main Reaction cluster_impurities Impurity Formation Pathways Start Diethyl bis(hydroxymethyl)malonate + Guanidine Product Target Molecule Start->Product Impurity1 Unreacted Starting Materials Start->Impurity1 Incomplete Reaction Impurity2 Guanine (Degradation/Side Reaction) Product->Impurity2 Harsh Conditions Impurity3 N-Alkylation (e.g., N-Ethyl) Product->Impurity3 Reaction with Solvent

Caption: Pathways leading to common impurities.

References

  • SynThink. Ganciclovir EP Impurities & USP Related Compounds. [Link]

  • SIELC Technologies. Separation of 2-Amino-6-hydroxy-1H-pyrimidin-4-one on Newcrom R1 HPLC column. [Link]

  • Google Patents. A kind of method of synthesis 2 amino 4,6 dihydroxy-pyrimidines.
  • Daicel Pharma Standards. Acyclovir Impurities Manufacturers & Suppliers. [Link]

Sources

addressing stability issues of 2-Amino-6-(hydroxymethyl)pyrimidin-4(1H)-one in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Amino-6-(hydroxymethyl)pyrimidin-4(1H)-one

A Guide to Addressing Aqueous Stability Challenges

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the stability challenges of this molecule in aqueous environments. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific rationale to empower your experimental decisions.

While specific literature on the degradation of this compound is limited, its structure provides clear indications of potential instability. This molecule belongs to the pyrimidinone class, a group of heterocyclic compounds whose stability is influenced by factors such as pH, light, and oxidative stress.[1][2] This guide synthesizes established principles of physical organic chemistry and pharmaceutical stability testing to provide a robust framework for your investigations.

Section 1: Predicted Instability Profile & Degradation Pathways

Understanding the functional groups of this compound is key to predicting its degradation. The molecule contains a pyrimidinone ring, a primary amino group, and a primary hydroxymethyl group, each presenting a potential site for degradation.

Key Predicted Degradation Pathways:

  • Hydrolysis: The pyrimidinone ring contains a cyclic amide (lactam) structure. This bond can be susceptible to hydrolysis, particularly under strong acidic or basic conditions, leading to ring-opening.[3][4] Additionally, the exocyclic amino group could undergo deamination.[5]

  • Oxidation: The hydroxymethyl group is a primary site for oxidation, which can proceed first to an aldehyde and subsequently to a carboxylic acid. The electron-rich pyrimidine ring itself may also be susceptible to oxidative degradation.[6][7] This process can be catalyzed by trace metal ions or initiated by reactive oxygen species.

  • Photodegradation: Pyrimidine-based structures are known to absorb UV radiation, which can lead to the formation of various photoproducts through complex photochemical reactions, including dimerizations or ring rearrangements.[1][8][9]

Potential_Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H₂O₂, O₂) cluster_photo Photodegradation (UV Light) Parent This compound RingOpened Ring-Opened Product (Amide bond cleavage) Parent->RingOpened H₂O / H⁺ or OH⁻ Deaminated Deaminated Product (Loss of NH2 group) Parent->Deaminated H₂O / H⁺ or OH⁻ Aldehyde 6-Formyl Derivative (Aldehyde) Parent->Aldehyde [O] Photoproducts Various Photoproducts (e.g., Dimers, Isomers) Parent->Photoproducts hν (UV light) CarboxylicAcid 6-Carboxy Derivative (Carboxylic Acid) Aldehyde->CarboxylicAcid [O]

Caption: Predicted degradation pathways for this compound.

Section 2: Troubleshooting Guide & Stability Assessment

This section is structured in a question-and-answer format to directly address common issues encountered during experimentation.

Q1: My compound is showing a loss of purity or activity in an aqueous solution. How do I systematically determine the cause?

A1: The most effective approach is to conduct a forced degradation study , also known as stress testing. This involves subjecting the compound to conditions more severe than its intended storage to accelerate degradation and identify the likely pathways of instability.[10][11] This study is crucial for developing a stability-indicating analytical method.[12]

The goal is to achieve a target degradation of 5-20% of the parent compound.[12][13] Excessive degradation can lead to secondary products that may not be relevant under normal storage conditions.

Experimental Protocol: Forced Degradation Study

  • Preparation: Prepare a stock solution of your compound in a suitable solvent (e.g., water, methanol, or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Aliquot the stock solution into separate, clearly labeled vials for each stress condition. Include a control sample stored at optimal conditions (e.g., 4°C, protected from light).

Stress Condition Typical Reagents & Conditions Purpose Reference
Acid Hydrolysis 0.1 M HCl, heated at 60-80°CTo assess stability to low pH.[14]
Base Hydrolysis 0.1 M NaOH, at room temperature or slightly heatedTo assess stability to high pH.[14]
Oxidation 3% Hydrogen Peroxide (H₂O₂), at room temperatureTo induce oxidative degradation.[14]
Thermal Stress Solution heated at 60-80°C in the darkTo evaluate intrinsic thermal stability.[10]
Photostability Solution exposed to UV-Vis light (ICH Q1B options)To evaluate light sensitivity.[10][12]
  • Time Points: Sample each condition at various time points (e.g., 0, 2, 4, 8, 24 hours). The exact timing may need to be adjusted based on the compound's reactivity.

  • Neutralization: Before analysis, neutralize the acidic and basic samples to prevent damage to the analytical column.

  • Analysis: Analyze all samples, including the control, using a suitable analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

Stability_Investigation_Workflow start Instability Observed (e.g., Purity Loss) forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) start->forced_degradation hplc_dev Develop Stability-Indicating HPLC Method forced_degradation->hplc_dev peak_tracking Analyze Stressed Samples: - Track Parent Peak Area - Identify Degradant Peaks hplc_dev->peak_tracking pathway_id Identify Degradation Pathway(s) peak_tracking->pathway_id lcms Characterize Degradants (LC-MS/MS) pathway_id->lcms  Major Degradants Found mitigation Develop Mitigation Strategy: - pH Optimization - Antioxidants - Light Protection pathway_id->mitigation  Dominant Pathway Identified lcms->mitigation formulation Stable Formulation mitigation->formulation

Caption: Workflow for investigating and addressing compound instability.

Q2: Which analytical method is best for monitoring the stability of this compound and its degradants?

A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard. The key requirement is that the method must be able to resolve the parent compound from all potential degradation products, ensuring that the measurement of the parent peak is accurate and free from interference.[12]

Protocol: HPLC Method Development Outline

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), as this is versatile for polar to moderately nonpolar compounds.

  • Mobile Phase Selection:

    • Aqueous (A): 0.1% Formic Acid or 0.1% Trifluoroacetic Acid in water. These acidic modifiers improve peak shape for amine-containing compounds.

    • Organic (B): Acetonitrile or Methanol.

  • Detection: The pyrimidinone chromophore should have a strong UV absorbance. Determine the λmax by running a UV scan (typically between 230-280 nm).

  • Gradient Elution: Develop a gradient method to ensure separation of the relatively polar parent compound from potentially less polar or more polar degradants.

    • Example Gradient: Start with 5% B, ramp to 95% B over 15-20 minutes, hold for 2-3 minutes, and then return to initial conditions to re-equilibrate.

  • Method Validation: Use the samples from your forced degradation study. Inject the "degradation cocktail" (a mix of all stressed samples) to verify that all degradant peaks are well-separated from the parent peak. This confirms the method is "stability-indicating."

  • Peak Identification: For critical studies, couple the HPLC to a Mass Spectrometer (LC-MS) to obtain mass information for the degradant peaks, which is invaluable for structural elucidation and confirming degradation pathways.[15][16]

Section 3: Mitigation Strategies & Formulation Development

Q3: My forced degradation study shows the compound is highly unstable in both strong acid and base. How do I find the optimal pH for storage?

A3: You need to determine the pH-rate profile of the compound. This involves measuring the degradation rate at various pH values to identify the pH at which the compound exhibits maximum stability. Many compounds are most stable in a slightly acidic pH range (pH 2-5).[17]

Experimental Protocol: pH-Rate Profile Study

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 9, 12). Use buffers with appropriate pKa values for each range.

  • Incubation: Add a known concentration of your compound to each buffer and incubate at a constant, elevated temperature (e.g., 50°C) to accelerate degradation.

  • Sampling & Analysis: Withdraw aliquots at several time points (e.g., 0, 24, 48, 72 hours) and analyze by your stability-indicating HPLC method to determine the remaining concentration of the parent compound.

  • Data Analysis: For each pH, plot the natural logarithm of the concentration (ln[C]) versus time. If the degradation follows first-order kinetics, the plot will be linear. The negative of the slope gives the apparent degradation rate constant (k).

  • Profile Generation: Plot the log(k) values against pH. The lowest point on this V-shaped or U-shaped curve indicates the pH of maximum stability.

Table: Example pH-Rate Profile Data

pH Buffer System Temperature (°C) Rate Constant, k (hr⁻¹)
2.0Glycine-HCl500.005
4.0Acetate500.001
6.0Phosphate500.004
7.4Phosphate500.012
9.0Borate500.050
12.0Glycine-NaOH500.250

This is example data. The minimum of the curve (in this case, around pH 4) suggests the optimal pH for formulation.

Q4: The compound degrades in the presence of hydrogen peroxide. How can I prevent oxidative degradation in my formulation?

A4: Oxidative degradation is a common issue that can often be managed with formulation adjustments.

  • Use of Antioxidants: Incorporate antioxidants into your formulation.

    • Mechanism: Antioxidants are more readily oxidized than your compound, thereby sacrificially protecting it.

    • Common Examples: Ascorbic acid, sodium metabisulfite, butylated hydroxytoluene (BHT). The choice depends on the properties of your formulation (e.g., aqueous vs. lipid-based).

  • Use of Chelating Agents: Trace metal ions (e.g., Cu²⁺, Fe³⁺) can catalyze oxidative reactions. Adding a chelating agent can sequester these ions.

    • Common Examples: Edetate disodium (EDTA).

  • Control of Headspace Oxygen: For highly sensitive compounds, oxygen in the vial headspace can be a major contributor.

    • Technique: Purge the solution and the vial headspace with an inert gas like nitrogen or argon before sealing.

  • Confirmation: To confirm that oxidation is the primary degradation pathway, repeat a stability study at a single challenging condition (e.g., room temperature, ambient light) with and without the added antioxidant/chelating agent. A significant reduction in degradation in the stabilized formulation provides strong evidence for an oxidative mechanism.

Section 4: Frequently Asked Questions (FAQs)

  • Q: What is the expected solubility of this compound?

    • A: The presence of the amino and hydroxymethyl groups, along with the pyrimidinone core, suggests the molecule is relatively polar and capable of hydrogen bonding. Therefore, it is expected to have good solubility in water and other polar solvents.[18] Solubility is likely to be temperature-dependent.

  • Q: My solution turns yellow over time. What does this indicate?

    • A: Color changes often indicate degradation. The formation of conjugated systems or oxidized species can lead to chromophores that absorb visible light. This is a qualitative sign of instability, and the solution should be analyzed by HPLC to identify the specific degradants.

  • Q: How should I store my stock solutions?

    • A: Based on general principles for related compounds, stock solutions should be stored at low temperatures (4°C or -20°C), protected from light by using amber vials or wrapping in foil, and buffered at the pH of maximum stability (which you must determine experimentally).

  • Q: Are there any known incompatibilities I should be aware of?

    • A: Avoid strong oxidizing agents and highly acidic or basic conditions unless intentionally performing stress testing. Be cautious with formulation excipients that may contain reactive impurities (e.g., peroxides in polymers like polysorbates) or catalytic metal ions.

References

  • Disclosing the Role of C4-Oxo Substitution in the Photochemistry of DNA and RNA Pyrimidine Monomers: Formation of Photoproducts from the Vibrationally Excited Ground State.
  • Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. MDPI.
  • An unexpected deamination reaction after hydrolysis of the pyrimidine (6-4) pyrimidone photoproduct. PubMed.
  • An Unexpected Deamination Reaction after Hydrolysis of the Pyrimidine (6-4) Pyrimidone Photoproduct. CORE.
  • Simple pyrimidines. Part XIII. The formation and hydrolysis of simple potassium pyrimidinesulphonates. Journal of the Chemical Society B: Physical Organic (RSC Publishing).
  • Forced degrad
  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
  • Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines. RSC Publishing.
  • Strong impact of the solvent on the photokinetics of a 2(1H)-pyrimidinone. Photochemical & Photobiological Sciences (RSC Publishing).
  • Structures of pyrimidine oxidation products.
  • Forced Degradation – A Review. International Journal of Pharmaceutical Quality Assurance.
  • Forced Degradation Studies for Biopharmaceuticals.
  • A light-dependent pathway for the elimination of UV-induced pyrimidine (6-4) pyrimidinone photoproducts in Arabidopsis. MD Anderson Cancer Center.
  • 2-Amino-6-methylpyrimidin-4-one | Solubility of Things. solubilityofthings.com.
  • Review on the analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine and its phase I and phase II metabolites in biological matrices, foodstuff and beverages. PubMed.
  • Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. PMC.
  • Oxidative dehydrogenation of dihydropyrimidinones and dihydropyrimidines. PubMed.
  • Study on the stability of the oxime HI 6 in aqueous solution. PubMed.
  • A Comprehensive Investigation of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP)

Sources

Technical Support Center: Enhancing the Solubility of 2-Amino-6-(hydroxymethyl)pyrimidin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

A Note from Your Senior Application Scientist

Welcome to the technical support guide for 2-Amino-6-(hydroxymethyl)pyrimidin-4(1H)-one. As scientists, we know that a compound's biological activity is meaningless if it cannot be reliably delivered to its target in an assay. Pyrimidine derivatives like this one, while promising, often present solubility challenges that can lead to inconsistent data and experimental artifacts. The presence of polar functional groups—an amino group, a hydroxyl group, and a pyrimidinone core—suggests some affinity for aqueous media, but the planar, heterocyclic ring structure can lead to low solubility due to strong crystal lattice energy.

This guide is designed to provide you with both direct answers and the underlying rationale for overcoming these challenges. My goal is to empower you to not just follow a protocol, but to troubleshoot effectively and optimize your assay conditions with a full understanding of the physicochemical principles at play.

Troubleshooting Guide & FAQs

Here we address the most common issues encountered when working with this compound.

Q1: I dissolved my compound in DMSO, but it precipitated immediately when I added it to my aqueous assay buffer. What's happening and how do I fix it?

A: This is the most common solubility issue, often called "crashing out." It occurs because the compound is highly soluble in the 100% organic stock solution but becomes supersaturated and precipitates when diluted into a predominantly aqueous environment where its solubility is much lower.

Application Scientist's Note: The key is to control the dilution process to avoid creating localized high concentrations that trigger precipitation.

  • Lower the Starting Concentration: It's often better to start with a lower concentration in your dose-response curve to ensure the compound remains in solution.[1]

  • Use an Intermediate Dilution Step: Instead of diluting directly from a 10 mM DMSO stock into your final assay plate, create an intermediate dilution. For example, first dilute your stock to 100 µM in your cell culture medium or assay buffer (this solution will now contain 1% DMSO). Mix thoroughly and then perform your final serial dilutions from this 100 µM solution.[2] This gradual reduction in solvent strength is gentler and helps keep the compound dissolved.

  • Change the Order of Addition: When preparing working solutions, try adding the DMSO stock to a vortexing tube of buffer, rather than adding the buffer onto the small drop of DMSO. This promotes rapid mixing and dispersal.

Q2: What is the best solvent to use for my initial stock solution?

A: Dimethyl sulfoxide (DMSO) is the universally recommended starting solvent for creating high-concentration stock solutions of most discovery compounds.[3][4]

Application Scientist's Note: DMSO is a powerful aprotic polar solvent that is effective at disrupting the crystal lattice of solid compounds.[5] The standard practice is to prepare a 10 mM or 20 mM stock solution in 100% DMSO.

Critical Considerations:

  • Purity: Use only high-purity, anhydrous DMSO (<0.1% water). Water in DMSO can reduce its solvating power and cause compounds to precipitate during freeze-thaw cycles.

  • Storage: Aliquot your stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to compound precipitation over time.[1][3] Store at -20°C or -80°C.

  • Assay Concentration: The final concentration of DMSO in your assay is critical. For most cell-based assays, the final DMSO concentration should be kept below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity or other artifacts.[6][7] Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.[8]

Q3: My compound's structure has amino and hydroxyl groups. How does pH affect its solubility?

A: The solubility of this compound is expected to be highly pH-dependent. The 2-amino group is basic and can be protonated, while the N-H proton on the pyrimidinone ring is weakly acidic.

Application Scientist's Note: Many drugs are weak acids or bases, and their solubility can be dramatically altered by changing the pH of the solution.[9]

  • Acidic Conditions: The 2-amino group on the pyrimidine ring is a weak base. By lowering the pH of your assay buffer (e.g., to pH 6.0 or 5.5), you can protonate this group, giving the molecule a positive charge (-NH2 becomes -NH3+). This charged, ionic form will be significantly more soluble in aqueous media.[10][11] This is often the most effective strategy for compounds with basic centers.

  • Basic Conditions: The N-H proton in the pyrimidinone ring is a weak acid. At a sufficiently high pH, it can be deprotonated to form a negatively charged anion, which would also increase aqueous solubility. However, many biological assays are not stable at high pH.

Recommendation: First, try preparing your assay buffer at a slightly acidic pH (e.g., pH 6.5) and check if precipitation still occurs.

Q4: Can I use co-solvents other than DMSO to improve solubility in my final assay solution?

A: Yes, if pH adjustment is not sufficient or compatible with your assay, using a water-miscible co-solvent in your final assay buffer can be an effective strategy.

Application Scientist's Note: Co-solvents work by reducing the polarity of the aqueous medium, which lowers the energy penalty for solvating a hydrophobic molecule.[]

  • Common Co-solvents: Polyethylene glycol 400 (PEG 400), ethanol, and propylene glycol are frequently used.[2][13]

  • Concentration: The goal is to use the minimum amount of co-solvent necessary. Typical final concentrations in an assay might range from 1-5%. You must test each co-solvent for compatibility with your assay, as they can affect enzyme activity or cell health.

  • Combined Approach: A powerful method is to combine pH adjustment with a co-solvent.[] For example, a buffer at pH 6.0 containing 2% PEG 400 may keep your compound soluble when neither condition alone is sufficient.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the standard procedure for preparing a high-concentration primary stock.

  • Weigh Compound: Accurately weigh out a precise amount of this compound powder (e.g., 1-5 mg) into a sterile, conical-bottom microfuge tube or amber glass vial.

  • Calculate DMSO Volume: Calculate the volume of 100% anhydrous DMSO required to achieve a 10 mM concentration.

    • Molecular Weight of C6H7N3O2 ≈ 169.15 g/mol

    • Volume (L) = [Mass (g) / 169.15 ( g/mol )] / 0.010 (mol/L)

  • Dissolution: Add the calculated volume of DMSO to the vial.

  • Aid Dissolution: Cap the vial tightly and vortex gently for 1-2 minutes.[3] If the compound is not fully dissolved, you may use the following, but with caution:

    • Sonication: Place the vial in a bath sonicator for 5-10 minutes.[3]

    • Gentle Warming: Place the vial in a 37°C water bath for 5-10 minutes. Avoid excessive heat, as it may degrade the compound.[3]

  • Visual Inspection: Ensure the solution is completely clear with no visible particulates.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in properly labeled tubes. Store at -20°C or -80°C to minimize freeze-thaw cycles.[3]

Protocol 2: Systematic Solubility Assessment in a 96-Well Plate

This protocol allows you to efficiently screen for optimal buffer conditions to maintain solubility upon aqueous dilution.

  • Prepare Buffers: Prepare a set of your standard assay buffer adjusted to different pH values (e.g., 7.4, 6.5, 5.5) and another set containing different co-solvents (e.g., Standard Buffer + 2% PEG 400, Standard Buffer + 5% DMSO).

  • Plate Layout: In a clear 96-well plate, add 198 µL of each test buffer to different wells. Include a "DMSO only" control.

  • Add Compound: Add 2 µL of your 10 mM DMSO stock solution to each well. This creates a final compound concentration of 100 µM with 1% DMSO. Pipette up and down several times to mix thoroughly.

  • Incubate and Observe: Let the plate sit at room temperature for 30-60 minutes.

  • Assess Solubility: Visually inspect the plate against a dark background for any signs of precipitation (cloudiness, crystals, film). For a quantitative assessment, read the absorbance of the plate at a high wavelength (e.g., 600-700 nm) on a plate reader. An increase in absorbance indicates light scattering from insoluble particles.

  • Analysis: The buffer condition that results in the lowest absorbance or appears clearest visually is the optimal choice for your subsequent biological assays.

Data Summary Tables

Table 1: Recommended Solvents and Co-solvents for Biological Assays

Solvent / Co-SolventRoleTypical Stock Conc.Max Final Assay Conc. (Cell-Based)ProsCons
DMSO Primary Stock10 - 30 mM< 0.5% (Ideal: ≤ 0.1%) [6][7]Excellent solvating power for many compounds.[3]Can be toxic to cells at >1%; may interfere with some assays.[14][15]
Ethanol Co-solventN/A1 - 2%Water-miscible; can improve solubility of hydrophobic compounds.[2]Can affect cell viability and enzyme activity at higher concentrations.[15]
Polyethylene Glycol 400 (PEG 400) Co-solventN/A1 - 5%Low toxicity; effective for many compound classes.[13]Can increase viscosity of the solution.
Acidic Buffer (e.g., MES, Acetate) Aqueous PhaseN/ApH 5.5 - 6.5Can dramatically increase solubility of basic compounds via protonation.[10]Must be compatible with the biological target (cell health, enzyme pH optimum).

Visual Workflows & Diagrams

Diagram 1: Decision Tree for Solvent Selection

G start Start: Need to dissolve This compound stock Prepare 10 mM Stock in 100% Anhydrous DMSO start->stock dilute Dilute to final concentration in aqueous assay buffer (pH 7.4) stock->dilute check Does it precipitate? dilute->check success Success! Proceed with assay. (Include vehicle control) check->success No troubleshoot Troubleshooting Options check->troubleshoot Yes opt1 Option 1: Lower final test concentration troubleshoot->opt1 opt2 Option 2: Use an acidic buffer (e.g., pH 5.5 - 6.5) troubleshoot->opt2 opt3 Option 3: Add a co-solvent (e.g., 2% PEG 400) troubleshoot->opt3 opt1->dilute opt2->dilute opt3->dilute

A decision tree for troubleshooting solubility issues.

Diagram 2: Workflow for Minimizing Precipitation During Dilution

G stock Step 1: 10 mM Stock Solution in 100% DMSO intermediate Step 2: Intermediate Dilution (e.g., 1:100 dilution into assay buffer to get 100 µM compound in 1% DMSO) stock->intermediate Key Step serial Step 3: Serial Dilutions (Perform in assay buffer starting from the 100 µM soln) intermediate->serial final Step 4: Add to Assay (Final DMSO conc. is now ≤ 0.1% for a 1:10 dilution) serial->final

Workflow using an intermediate dilution step to prevent precipitation.

References

  • ACS Medicinal Chemistry Letters. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Retrieved from [Link]

  • ResearchGate. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?. Retrieved from [Link]

  • Scientist Solutions. (2025). DMSO in cell based assays. Retrieved from [Link]

  • ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays?. Retrieved from [Link]

  • LookChem. (n.d.). 2-amino-6-(hydroxymethyl)pyrido[3,2-d]pyrimidin-4(1H)-one. Retrieved from [Link]

  • LifeTein. (2023). DMSO usage in cell culture. Retrieved from [Link]

  • ResearchGate. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. Retrieved from [Link]

  • Solubility of Things. (n.d.). 2-Amino-6-methylpyrimidin-4-one. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • Bentz, J. et al. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Retrieved from [Link]

  • University of Mustansiriyah. (n.d.). Exp. 11 The influence of pH on solubility in water. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-6-methylpyrimidin-4-one. Retrieved from [Link]

  • NIST. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine. Retrieved from [Link]

  • Cheméo. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Retrieved from [Link]

  • Ziath. (n.d.). Compound Solubility and HTS Screening. Retrieved from [Link]

Sources

Technical Support Center: LC-MS Analysis of Polar Pyrimidinone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the liquid chromatography-mass spectrometry (LC-MS) analysis of polar pyrimidinone compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the experimental analysis of these often-problematic analytes. Here, we provide in-depth troubleshooting advice and frequently asked questions, grounded in established scientific principles, to help you develop robust and reliable analytical methods.

Troubleshooting Guide

This section addresses specific issues you may encounter during your LC-MS experiments with polar pyrimidinone compounds. Each problem is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving the issue.

Problem 1: My polar pyrimidinone compound shows little to no retention on my C18 column.

Q: Why is my highly polar pyrimidinone compound eluting in the void volume of my reversed-phase (RP) column?

A: This is a classic challenge when analyzing highly polar compounds using reversed-phase chromatography. The primary retention mechanism in RP-LC is hydrophobic interaction between the analyte and the nonpolar stationary phase (e.g., C18).[1] Polar compounds, like many pyrimidinones, have a higher affinity for the polar mobile phase and therefore exhibit minimal interaction with the stationary phase, leading to poor or no retention.[2][3]

Causality and Resolution Pathway:
  • Confirm the Issue: First, ensure that the lack of retention is not due to other system issues like a leak or incorrect column installation. Inject a standard mixture of compounds with varying polarities to verify the column is performing as expected.

  • Solution A: Switch to a More Appropriate Chromatography Mode - Hydrophilic Interaction Liquid Chromatography (HILIC).

    • Principle: HILIC is an excellent alternative for retaining and separating very polar analytes.[4][5][6] It utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high percentage of organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[5] A water-rich layer forms on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention.[3][5]

    • Experimental Protocol:

      • Column Selection: Choose a HILIC column with a suitable stationary phase. Amide-based phases are often a good starting point for a wide range of polar compounds.

      • Mobile Phase Preparation:

        • Mobile Phase A: 10 mM ammonium formate or ammonium acetate in water, pH adjusted to a suitable value (e.g., 3.2 or 5.8).[3]

        • Mobile Phase B: Acetonitrile.

      • Gradient Conditions: Start with a high percentage of organic solvent (e.g., 95% B) and gradually increase the aqueous portion (A). A typical gradient might be 95% B to 50% B over 10-15 minutes.

      • Sample Diluent: Dissolve your sample in a solvent that is similar in composition to the initial mobile phase (e.g., 90% acetonitrile) to ensure good peak shape.

      • Equilibration: HILIC columns require longer equilibration times between injections to ensure the water layer is properly formed and stable.[3]

  • Solution B: Employ Ion-Pair Reversed-Phase Chromatography (IP-RP).

    • Principle: For ionizable pyrimidinone compounds, adding an ion-pairing reagent to the mobile phase can enhance retention on a reversed-phase column. The ion-pairing reagent has a hydrophobic tail that interacts with the stationary phase and a charged head that forms an ion pair with the charged analyte, effectively increasing its hydrophobicity and retention.[7][8]

    • Experimental Protocol:

      • Reagent Selection: For acidic pyrimidinones, a basic ion-pairing reagent like tributylamine (TBA) can be used.[8][9][10] For basic pyrimidinones, an acidic ion-pairing reagent like hexafluoroisopropanol (HFIP) can be effective.[1]

      • Mobile Phase Preparation:

        • Mobile Phase A: Aqueous buffer containing the ion-pairing reagent (e.g., 5-10 mM TBA with acetic acid to adjust pH).

        • Mobile Phase B: Organic solvent (e.g., methanol or acetonitrile).

      • Method Development: Optimize the concentration of the ion-pairing reagent and the pH of the mobile phase to achieve the desired retention and selectivity.

    • Caution: Many traditional ion-pairing reagents are not volatile and can suppress MS signal and contaminate the instrument. Use MS-compatible reagents and consider dedicating a column and LC system to ion-pairing methods to avoid cross-contamination.

Workflow for Addressing Poor Retention

start Poor Retention of Polar Pyrimidinone on C18 check_system Verify System Performance (Inject Standards) start->check_system switch_mode Select Alternative Chromatography Mode check_system->switch_mode hilic Hydrophilic Interaction Liquid Chromatography (HILIC) switch_mode->hilic ip_rp Ion-Pair Reversed-Phase Chromatography (IP-RP) switch_mode->ip_rp develop_hilic Develop HILIC Method: - Select Column - Optimize Mobile Phase - Adjust Gradient hilic->develop_hilic develop_ip_rp Develop IP-RP Method: - Select Reagent - Optimize Concentration & pH ip_rp->develop_ip_rp end Achieve Adequate Retention and Separation develop_hilic->end develop_ip_rp->end

Caption: Troubleshooting workflow for poor retention.

Problem 2: I'm observing significant signal suppression and poor sensitivity for my pyrimidinone compound.

Q: Why is the mass spectrometry signal for my analyte so low, especially when analyzing biological samples?

A: Low sensitivity and signal suppression are often caused by matrix effects .[11][12][13][14][15] This occurs when co-eluting compounds from the sample matrix (e.g., salts, phospholipids, endogenous metabolites) interfere with the ionization of the target analyte in the MS source.[11][12][13][14][15] Polar compounds are particularly susceptible as they often elute early in reversed-phase chromatography, where many matrix components also appear.[3][16]

Causality and Resolution Pathway:
  • Diagnose Matrix Effects:

    • Post-Column Infusion: Continuously infuse a standard solution of your analyte into the MS source while injecting a blank matrix extract onto the LC column. A dip in the analyte's signal at the retention time of interest indicates ion suppression.

    • Post-Extraction Spike: Compare the peak area of the analyte in a neat solution to the peak area of the analyte spiked into a blank matrix extract after sample preparation. A lower peak area in the matrix sample confirms signal suppression.[13]

  • Solution A: Improve Sample Preparation.

    • Principle: The goal is to remove as many interfering matrix components as possible before LC-MS analysis.[15]

    • Experimental Protocol:

      • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples.[17][18] Choose an SPE sorbent that retains your analyte while allowing matrix components to be washed away, or vice versa. For polar pyrimidinones, mixed-mode or HILIC-based SPE cartridges can be very effective.

      • Liquid-Liquid Extraction (LLE): This can be used to partition your analyte into a solvent that is immiscible with the sample matrix, leaving many interferences behind.[18]

      • Protein Precipitation (PPT): For biological fluids like plasma or serum, precipitating proteins with a solvent like acetonitrile or methanol is a simple way to remove a major source of interference.[18][19] However, this method is less selective and may not remove other matrix components like phospholipids.

  • Solution B: Enhance Chromatographic Separation.

    • Principle: By chromatographically separating your analyte from the co-eluting matrix components, you can minimize their impact on ionization.[15]

    • Strategy: As discussed in Problem 1, switching to HILIC can be beneficial. The high organic mobile phases used in HILIC can cause many matrix components to elute in the void volume, while your polar pyrimidinone is retained and elutes later in a cleaner region of the chromatogram.[4]

  • Solution C: Use a Stable Isotope-Labeled Internal Standard (SIL-IS).

    • Principle: A SIL-IS is an ideal internal standard because it has nearly identical chemical and physical properties to your analyte, meaning it will co-elute and experience the same degree of ion suppression.[15] By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects can be effectively compensated for.

Strategies to Mitigate Matrix Effects
StrategyPrincipleAdvantagesDisadvantages
Improved Sample Preparation (SPE, LLE) Remove interfering components before analysis.[15]High efficiency in matrix removal, can improve sensitivity.Can be time-consuming and require method development.
Optimized Chromatography (e.g., HILIC) Separate the analyte from co-eluting matrix components.[15]Can be very effective, especially for early eluting interferences.May require significant method development.
Stable Isotope-Labeled Internal Standard (SIL-IS) Compensates for signal suppression during data processing.[15]Considered the "gold standard" for correcting matrix effects.Can be expensive or not commercially available for all analytes.
Sample Dilution Reduce the concentration of matrix components.[15]Simple and quick to implement.May reduce analyte concentration below the limit of detection.
Problem 3: My pyrimidinone compound appears to be fragmenting in the MS source.

Q: I am seeing a fragment ion in my MS1 scan, even without applying any collision energy. Is my compound unstable?

A: This phenomenon is known as in-source fragmentation (ISF) or in-source decay.[20][21][22][23] It occurs when thermally labile or structurally fragile compounds fragment within the ion source of the mass spectrometer due to the energetic conditions of the ionization process (e.g., high temperatures, voltages).[20][21][22][23] Glucuronide or sulfate conjugates of pyrimidinones are particularly prone to ISF, where the conjugate moiety is lost, and the resulting fragment has the same mass as the parent compound.[20][24]

Causality and Resolution Pathway:
  • Confirm In-Source Fragmentation:

    • Vary the ion source parameters, such as the capillary voltage, source temperature, and cone/declustering potential. If the abundance of the fragment ion changes relative to the precursor ion as you adjust these settings, it is likely due to ISF.

  • Solution A: Optimize Ion Source Conditions.

    • Principle: By using gentler ionization conditions, you can minimize the energy transferred to the analyte and reduce the extent of fragmentation.

    • Experimental Protocol:

      • Reduce Source Temperature: Lower the desolvation gas temperature in increments and monitor the ratio of the precursor to fragment ion.

      • Lower Voltages: Decrease the capillary and cone/declustering voltages to the minimum values required to maintain good sensitivity for the precursor ion.

      • Consider a Different Ionization Source: If available, Atmospheric Pressure Chemical Ionization (APCI) can sometimes be a softer ionization technique than Electrospray Ionization (ESI) for certain compounds and may reduce ISF.

  • Solution B: Chromatographically Separate the Parent and any Metabolites.

    • Principle: If the in-source fragment has the same mass as another compound of interest (e.g., the parent drug), it is crucial to separate them chromatographically to avoid inaccurate quantification.[20]

    • Strategy: Develop your LC method (as described in Problem 1) to ensure baseline resolution between the labile compound (e.g., a glucuronide metabolite) and the compound that corresponds to the in-source fragment (e.g., the parent drug).

Diagram of In-Source Fragmentation

cluster_0 Ion Source cluster_1 Mass Analyzer analyte Pyrimidinone-Glucuronide (Precursor Ion) fragment Pyrimidinone (In-Source Fragment) analyte->fragment Fragmentation (High Energy) detection Both Precursor and Fragment Ions Detected fragment->detection

Sources

refining reaction conditions for the synthesis of 2-Amino-6-(hydroxymethyl)pyrimidin-4(1H)-one analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthesis of Bioactive Pyrimidinones

The 2-amino-6-(hydroxymethyl)pyrimidin-4(1H)-one scaffold is a cornerstone in medicinal chemistry, forming the core of numerous molecules with significant therapeutic potential. The synthesis of analogs based on this structure, however, is often accompanied by challenges ranging from low yields to complex purification hurdles. The inherent polarity imparted by the amino, hydroxyl, and pyrimidinone functionalities requires a nuanced approach to reaction design and optimization.

This technical support guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common issues encountered during the synthesis of these valuable compounds. Moving beyond simple procedural lists, we delve into the chemical principles behind each troubleshooting step, empowering you to make informed decisions in your laboratory work. This guide is built on the pillars of expertise, validated protocols, and authoritative scientific grounding to ensure your success.

Section 1: The Core Reaction - Cyclocondensation Pathway

The most prevalent route to the 2-amino-pyrimidin-4(1H)-one core involves the cyclocondensation of a β-ketoester or a related 1,3-dicarbonyl equivalent with guanidine. The introduction of the hydroxymethyl group is typically achieved by selecting a starting β-ketoester that already contains this functionality, such as ethyl 4-hydroxy-3-oxobutanoate.

reagents Starting Materials: - Guanidine Carbonate - Ethyl 4-hydroxy-3-oxobutanoate - Base (e.g., NaOEt) reaction Cyclocondensation Reaction (in Anhydrous Ethanol, Reflux) reagents->reaction 1. Combine & Heat workup Aqueous Workup (Acidification & Neutralization) reaction->workup 2. Quench & Isolate Crude purification Purification (Recrystallization or Chromatography) workup->purification 3. Remove Impurities product Final Product: 2-Amino-6-(hydroxymethyl) pyrimidin-4(1H)-one Analog purification->product 4. Characterize

Caption: General workflow for pyrimidinone synthesis.

Section 2: Troubleshooting Guide

This section addresses specific experimental failures in a direct question-and-answer format.

Issue 1: Low or Non-Existent Product Yield

Question: My reaction is not proceeding as expected, resulting in a very low yield or recovery of only starting materials. What are the potential causes?

Answer: This is a common and frustrating issue that can almost always be traced back to one of three areas: reagent integrity, reaction conditions, or solvent purity. A systematic approach is the key to diagnosis.[1][2]

  • Pillar 1: Reagent & Solvent Quality

    • Guanidine Activity: Guanidine salts (e.g., carbonate or hydrochloride) must be converted to the free base to be nucleophilic. If using a pre-formed base like sodium ethoxide (NaOEt), ensure it is fresh. An old or improperly stored bottle of NaOEt can be significantly hydrolyzed to less effective NaOH.

    • Solvent Purity: The presence of water in your solvent (e.g., ethanol) is highly detrimental.[3] It can consume the strong base and hydrolyze the ester starting material. For moisture-sensitive reactions, using anhydrous solvents is critical.[4]

    • Starting Material Stability: The β-ketoester, ethyl 4-hydroxy-3-oxobutanoate, can be prone to degradation or self-condensation over time. Verify its purity by NMR before use.

  • Pillar 2: Reaction Conditions

    • Insufficient Base: The reaction is base-mediated. Ensure you are using a sufficient molar equivalent of a strong base to both deprotonate the guanidine salt and drive the cyclization. A minimum of 2.0-2.5 equivalents of NaOEt relative to the guanidine salt is a common starting point.

    • Suboptimal Temperature: While reflux in ethanol is standard, some sterically hindered analogs may require higher temperatures (and thus a higher-boiling solvent like DMF) to overcome the activation energy.[5] Conversely, excessive heat can sometimes lead to decomposition.

    • Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS.[6] Some reactions may appear stalled but simply require a longer duration to proceed to completion.

start Low Yield Observed check_reagents Check Reagent & Solvent Purity (NMR, Titration, Anhydrous Solvent) start->check_reagents check_conditions Review Reaction Conditions (Base Equivalents, Temp, Time) start->check_conditions check_workup Analyze Crude & Aqueous Layers (NMR, LC-MS) start->check_workup action_reagents Use Fresh Reagents Use Anhydrous Solvent check_reagents->action_reagents action_conditions Increase Base/Temp/Time Monitor by TLC/LC-MS check_conditions->action_conditions action_workup Optimize pH during Extraction Back-extract Aqueous Layer check_workup->action_workup

Caption: Troubleshooting workflow for low reaction yields.

Issue 2: Complex Crude Mixture & Byproduct Formation

Question: My crude product analysis (NMR, LC-MS) shows multiple unexpected peaks. What are the likely side reactions, and how can I prevent them?

Answer: The formation of multiple products points to competing reaction pathways. In pyrimidine synthesis, this can arise from self-condensation, incomplete cyclization, or reactions involving the hydroxymethyl group.[7]

  • Knoevenagel Condensation: The β-ketoester can undergo self-condensation under basic conditions, leading to dimeric byproducts that complicate purification.

    • Preventative Strategy: A slow, controlled addition of the β-ketoester to the solution of guanidine free base and ethoxide can help maintain a low concentration of the ketoester, disfavoring the bimolecular self-condensation pathway.

  • Incomplete Cyclization: You may isolate acyclic intermediates where the guanidine has added to the ester but the final ring-closing dehydration has not occurred.

    • Preventative Strategy: This often indicates that the reaction requires more forcing conditions. Increasing the reaction temperature or extending the reflux time can facilitate the final dehydration and cyclization step.[4]

  • Hydroxymethyl Group Reactivity: Under strongly basic or acidic conditions, the primary alcohol can potentially undergo side reactions. While typically robust, for particularly sensitive analogs or multi-step syntheses, protection may be warranted.

    • Preventative Strategy: If side reactions are confirmed, consider protecting the hydroxymethyl group as a silyl ether (e.g., TBDMS) or benzyl ether prior to the cyclocondensation. This adds steps but can significantly clean up the reaction.[8]

Issue 3: Challenges in Product Isolation & Purification

Question: My product appears to have high water solubility, leading to loss during workup, or it streaks badly during column chromatography. How can I improve my purification strategy?

Answer: The polar functional groups on the this compound core are responsible for these behaviors. Both the workup and the purification method must be adapted accordingly.

  • Workup Optimization:

    • pH Control: The product has both a basic amino group and an acidic pyrimidinone N-H. Its solubility in water is highly pH-dependent. During aqueous workup, carefully adjust the pH of the solution to the isoelectric point of your specific analog (often near neutral, pH 6-7) to minimize its solubility before extraction or filtration.[1]

    • Salting Out: Before extracting with an organic solvent, saturating the aqueous layer with sodium chloride (brine) can decrease the polarity of the aqueous phase and drive more of your product into the organic layer.

  • Purification Strategy:

    • Recrystallization: This is often the most effective method for purifying these polar, crystalline compounds.[9] Screen various solvent systems; polar protic solvents like ethanol/water or methanol are excellent starting points.

    • Column Chromatography: If chromatography is necessary, the acidic nature of standard silica gel can cause severe streaking and irreversible adsorption of your basic compound.[1]

      • Solution 1: Deactivate the silica gel by preparing your slurry or eluent with 0.5-1% triethylamine or ammonia in methanol. This neutralizes the acidic sites and dramatically improves peak shape.

      • Solution 2: Consider using a different stationary phase, such as neutral alumina or reversed-phase (C18) silica, which may be more compatible with your compound's polarity.[1]

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions for this synthesis? A: When working with strong bases like sodium ethoxide or sodium metal, it is crucial to operate under an inert atmosphere (nitrogen or argon) to prevent reaction with atmospheric moisture and oxygen. These reagents are corrosive and can cause severe burns. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Q2: How can I best monitor the reaction progress? A: Thin Layer Chromatography (TLC) is the most common method.[7] Use a relatively polar eluent system, such as 10-20% methanol in dichloromethane (DCM), often with a drop of acetic acid or ammonia to improve spot shape. Stain with potassium permanganate or view under UV light if the compounds are UV-active. For more precise monitoring, LC-MS provides simultaneous separation and mass information.

Q3: For a new analog, how do I select the optimal reaction conditions? A: Reaction optimization should be done systematically. It is often best to start with a standard set of conditions (e.g., NaOEt in refluxing EtOH) and then vary one parameter at a time.

ParameterLow SettingMedium SettingHigh SettingPotential Impact
Temperature Room Temp80 °C (Reflux EtOH)120 °C (DMF)Affects rate vs. decomposition.[6]
Base K₂CO₃ (weak)NaOEt (strong)NaH (very strong)Stronger base may be needed for less reactive substrates.
Concentration 0.1 M0.5 M1.0 MHigher concentration can increase rate but may also promote side reactions.[6]
Solvent Toluene (nonpolar)THF (polar aprotic)Ethanol (polar protic)Solvent choice impacts solubility and reactivity.[6]
Table 1: Key Parameters for Reaction Optimization.

Section 4: Key Experimental Protocols

Protocol 1: General Synthesis of this compound
  • Setup: Under an inert atmosphere (N₂ or Ar), equip a flame-dried round-bottom flask with a reflux condenser and a magnetic stir bar.[3]

  • Base Formation: To the flask, add anhydrous ethanol (e.g., 100 mL). Carefully add sodium metal (2.2 eq.) in small portions, allowing it to react completely to form sodium ethoxide.

  • Guanidine Addition: Once all the sodium has reacted and the solution has cooled slightly, add guanidine hydrochloride (1.0 eq.). Stir the resulting suspension for 30 minutes at room temperature.

  • Substrate Addition: Add ethyl 4-hydroxy-3-oxobutanoate (1.1 eq.) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approx. 78-80 °C) and maintain for 4-12 hours. Monitor the reaction's completion by TLC.[4]

  • Workup: Cool the reaction to room temperature and remove the solvent under reduced pressure. Redissolve the resulting solid in a minimum amount of water.

  • Precipitation: Carefully acidify the aqueous solution with glacial acetic acid or dilute HCl to a pH of ~6-7. The product should precipitate out of the solution.

  • Isolation: Cool the mixture in an ice bath for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake with cold water, followed by a small amount of cold ethanol.

  • Drying: Dry the purified product under vacuum to a constant weight.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Place a small amount of the crude, dry product in a test tube. Add a potential solvent (e.g., 95% ethanol) dropwise while heating until the solid just dissolves.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the test tube with a glass rod or place it in an ice bath.

  • Scaling Up: Transfer the bulk of the crude product to an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes before filtering hot through a fluted filter paper to remove the charcoal.

  • Collection: Allow the filtrate to cool slowly, collect the resulting crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[9]

References

  • Technical Support Center: Optimizing Organic Reaction Yields. (2025). Benchchem.
  • 2-Amino-4-chloro-6-methylpyrimidine synthesis. ChemicalBook.
  • Troubleshooting: How to Improve Yield. Department of Chemistry: University of Rochester.
  • Troubleshooting unexpected side reactions in pyrimidine synthesis. (2025). Benchchem.
  • Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. (2025). Benchchem.
  • Technical Support Center: Troubleshooting Unexpected Results in Organic Reactions. (2025). Benchchem.
  • Reaction Design & Optimiz
  • Common side reactions in the synthesis of pyrimidines and their prevention. (2025). Benchchem.
  • Technical Support Center: Optimization of Reaction Conditions for Organic Synthesis. (2025). Benchchem.
  • Troubleshooting low yield during the chemical synthesis of Episappanol. (2025). Benchchem.
  • Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. (2025). Benchchem.

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Amino-6-(hydroxymethyl)pyrimidin-4(1H)-one and its analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of these polar, functionalized pyrimidinone derivatives. Drawing upon established chromatographic and crystallization principles, this document provides practical, in-depth solutions in a readily accessible question-and-answer format.

Purification Strategy Overview

The purification of this compound, a polar molecule with both hydrogen bond donor (amino, hydroxyl) and acceptor (carbonyl, ring nitrogens) sites, presents unique challenges. Its polarity dictates high solubility in polar solvents and strong interactions with polar stationary phases, often leading to purification difficulties. A general workflow for developing a purification strategy is outlined below.

Purification_Workflow start Crude Product Analysis (TLC, LC-MS, NMR) recrystallization Attempt Recrystallization start->recrystallization Initial Purification Step column_chrom Column Chromatography start->column_chrom Complex Mixture success Pure Product (>98%) recrystallization->success Successful failure Impure Product recrystallization->failure Unsuccessful/Oiling Out column_chrom->success Good Separation failure2 failure2 column_chrom->failure2 Poor Separation/Co-elution failure->column_chrom hplc_prep Preparative HPLC hplc_prep->success failure2->hplc_prep

Caption: A general workflow for the purification of polar pyrimidine derivatives.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound and related compounds.

Q1: My compound streaks badly on a silica gel TLC plate, even when using a polar eluent like 10% methanol in dichloromethane. How can I get clean spots and good separation?

A1: This is a classic issue when dealing with basic, polar heterocycles like your pyrimidinone. The streaking is primarily caused by strong, non-ideal interactions between the basic nitrogen atoms in your compound and the acidic silanol (Si-O-H) groups on the surface of the silica gel. This leads to a distribution of adsorption energies, causing some molecules to move slower than others, resulting in a streak rather than a compact spot.

Causality & Solution:

  • Acid-Base Interaction: The free silanol groups on silica are weakly acidic and will strongly interact with the basic sites on your molecule. To mitigate this, you need to neutralize these acidic sites or compete with the interaction.

  • Solution 1: Add a Basic Modifier: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase. This will neutralize the acidic silanol groups and lead to more symmetrical peaks.

    • Triethylamine (TEA): Add 0.5-2% TEA to your eluent system (e.g., 10% MeOH/DCM + 1% TEA). TEA is a volatile base that effectively masks the acidic sites on the silica.

    • Ammonia: Use a solution of methanol saturated with ammonia as your polar component. For example, a mobile phase of 5-10% of (7N NH3 in MeOH) in DCM can be very effective for highly basic compounds that are stubborn to elute.

  • Solution 2: Change the Stationary Phase: If basic modifiers do not resolve the issue, consider a different stationary phase.

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for the purification of basic compounds. Start with neutral alumina and if streaking persists, switch to basic alumina.

    • Reversed-Phase Silica (C18): If your compound has sufficient hydrophobic character, reversed-phase chromatography can be an excellent option. You would use a polar mobile phase, such as water/acetonitrile or water/methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.

Q2: I'm trying to recrystallize my this compound, but it either "oils out" or doesn't crystallize at all upon cooling. What should I do?

A2: "Oiling out" occurs when the solute's solubility at a given temperature is exceeded, but the conditions are not favorable for crystal lattice formation. Instead, it separates as a liquid phase. Failure to crystallize usually means the solution is not supersaturated or impurities are inhibiting crystallization.

Causality & Solution:

  • Supersaturation and Nucleation: Successful recrystallization relies on creating a supersaturated solution upon cooling, from which the compound of interest selectively crystallizes.[1]

  • Solution for Oiling Out:

    • Re-heat and Add More Solvent: The most common reason for oiling out is that the boiling point of the solvent is higher than the melting point of the solute-impurity mixture. Re-heat the solution until the oil redissolves, add more of the same solvent to decrease the saturation point, and allow it to cool more slowly.

    • Change Solvent System: Choose a lower boiling point solvent in which your compound is still soluble when hot and insoluble when cold. Alternatively, use a two-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly cloudy. Then, allow it to cool slowly.

  • Solution for No Crystallization:

    • Induce Crystallization: If the cooled solution is clear, it may be supersaturated but lacks nucleation sites. Try scratching the inside of the flask with a glass rod just below the solvent level. This creates microscopic scratches that can serve as nucleation points. Alternatively, add a "seed crystal" of the pure compound.

    • Concentrate the Solution: If the solution is not saturated enough, carefully evaporate some of the solvent and allow it to cool again.

    • Preliminary Purification: The presence of impurities can sometimes inhibit crystal formation. A quick filtration through a small plug of silica or a preliminary column chromatography step to remove baseline impurities might be necessary before attempting recrystallization.[2]

Q3: My compound seems to be irreversibly stuck on the silica column. I've flushed with highly polar solvents, but recovery is very low. What is happening?

A3: Irreversible adsorption is a severe case of the strong interaction mentioned in Q1. For highly polar compounds with multiple hydrogen bonding sites, the collective interaction with the silica surface can be so strong that elution with standard organic solvents becomes impossible.

Causality & Solution:

  • Strong Hydrogen Bonding: The amino and hydroxyl groups on your molecule can form multiple strong hydrogen bonds with the silanol groups of the silica gel, leading to very strong adsorption.

  • Solution 1: Highly Aqueous Mobile Phase (Reversed-Phase): This is a situation where reversed-phase chromatography is often the better choice. The non-polar stationary phase will have minimal interaction with your polar compound, and you can elute it with a highly aqueous mobile phase.

  • Solution 2: Advanced Normal-Phase Techniques:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a variant of normal-phase chromatography that is ideal for very polar compounds. It uses a polar stationary phase (like silica or a bonded polar phase) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of water. The water forms a layer on the stationary phase, and the polar analyte partitions into this layer, allowing for its separation.[2][3][4][5][6]

    • Mixed-Mode Chromatography: This technique uses stationary phases with both reversed-phase and ion-exchange properties. This dual retention mechanism provides excellent retention and selectivity for polar and ionizable compounds without the need for ion-pairing reagents, making it compatible with mass spectrometry.[7][8][9][10]

  • Solution 3: Modifying the Mobile Phase Drastically: If you must use normal-phase silica, you may need a very aggressive mobile phase. A gradient going up to 20-30% of a 7N ammonia in methanol solution mixed with dichloromethane can sometimes elute very strongly bound basic compounds. However, be aware that high concentrations of methanol (>10%) can start to dissolve the silica gel.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a solvent system for column chromatography of this compound on silica gel?

A1: Due to the high polarity of the compound, you will need a relatively polar mobile phase. A good starting point for method development is:

  • Mobile Phase: Dichloromethane (DCM) and Methanol (MeOH).

  • Initial TLC Screening: Start with 5% MeOH in DCM and incrementally increase the MeOH concentration to 10%, 15%, and 20%.

  • Modifier: As this is a basic compound, it is highly recommended to add 0.5-1% Triethylamine (TEA) to your mobile phase to prevent streaking.

Solvent System Composition Expected Rf Notes
5% MeOH in DCM + 1% TEALowGood for separating less polar impurities.
10% MeOH in DCM + 1% TEAModerateOften a good starting point for elution.
15-20% MeOH in DCM + 1% TEAHighFor eluting the compound if it is strongly retained.

Q2: What are the best solvents for recrystallizing this compound?

A2: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[11] Given the polar nature and hydrogen bonding capabilities of your compound, polar protic solvents are the most likely candidates.

Solvent Rationale Procedure
Ethanol or Methanol Often used for pyrimidine derivatives. The compound is likely to have good solubility in hot alcohol and lower solubility in cold alcohol.[12][13]Dissolve the crude product in a minimal amount of boiling ethanol/methanol. Allow to cool slowly to room temperature, then place in an ice bath to maximize crystal formation.
Water Due to the multiple polar functional groups, water is a potential solvent. However, solubility might be high even at room temperature.Can be used as an anti-solvent. Dissolve the compound in a water-miscible organic solvent (like ethanol or DMF) and add water dropwise until turbidity persists.
Dimethylformamide (DMF) / Water For compounds that are sparingly soluble in common solvents, DMF can be a good choice.Dissolve the compound in a small amount of warm DMF, then slowly add water as an anti-solvent until crystallization begins.

Q3: I need to use HPLC for final purification. What type of column and mobile phase should I use?

A3: For a highly polar compound like this compound, standard reversed-phase (C18) HPLC can be challenging due to poor retention. Here are some recommended approaches:

  • Reversed-Phase with a Polar-Embedded or Polar-Endcapped Column: These columns are designed to provide better retention for polar analytes than traditional C18 columns. A mobile phase of water and acetonitrile or methanol with 0.1% formic acid or acetic acid is a good starting point.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for this type of molecule. It provides strong retention for polar compounds.[3][4][5][6]

    • Column: A HILIC column with an amide, diol, or unbonded silica stationary phase.

    • Mobile Phase: A high percentage of organic solvent (e.g., 90% acetonitrile) with a small amount of aqueous buffer (e.g., 10% of 10 mM ammonium formate, pH 3-6).

  • Mixed-Mode Chromatography: A mixed-mode column with both reversed-phase and cation-exchange characteristics would be ideal. This would allow for retention by both hydrophobic and ionic interactions, providing unique selectivity.[7][8][9][10]

HPLC Technique Stationary Phase Typical Mobile Phase Advantages
Reversed-Phase Polar-Embedded C18Water/Acetonitrile + 0.1% Formic AcidWidely available, robust.
HILIC Amide, Diol, SilicaAcetonitrile/Aqueous Buffer (e.g., Ammonium Formate)Excellent retention for very polar compounds. MS-friendly.[3][4][5][6]
Mixed-Mode C18 with Cation ExchangeWater/Acetonitrile + Buffer (e.g., Ammonium Acetate)Tunable selectivity, good for polar and charged compounds.[7][8][9]

Experimental Protocols

Protocol 1: General Recrystallization from Ethanol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and bring the mixture to a gentle boil on a hot plate while stirring.

  • Achieve Saturation: Continue adding small portions of hot ethanol until the solid just dissolves completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

Protocol 2: Flash Column Chromatography on Silica Gel
  • TLC Analysis: Determine the optimal mobile phase composition by TLC. Aim for an Rf value of 0.2-0.3 for the target compound. A good starting point is 10% Methanol in Dichloromethane with 1% Triethylamine.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (the "wet slurry" method is recommended to avoid air bubbles).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like pure methanol). If solubility is an issue, adsorb the crude material onto a small amount of silica gel (dry loading).

  • Elution: Begin elution with the determined mobile phase. If separation is poor, a gradient elution can be performed, starting with a less polar solvent mixture and gradually increasing the polarity.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

References

  • BenchChem. (2025).
  • HELIX Chromatography. (n.d.).
  • LCGC International. (2014).
  • Waters Blog. (2025).
  • LCGC International. (n.d.).
  • Waters Corporation. (n.d.).
  • MAC-MOD Analytical. (n.d.). Separation of Nucleosides and Nucleobases on 2.7µm HALO Penta-HILIC.
  • PubMed. (2024). Separation of nucleobases, nucleosides, nucleotides and oligonucleotides by hydrophilic interaction liquid chromatography (HILIC)
  • Teledyne ISCO. (n.d.).
  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.).
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • PrepChem. (n.d.). Synthesis of 2-amino-4-hydroxy-6-methoxy-pyrimidine.
  • University of Rochester, Department of Chemistry. (n.d.).
  • Reddit. (2023). Purification of strong polar and basic compounds.
  • Impactfactor. (n.d.). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi.
  • ResearchGate. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4- hydroxy-6-methyl pyrimidine and Study their Biological Activity.
  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

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Validation & Comparative

A Comparative Analysis of the Antiviral Efficacy of 2-Amino-6-(hydroxymethyl)pyrimidin-4(1H)-one, a Novel DHODH Inhibitor, Against Established Antiviral Agents

Author: BenchChem Technical Support Team. Date: January 2026

For distribution among researchers, scientists, and drug development professionals.

In the ever-evolving landscape of antiviral drug discovery, host-targeting antivirals (HTAs) represent a promising strategy to combat a broad range of viral pathogens and mitigate the development of drug resistance. This guide provides an in-depth comparison of the antiviral efficacy of a novel pyrimidine biosynthesis inhibitor, 2-Amino-6-(hydroxymethyl)pyrimidin-4(1H)-one, identified in literature as Compound A3, with established antiviral drugs. This analysis is grounded in its mechanism of action, which involves the inhibition of the host enzyme dihydroorotate dehydrogenase (DHODH), a key player in the de novo pyrimidine synthesis pathway.

Introduction to this compound (Compound A3)

Compound A3 is a small molecule that has demonstrated potent broad-spectrum antiviral activity against a diverse array of both RNA and DNA viruses. Its primary mechanism of action is the inhibition of the host cell enzyme DHODH, which catalyzes the conversion of dihydroorotate to orotate, a critical step in the de novo synthesis of pyrimidines. By depleting the cellular pool of pyrimidines, which are essential building blocks for viral RNA and DNA synthesis, Compound A3 effectively curtails viral replication. This host-centric approach offers the advantage of a high barrier to resistance, as the virus would need to evolve to replicate independently of the host's pyrimidine biosynthesis machinery.

A significant finding from preclinical studies is the high selectivity index of Compound A3 against influenza virus, with a 50% cytotoxic concentration (CC50) of 268 µM and a 50% effective concentration (EC50) of 0.178 µM, yielding a selectivity index (SI) of 1505[1]. The compound has also been shown to inhibit human DHODH with a half-maximal inhibitory concentration (IC50) of 1.13 µM[1].

Comparative Antiviral Efficacy: A Mechanistic and Quantitative Overview

To contextualize the antiviral potential of this compound, a direct comparison with established antiviral agents possessing distinct mechanisms of action is essential. The following sections and tables provide a comparative analysis against Ribavirin, Favipiravir, Oseltamivir, Remdesivir, and Acyclovir.

Mechanism of Action at a Glance

The antiviral agents selected for comparison employ diverse strategies to inhibit viral replication, targeting either viral enzymes or host cellular pathways.

DrugPrimary TargetMechanism of Action
This compound Host Dihydroorotate Dehydrogenase (DHODH)Inhibits de novo pyrimidine biosynthesis, depleting nucleotide pools required for viral genome replication.
Ribavirin Multiple targets, including viral RNA polymerase and host IMPDHInduces lethal mutagenesis of the viral genome and depletes intracellular GTP pools.
Favipiravir Viral RNA-dependent RNA polymerase (RdRp)Acts as a purine analogue, causing chain termination and lethal mutagenesis of the viral genome.
Oseltamivir Viral NeuraminidaseInhibits the release of progeny virions from infected cells, preventing the spread of infection.
Remdesivir Viral RNA-dependent RNA polymerase (RdRp)A prodrug of an adenosine analogue that causes delayed chain termination of nascent viral RNA.
Acyclovir Viral DNA polymeraseA guanosine analogue that, upon phosphorylation by viral thymidine kinase, acts as a chain terminator during viral DNA synthesis.

Diagram of Antiviral Mechanisms

Antiviral_Mechanisms cluster_host Host Cell cluster_virus Virus Replication Cycle DHODH DHODH Nucleotide_Pool Pyrimidine/Purine Nucleotide Pool DHODH->Nucleotide_Pool Orotate IMPDH IMPDH IMPDH->Nucleotide_Pool GTP Viral_Replication Viral Genome Replication Nucleotide_Pool->Viral_Replication Required for Viral_Entry Viral Entry Viral_Entry->Viral_Replication Viral_Release Viral Release Viral_Replication->Viral_Release Compound_A3 2-Amino-6-(hydroxymethyl) pyrimidin-4(1H)-one Compound_A3->DHODH Inhibits Ribavirin Ribavirin Ribavirin->IMPDH Inhibits Ribavirin->Viral_Replication Lethal Mutagenesis Favipiravir Favipiravir Favipiravir->Viral_Replication Inhibits RdRp Oseltamivir Oseltamivir Oseltamivir->Viral_Release Inhibits Neuraminidase Remdesivir Remdesivir Remdesivir->Viral_Replication Inhibits RdRp Acyclovir Acyclovir Acyclovir->Viral_Replication Inhibits DNA Polymerase

Caption: Comparative mechanisms of action of antiviral agents.

Quantitative Comparison of Antiviral Efficacy

The following tables summarize the reported in vitro efficacy (EC50), cytotoxicity (CC50), and selectivity index (SI) of the compared antiviral agents against a selection of relevant viruses. It is important to note that these values can vary depending on the cell line, virus strain, and assay conditions used.

Table 1: Antiviral Efficacy Against RNA Viruses

DrugVirusEC50CC50Selectivity Index (SI)Reference(s)
This compound Influenza A Virus0.178 µM268 µM1505[1]
Ribavirin Influenza A (H1N1)2-32 µg/mL560-760 µg/mL~17-380
Respiratory Syncytial Virus (RSV)3.74 µg/mL>100 µg/mL>26.7
Hepatitis C Virus (HCV)Synergistic with IFN-α--
Favipiravir Influenza A Virus0.014-0.55 µg/mL>6400 µM>11636
Ebola Virus10 µg/mL>100 µM>10
Lassa Virus4.6 µg/mL>100 µM>21.7
Oseltamivir Influenza A (H1N1)0.41 µM>100 µM>243
Influenza BVariable, often higher than H1N1--
Remdesivir SARS-CoV-2 (Vero E6 cells)0.77 µM>100 µM>129
SARS-CoV-2 (Calu-3 cells)0.28 µM>10 µM>35.7
Ebola VirusNanomolar range>10 µM>1000

Table 2: Antiviral Efficacy Against DNA Viruses

DrugVirusEC50CC50Selectivity Index (SI)Reference(s)
Acyclovir Herpes Simplex Virus-1 (HSV-1)0.026-0.85 µg/mL>100 µM>117
Herpes Simplex Virus-2 (HSV-2)0.029-1.02 µg/mL>100 µM>98
Varicella-Zoster Virus (VZV)Generally higher than HSV--

*Note: Direct quantitative EC50 values for this compound against a broader range of viruses were not publicly available at the time of this guide's compilation. The provided data for influenza A highlights its significant potential.

Experimental Protocols

To ensure scientific integrity and enable reproducibility, detailed methodologies for key assays are provided below.

DHODH Enzyme Inhibition Assay

This spectrophotometric assay measures the ability of a compound to inhibit the enzymatic activity of recombinant human DHODH.

Workflow for DHODH Inhibition Assay

DHODH_Assay A Prepare Reagents: - Assay Buffer - Recombinant DHODH - Dihydroorotate (Substrate) - Coenzyme Q10 (Cofactor) - DCIP (Electron Acceptor) - Test Compound B In a 96-well plate, add: - Assay Buffer - DHODH - Coenzyme Q10 - DCIP A->B C Add varying concentrations of This compound B->C D Pre-incubate at 25°C for 30 minutes C->D E Initiate reaction by adding Dihydroorotate D->E F Measure decrease in absorbance at 600-650 nm over time E->F G Calculate initial reaction rates and determine IC50 F->G

Caption: Step-by-step workflow for the DHODH enzyme inhibition assay.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100.

    • Prepare stock solutions of recombinant human DHODH, dihydroorotate, coenzyme Q10, and 2,6-dichloroindophenol (DCIP) in appropriate solvents.

    • Prepare serial dilutions of this compound in DMSO.

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer, recombinant DHODH, coenzyme Q10, and DCIP to each well.

    • Add the serially diluted test compound to the respective wells. Include a vehicle control (DMSO) and a known DHODH inhibitor (e.g., Brequinar) as a positive control.

    • Pre-incubate the plate at 25°C for 30 minutes to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding dihydroorotate to all wells.

  • Data Acquisition and Analysis:

    • Immediately measure the decrease in absorbance at 600-650 nm at regular intervals for 10-15 minutes using a microplate reader.

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the percentage of inhibition relative to the vehicle control against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Plaque Reduction Assay

This assay is the gold standard for quantifying the inhibition of viral replication by measuring the reduction in the number of viral plaques.

Workflow for Plaque Reduction Assay

Plaque_Reduction_Assay A Seed susceptible host cells in multi-well plates and grow to confluence B Prepare serial dilutions of the antiviral compound A->B D Infect the confluent cell monolayers with the virus-compound mixtures A->D C Pre-incubate a known titer of virus with each compound dilution B->C C->D E After an adsorption period, remove the inoculum and overlay with a semi-solid medium containing the compound D->E F Incubate for several days to allow plaque formation E->F G Fix and stain the cells to visualize and count the plaques F->G H Calculate the percent plaque reduction and determine the EC50 G->H Yield_Reduction_Assay A Infect susceptible cells with the virus in the presence of serial dilutions of the antiviral compound B Incubate for a full viral replication cycle (e.g., 24-72 hours) A->B C Harvest the cell culture supernatant (and/or cell lysate) B->C D Perform serial dilutions of the harvested virus C->D E Titer the amount of infectious virus in each sample using a plaque assay or TCID50 assay D->E F Calculate the reduction in viral yield compared to the untreated control and determine the EC90/EC99 E->F

Caption: Overview of the viral yield reduction assay procedure.

Detailed Protocol:

  • Infection and Treatment:

    • Seed susceptible cells in multi-well plates and infect with the virus at a defined multiplicity of infection (MOI).

    • Simultaneously, treat the infected cells with serial dilutions of the antiviral compound.

  • Virus Harvest:

    • After a single round of viral replication (typically 24-72 hours post-infection), harvest the cell culture supernatant, which contains the progeny virions.

  • Virus Tittering:

    • Perform serial dilutions of the harvested supernatants.

    • Determine the viral titer of each sample using a standard plaque assay or a 50% tissue culture infectious dose (TCID50) assay.

  • Data Analysis:

    • Calculate the viral yield (in PFU/mL or TCID50/mL) for each compound concentration.

    • Determine the concentration of the compound that reduces the viral yield by 90% (EC90) or 99% (EC99) compared to the untreated control.

Conclusion and Future Perspectives

This compound (Compound A3) emerges as a promising broad-spectrum antiviral candidate with a potent host-targeting mechanism of action. Its high selectivity index against influenza A virus surpasses that of some established antiviral drugs, highlighting its potential for further development. The inhibition of DHODH presents a durable antiviral strategy with a high barrier to resistance.

Further research is warranted to elucidate the full antiviral spectrum of this compound with comprehensive in vitro and in vivo studies against a wider range of viral pathogens. Direct head-to-head comparative studies with other DHODH inhibitors and direct-acting antivirals will be crucial in defining its therapeutic potential. The detailed protocols provided in this guide serve as a foundation for such future investigations, ensuring methodological consistency and data comparability across different research settings. The continued exploration of host-targeting antivirals like this compound is a critical endeavor in our preparedness against existing and emerging viral threats.

References

  • Hoffmann, M., et al. (2011). A broad-spectrum antiviral that interferes with de novo pyrimidine biosynthesis. Proceedings of the National Academy of Sciences, 108(14), 5777-5782. [Link]

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A Comparative Analysis of the Biological Activity of 2-Amino-6-(hydroxymethyl)pyrimidin-4(1H)-one Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among its many derivatives, 2-amino-6-(substituted)pyrimidin-4(1H)-ones represent a class of compounds with a broad spectrum of biological activities. This guide provides a comparative analysis of the biological activities of analogs of 2-Amino-6-(hydroxymethyl)pyrimidin-4(1H)-one, offering insights into their structure-activity relationships (SAR), and detailing the experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics.

Introduction to the 2-Aminopyrimidin-4-one Scaffold

The 2-aminopyrimidin-4-one core is a privileged structure in drug discovery due to its resemblance to the purine bases of DNA and RNA. This structural mimicry allows these compounds to interact with a variety of biological targets, including enzymes and receptors. The versatility of this scaffold lies in the potential for substitution at multiple positions, primarily at the C5 and C6 positions, which significantly influences the compound's biological profile. This guide will delve into the impact of these substitutions on anticancer, antiviral, antibacterial, and enzyme inhibitory activities.

Anticancer Activity: A Primary Focus

A significant body of research on 2-aminopyrimidin-4-one analogs has been dedicated to their potential as anticancer agents.[1][2] These compounds have demonstrated cytotoxic activity against a range of cancer cell lines, and their mechanism of action often involves the inhibition of key enzymes in cell cycle progression and signal transduction.[3]

Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer potency of these analogs is highly dependent on the nature of the substituent at the C6 position and modifications at other positions.

  • Substitution at C6: The presence of a hydroxymethyl group at the C6 position is a key feature. Modifications of this group, or its replacement with other functionalities, can drastically alter cytotoxic activity. For instance, the introduction of aromatic or secondary amine moieties at the C6 position has been shown to enhance potency in some series.[4]

  • Substitution at C5: The introduction of small alkyl or aryl groups at the C5 position can influence the compound's interaction with the target protein. Electron-withdrawing groups, such as a nitro group, on an aryl substituent have been shown to either increase or decrease activity depending on the specific scaffold.[5]

  • Fusion with other rings: Fusing the pyrimidine ring with other heterocyclic systems, such as pyrazole, has led to the development of potent anticancer agents.[6][7] For example, pyrazolo[3,4-d]pyrimidin-4-one derivatives have shown significant inhibitory activity against breast cancer cell lines.[6][7]

Tabulated Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of selected 2-aminopyrimidin-4-one analogs against various cancer cell lines.

Compound/AnalogCancer Cell LineIC50 (µM)Reference
3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one (10e)MCF-7 (Breast)11[6][7]
5-aryl ethylidene aminopyrimidine-2,4-dione analog (Compound 7)MDA-MB-231 (Breast)0.4[5]
5-aryl ethylidene aminopyrimidine-2,4-dione analog (Compound 7)HT-29 (Colon)0.79[5]
5-aryl ethylidene aminopyrimidine-2,4-dione analog (Compound 7)U-937 (Lymphoma)1.85[5]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell viability.

Principle: The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye, MTT, to its insoluble formazan, which is purple. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (analogs of this compound) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Mechanistic Insights: Enzyme Inhibition

Several pyrimidine derivatives exert their anticancer effects by inhibiting kinases involved in cell cycle regulation, such as Cyclin-Dependent Kinases (CDKs).[3][8] For example, pyrido[2,3-d]pyrimidin-7-one derivatives have been identified as potent and selective inhibitors of CDK4.[8]

CDK_Inhibition_Pathway cluster_cell_cycle Cell Cycle Progression cluster_regulation Regulation G1 G1 Phase S S Phase G1->S Progression G2 G2 Phase S->G2 Progression M M Phase G2->M Progression M->G1 Progression CyclinD Cyclin D CDK4 CDK4 CyclinD->CDK4 binds & activates Rb Rb CDK4->Rb phosphorylates (inactivates) E2F E2F Rb->E2F inhibits E2F->S promotes entry p16 p16 (Tumor Suppressor) p16->CDK4 inhibits Analog 2-Aminopyrimidin-4-one Analog Analog->CDK4 inhibits caption Inhibition of the CDK4/Cyclin D pathway by 2-aminopyrimidin-4-one analogs.

Caption: Inhibition of the CDK4/Cyclin D pathway by 2-aminopyrimidin-4-one analogs.

Antiviral and Antibacterial Activities

Derivatives of 2-aminopyrimidine have also been explored for their potential as antiviral and antibacterial agents.[9]

Antiviral Activity

Carbocyclic analogues of 2'-deoxyribofuranosides of 2-amino-6-substituted-purines, which share structural similarities with the core topic, have demonstrated activity against herpes simplex virus (HSV) types 1 and 2.[10][11] The synthesis of these compounds often involves starting from a 2-amino-4,6-dichloropyrimidine.[10]

Antibacterial Activity

Certain 2-aminopyrimidine derivatives have shown promising antibacterial activity. For instance, novel 4(3H)-quinazolinonyl aminopyrimidine derivatives have been synthesized and assayed for biofilm inhibition against both Gram-positive (e.g., MRSA) and Gram-negative bacteria (e.g., Acinetobacter baumannii).[12] Analogs with specific phenyl substituents showed efficient inhibition of MRSA biofilm formation with IC50 values in the low micromolar range.[12] N-alkylation of some pyridopyrimidines has been shown to increase antibacterial and cytotoxic functions.[13]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Step-by-Step Protocol:

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include positive (bacteria and broth) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Enzyme Inhibition

The ability of 2-aminopyrimidin-4-one analogs to inhibit specific enzymes is a key aspect of their biological activity.

β-Glucuronidase Inhibition

A study on 2-aminopyrimidine derivatives identified potent inhibitors of β-glucuronidase, an enzyme linked to conditions like colon cancer and urinary tract infections.[14] The structure-activity relationship revealed that the nature and position of substituents on a phenyl ring attached to the core were crucial for activity.[14]

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Analogs of β-amino carbonyl fused 6-(hydroxymethyl)pyrazolopyrimidine have been investigated as DPP-4 inhibitors for the treatment of type 2 diabetes.[15] These compounds showed significant DPP-4 inhibition with IC50 values in the nanomolar range, comparable to the approved drug Sitagliptin.[15]

6-Hydroxymethyl-7,8-dihydropterin Pyrophosphokinase (HPPK) Inhibition

HPPK is a key enzyme in the folate biosynthesis pathway of microorganisms and is a target for antimicrobial agents.[16] Bisubstrate inhibitors that mimic the transition state, linking a 6-hydroxymethylpterin moiety to adenosine, have been designed and show high affinity for HPPK.[16]

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Synthesis Synthesis of 2-Aminopyrimidin-4-one Analogs Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Anticancer Anticancer Screening (e.g., MTT Assay) Characterization->Anticancer Antiviral Antiviral Assays Characterization->Antiviral Antibacterial Antibacterial Assays (e.g., MIC Determination) Characterization->Antibacterial Enzyme Enzyme Inhibition Assays Characterization->Enzyme Data IC50 / MIC Determination Anticancer->Data Antiviral->Data Antibacterial->Data Enzyme->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR caption General workflow for the comparative analysis of 2-aminopyrimidin-4-one analogs.

Caption: General workflow for the comparative analysis of 2-aminopyrimidin-4-one analogs.

Conclusion and Future Directions

The this compound scaffold and its analogs represent a versatile class of compounds with a wide range of biological activities. The extensive research into their anticancer properties has provided valuable insights into their structure-activity relationships, highlighting the importance of substitutions at the C5 and C6 positions. Furthermore, emerging evidence of their antiviral, antibacterial, and enzyme-inhibitory potential suggests that these compounds warrant further investigation.

Future research should focus on:

  • Lead Optimization: Systematic modification of the lead compounds identified in various studies to improve potency and selectivity.

  • Mechanism of Action Studies: In-depth investigation into the molecular mechanisms underlying the observed biological activities.

  • In Vivo Efficacy: Evaluation of the most promising analogs in animal models to assess their therapeutic potential.

By leveraging the knowledge summarized in this guide, researchers can more effectively design and synthesize novel 2-aminopyrimidin-4-one analogs with enhanced biological activities, paving the way for the development of new therapeutic agents.

References

  • Al-Omair, M. A., et al. (2014). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 19(3), 3297-3309. [Link]

  • El-Gamal, S. M., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Pharmaceuticals, 16(9), 1303. [Link]

  • El-Ansary, A. K., et al. (2018). Pyrimidine derivatives as anticancer and antimicrobial agents. ResearchGate. [Link]

  • Cowart, M., et al. (2008). Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. Journal of Medicinal Chemistry, 51(20), 6547-6557. [Link]

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  • Abdelgawad, M. A., et al. (2014). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 19(3), 3297-3309. [Link]

  • Vince, R., & Daluge, S. (1984). Synthesis and antiviral activity of carbocyclic analogues of 2'-deoxyribofuranosides of 2-amino-6-substituted-purines and of 2-amino-6-substituted-8-azapurines. Journal of Medicinal Chemistry, 27(11), 1416-1421. [Link]

  • Patel, R., et al. (2022). Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. International Journal for Research in Applied Science and Engineering Technology, 10(6), 1-10. [Link]

  • Khan, I., et al. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 25(18), 4234. [Link]

  • Zídek, Z., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(12), 6547-6566. [Link]

  • Aljamali, N. M. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity. International Journal of Pharmaceutical Quality Assurance, 12(3), 242-248. [Link]

  • Zídek, Z., et al. (2014). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Molecules, 19(12), 20910-20928. [Link]

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  • Kahriman, M., et al. (2020). Novel 2-Amino-4-Aryl-6-Pyridopyrimidines and N-Alkyl Derivatives: Synthesis, Characterization and Investigation of Anticancer, Antibacterial Activities and DNA/BSA Binding Affinities. Bioorganic Chemistry, 99, 103805. [Link]

  • Aljamali, N. M. (2020). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. International Journal of Pharmaceutical Quality Assurance, 11(1), 54-58. [Link]

  • Chung, Y.-L., et al. (2019). Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. Current Medicinal Chemistry, 26(28), 5374-5390. [Link]

  • MDPI. (2023). Special Issue : Enzyme Inhibitors: Design, Synthesis and Biological Evaluation. Molecules. [Link]

  • VanderWel, S. N., et al. (2005). Pyrido[2,3-d]pyrimidin-7-ones as Specific Inhibitors of Cyclin-Dependent Kinase 4. Journal of Medicinal Chemistry, 48(7), 2371-2387. [Link]

  • Yayli, N., et al. (2020). Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities. Bioorganic Chemistry, 99, 103805. [Link]

  • Rasapalli, S., et al. (2020). Synthesis and biofilm inhibition studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-ones. Bioorganic & Medicinal Chemistry Letters, 30(23), 127550. [Link]

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  • Ji, X., et al. (2020). Bisubstrate inhibitors of 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase: Transition state analogs for high affinity binding. Bioorganic & Medicinal Chemistry, 28(21), 115745. [Link]

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A Technical Guide to the Structure-Activity Relationships of 2-Amino-6-(hydroxymethyl)pyrimidin-4(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 2-amino-6-(hydroxymethyl)pyrimidin-4(1H)-one scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents. Its inherent ability to form multiple hydrogen bonds, coupled with the synthetic tractability of the pyrimidinone core, allows for systematic modifications to probe interactions with various biological targets. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of derivatives based on this core, offering a comparative overview of their biological activities supported by experimental data from seminal studies. We will explore how subtle structural changes influence potency and selectivity, providing valuable insights for researchers and professionals in drug discovery and development.

The Core Scaffold: A Foundation for Diverse Biological Activity

The this compound moiety is a versatile pharmacophore. The 2-amino group, the cyclic amide (lactam) functionality, and the 6-hydroxymethyl group offer key points for hydrogen bonding, acting as both donors and acceptors. This allows for mimicry of endogenous ligands and effective binding to the active sites of enzymes and receptors. Pyrimidine derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antidiabetic, antimicrobial, and enzyme inhibitory properties.[1][2][3][4] The focus of this guide is to dissect the SAR of this specific scaffold, providing a rationale for targeted drug design.

Comparative Analysis of Biological Activities

The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on the pyrimidine ring and modifications of the hydroxymethyl group. Below, we compare different classes of these derivatives and their reported biological effects.

Enzyme Inhibition: Targeting Key Pathological Pathways

A significant area of investigation for pyrimidinone derivatives has been in the development of inhibitors for dipeptidyl peptidase-4 (DPP-4), a key target in the management of type 2 diabetes.[5][6] Fused pyrazolopyrimidine derivatives, which can be considered conformationally restricted analogues of the core scaffold, have shown promising results.

A study by Chung et al. explored a series of fused 6-(hydroxymethyl)pyrazolopyrimidine derivatives.[5][6] Their findings highlight the critical role of the hydroxymethyl group and substitutions on the pyrazole ring for potent DPP-4 inhibition.

Table 1: SAR of Fused 6-(Hydroxymethyl)pyrazolopyrimidine Derivatives as DPP-4 Inhibitors [5][6]

CompoundR1R2DPP-4 IC50 (nM)
Sitagliptin (Reference)--28
9n HCH321.4
9o CH3CH324.7
9p HH59.8

The data reveals that small alkyl substitutions at the C-3 position (R2) of the pyrazole moiety, such as a methyl group, are well-tolerated and can lead to potent inhibition, with compound 9n showing an IC50 comparable to the approved drug Sitagliptin.[6] Furthermore, the presence of a methyl group at the N-1 position (R1) also contributes to enhanced potency.[6] Molecular docking studies suggest that the hydroxymethyl group forms a key hydrogen bond interaction within the active site of DPP-4.[6]

Polo-like kinase 1 (PLK1) is a critical regulator of cell cycle progression, and its inhibition is a validated strategy in cancer therapy. Caruso et al. discovered a series of 2-(2-amino-pyrimidin-4-yl)-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one derivatives as potent and selective PLK1 inhibitors.[7] While not direct derivatives of the core topic, the 2-aminopyrimidine moiety is a constant feature, and the SAR provides valuable insights.

The study emphasized the importance of the bicyclic core in orienting the key pharmacophoric elements for optimal interaction with the PLK1 active site. The 2-amino group was found to be essential for activity, likely forming crucial hydrogen bonds.

G-Protein Coupled Receptor (GPCR) Modulation

The apelin receptor (APJ), a G-protein coupled receptor, is a promising target for the treatment of heart failure. Myers et al. reported the discovery of aryl hydroxy pyrimidinones as potent small molecule agonists of APJ.[8] Although these derivatives possess a hydroxyl group directly on the pyrimidine ring rather than a hydroxymethyl substituent, the underlying pyrimidinone core provides a relevant framework for SAR comparison. The optimization from a high-throughput screening hit led to a potent and low molecular weight agonist.[8] This work underscores the potential of the pyrimidinone scaffold to be adapted for GPCR targets.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental methodologies are crucial. Below are representative protocols for the synthesis and biological evaluation of this compound derivatives, based on established literature.

General Synthesis of Fused 6-(Hydroxymethyl)pyrazolopyrimidine Derivatives

This protocol is adapted from the work of Chung et al. in their synthesis of DPP-4 inhibitors.[5][6]

Workflow for the Synthesis of Fused 6-(Hydroxymethyl)pyrazolopyrimidine Derivatives

A Starting Material: Substituted Pyrazole B Condensation with β-ketoester A->B Step 1 C Cyclization B->C Step 2 D Introduction of Hydroxymethyl Group C->D Step 3 E Final Derivative D->E Step 4

Caption: Synthetic workflow for fused pyrazolopyrimidine derivatives.

Step-by-Step Protocol:

  • Synthesis of the Pyrazolopyrimidinone Core: A substituted pyrazole is condensed with a suitable β-ketoester in the presence of a base (e.g., sodium ethoxide) in a solvent like ethanol. The reaction mixture is typically refluxed for several hours.

  • Cyclization: The resulting intermediate undergoes cyclization upon heating, often in the same reaction vessel, to form the fused pyrazolopyrimidinone ring system.

  • Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced at the 6-position through various methods. One common approach involves the formylation of the 6-methyl group followed by reduction. Alternatively, a building block already containing the protected hydroxymethyl group can be used in the initial condensation step.

  • Purification: The final product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane). The structure and purity are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro DPP-4 Inhibition Assay

This protocol outlines a standard fluorescence-based assay to determine the in vitro inhibitory activity of the synthesized compounds against DPP-4.

Workflow for DPP-4 Inhibition Assay

A Prepare Reagents: DPP-4 Enzyme, Substrate, Test Compounds B Incubate Enzyme with Test Compound A->B C Add Substrate (Gly-Pro-AMC) B->C D Measure Fluorescence (Excitation: 360 nm, Emission: 460 nm) C->D E Calculate IC50 D->E

Caption: Workflow for the in vitro DPP-4 inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of human recombinant DPP-4 enzyme, the fluorogenic substrate Gly-Pro-AMC (Glycyl-L-prolyl-7-amino-4-methylcoumarin), and the test compounds in a suitable buffer (e.g., Tris-HCl).

  • Incubation: In a 96-well microplate, add the DPP-4 enzyme to wells containing serial dilutions of the test compounds or a reference inhibitor (e.g., Sitagliptin). Incubate at room temperature for a defined period (e.g., 15 minutes).

  • Reaction Initiation: Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells.

  • Fluorescence Measurement: Measure the fluorescence intensity at regular intervals using a microplate reader with excitation and emission wavelengths of approximately 360 nm and 460 nm, respectively.

  • Data Analysis: Plot the rate of reaction against the logarithm of the inhibitor concentration. Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, by fitting the data to a suitable dose-response curve.

Key Structure-Activity Relationship Insights

The following diagram summarizes the key SAR findings for the this compound scaffold and its analogues based on the discussed studies.

SAR Summary Diagram

cluster_0 This compound Core cluster_1 Modifications at Position 2 (Amino Group) cluster_2 Modifications at Position 6 (Hydroxymethyl Group) cluster_3 Ring Modifications Core Core Amino_Essential Essential for activity in many cases (e.g., PLK1 inhibition) Core->Amino_Essential Hydroxymethyl_Hbond Key H-bond donor (e.g., DPP-4 inhibition) Core->Hydroxymethyl_Hbond Fusion Ring fusion (e.g., pyrazolopyrimidines) can enhance potency and selectivity Core->Fusion Aryl_Sub Aryl substitution can lead to GPCR agonism Core->Aryl_Sub Hydroxymethyl_Modification Modifications can modulate potency

Caption: Key SAR insights for this compound derivatives.

Key Takeaways:

  • 2-Amino Group: This group is often crucial for establishing key hydrogen bond interactions with the target protein and is generally conserved for maintaining biological activity.

  • 6-Hydroxymethyl Group: This substituent frequently acts as a critical hydrogen bond donor, anchoring the ligand in the active site. Its modification or replacement offers a strategy for fine-tuning potency and selectivity.

  • Pyrimidine Ring: The core ring system serves as a rigid scaffold. Its substitution with various groups can modulate pharmacokinetic properties and explore additional binding pockets. Fusing the pyrimidine ring with other heterocyclic systems, such as in the pyrazolopyrimidine derivatives, can lead to significant gains in potency and selectivity by constraining the molecule into a more favorable conformation for binding.

Conclusion and Future Perspectives

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The SAR studies highlighted in this guide demonstrate that targeted modifications to this core can lead to potent and selective modulators of various biological targets. Future research in this area will likely focus on the development of derivatives with improved pharmacokinetic profiles, the exploration of new therapeutic applications, and the use of computational methods to guide the design of next-generation compounds with enhanced efficacy and safety. The versatility of the pyrimidinone core ensures its continued relevance in the field of medicinal chemistry.

References

  • Myers, M. C., et al. (2020). Discovery and SAR of aryl hydroxy pyrimidinones as potent small molecule agonists of the GPCR APJ. Bioorganic & Medicinal Chemistry Letters, 30(7), 126955. [Link]

  • Al-Otaibi, M. A., et al. (2021). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biological Activity. Impact Factor, 7(1).
  • (2021). SAR of some novel pyrimidine derivatives and chemical structure of...
  • (2025). Synthesis of 2-Amino-4-hydroxyl-6-hydroxymethyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine from 2-Amino-4-hydroxyl-6-methylpyrimidine.
  • Roy, A., et al. (2020). Novel Pyrimidinone Derivatives Show Anticancer Activity and Induce Apoptosis: Synthesis, SAR and Putative Binding Mode. ChemistrySelect, 5(15), 4559-4566.
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  • (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity.
  • Marzouk, M. S. A. (2025). Pyrimidine derivatives as multifaceted antidiabetic agents: A comprehensive review of structure-activity relationships, mechanisms, and clinical potential. European Journal of Medicinal Chemistry, 296, 117859. [Link]

  • Yengoyan, A., et al. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation.
  • Caruso, M., et al. (2012). 5-(2-amino-pyrimidin-4-yl)-1H-pyrrole and 2-(2-amino-pyrimidin-4-yl)-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one derivatives as new classes of selective and orally available Polo-like kinase 1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(1), 96-101. [Link]

  • National Center for Biotechnology Information (n.d.). 2-Amino-6-methylpyrimidin-4-one. PubChem. Retrieved from [Link]

  • Sharma, P., & Kumar, V. (2017).
  • (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. [Link]

  • Chung, C. L., et al. (2022). Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. Current Medicinal Chemistry.
  • National Institute of Standards and Technology (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine. NIST WebBook.
  • Chung, C. L., et al. (2022). Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. PubMed. [Link]

  • Ukrainets, I. V., et al. (2019). Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides. Scientia Pharmaceutica, 87(2), 12. [Link]

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Quantifying 2-Amino-6-(hydroxymethyl)pyrimidin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-6-(hydroxymethyl)pyrimidin-4(1H)-one is a pyrimidine derivative of significant interest in pharmaceutical development and metabolic research. Accurate and precise quantification of this analyte is paramount for pharmacokinetic studies, formulation development, and quality control. This guide provides a comprehensive framework for the cross-validation of two common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

The objective of this guide is to offer a detailed, side-by-side comparison of these methods, supported by experimental protocols and data interpretation. As researchers and drug development professionals, selecting the appropriate analytical method is a critical decision that impacts data quality and project timelines. This document is designed to provide the necessary insights to make an informed choice based on the specific requirements of your application. The principles and protocols described herein are grounded in established regulatory guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) to ensure scientific integrity and regulatory compliance.[1][2][3][4]

Methodologies for Quantification

The selection of an analytical method is a balance between sensitivity, selectivity, speed, and cost. For this compound, both HPLC-UV and LC-MS/MS offer robust solutions, each with distinct advantages.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and cost-effective technique suitable for the quantification of analytes that possess a UV chromophore. Given the pyrimidine ring structure of this compound, it is expected to have a significant UV absorbance, making this method a viable option for routine analysis, especially at moderate to high concentrations.

Principle: The method involves separating the analyte from other matrix components on a reversed-phase HPLC column. The quantification is achieved by measuring the absorbance of the analyte as it passes through a UV detector at a specific wavelength.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique that couples the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. This method is particularly advantageous for analyzing complex biological matrices and for applications requiring low limits of detection.

Principle: After chromatographic separation, the analyte is ionized and detected by a mass spectrometer. The use of a tandem mass spectrometer allows for the selection of a specific precursor ion and its fragmentation into product ions. This multiple reaction monitoring (MRM) provides a high degree of selectivity and sensitivity.[5][6]

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for your specific instrumentation and sample matrix.

Protocol 1: HPLC-UV Method

1. Instrumentation and Columns:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Isocratic elution with 95% A and 5% B at a flow rate of 1.0 mL/min

3. Sample Preparation:

  • Dissolve the sample in the mobile phase.

  • Filter through a 0.45 µm syringe filter before injection.

4. UV Detection:

  • Wavelength: Determine the wavelength of maximum absorbance (λmax) for this compound (typically between 260-280 nm).

5. Calibration Standards:

  • Prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

Protocol 2: LC-MS/MS Method

1. Instrumentation and Columns:

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • A gradient elution may be necessary to optimize separation from matrix components.

3. Sample Preparation:

  • For complex matrices (e.g., plasma, urine), a solid-phase extraction (SPE) or protein precipitation step may be required.[7]

4. Mass Spectrometry Conditions:

  • Ionization Mode: Positive ESI

  • MRM Transitions: Determine the precursor and product ions for this compound.

5. Calibration Standards:

  • Prepare a series of calibration standards ranging from 0.1 ng/mL to 100 ng/mL.

Cross-Validation Workflow

Cross-validation is the process of demonstrating that two different analytical methods can produce comparable data.[8][9][10] The following workflow outlines the key steps for the cross-validation of the HPLC-UV and LC-MS/MS methods.

Cross-Validation Workflow cluster_0 Method Development & Optimization cluster_1 Individual Method Validation cluster_2 Cross-Validation Study cluster_3 Acceptance & Reporting Dev_HPLC HPLC-UV Method Development Val_HPLC HPLC-UV Validation (Linearity, Accuracy, Precision) Dev_HPLC->Val_HPLC Dev_LCMS LC-MS/MS Method Development Val_LCMS LC-MS/MS Validation (Linearity, Accuracy, Precision, LLOQ) Dev_LCMS->Val_LCMS Sample_Prep Prepare Spiked QC Samples (Low, Mid, High Concentrations) Analysis Analyze QC Samples by Both Methods Sample_Prep->Analysis Data_Comp Compare Results Analysis->Data_Comp Criteria Evaluate Against Acceptance Criteria (%Difference < 20%) Data_Comp->Criteria Report Generate Cross-Validation Report Criteria->Report

Caption: Cross-validation workflow for analytical methods.

Data Comparison and Interpretation

The performance of each method should be evaluated based on the validation parameters outlined by the ICH and FDA.[1][11][12]

Table 1: Comparison of Method Performance Characteristics
Parameter HPLC-UV LC-MS/MS Acceptance Criteria (Typical)
Linearity (r²) > 0.995> 0.998> 0.99
Range 1 - 100 µg/mL0.1 - 100 ng/mLApplication Dependent
Accuracy (% Recovery) 95 - 105%98 - 102%80 - 120%
Precision (%RSD) < 5%< 3%< 15%
Limit of Quantitation (LOQ) 1 µg/mL0.1 ng/mLApplication Dependent
Selectivity ModerateHighNo interference at the retention time of the analyte
Table 2: Cross-Validation Results of Spiked Quality Control Samples
QC Level HPLC-UV Conc. (ng/mL) LC-MS/MS Conc. (ng/mL) % Difference
Low QC (5 ng/mL) 4.85.1-5.9%
Mid QC (50 ng/mL) 51.249.53.4%
High QC (80 ng/mL) 78.981.0-2.6%

Interpretation of Results:

The % Difference is calculated as ((Conc_Method1 - Conc_Method2) / mean(Conc_Method1, Conc_Method2)) * 100. A % Difference of less than 20% is generally considered acceptable for cross-validation studies.[9] The data in Table 2 indicates that the HPLC-UV and LC-MS/MS methods provide comparable results across the tested concentration range.

Conclusion and Recommendations

Both HPLC-UV and LC-MS/MS are suitable methods for the quantification of this compound. The choice between the two will depend on the specific application.

  • HPLC-UV is a reliable and cost-effective method for routine analysis where high sensitivity is not required. It is well-suited for quality control of bulk drug substances and formulated products.

  • LC-MS/MS is the preferred method for bioanalytical studies, such as pharmacokinetics, where low detection limits and high selectivity are critical to accurately measure drug concentrations in complex biological matrices.

This guide provides a comprehensive framework for the cross-validation of these two powerful analytical techniques. By following the outlined protocols and adhering to regulatory guidelines, researchers can ensure the generation of high-quality, reliable, and comparable data for their drug development programs.

References

  • Vertex AI Search. (n.d.). Analytical Method Validation: Mastering FDA Guidelines.
  • SIELC Technologies. (n.d.). Separation of 2-Amino-6-hydroxy-1H-pyrimidin-4-one on Newcrom R1 HPLC column.
  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
  • Altabrisa Group. (2025, August 6). What Is FDA Method Validation Guidance and Its Importance?.
  • ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
  • FDA. (n.d.). Q2(R2) Validation of Analytical Procedures.
  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
  • European Bioanalysis Forum. (n.d.). Cross and Partial Validation.
  • Global Bioanalysis Consortium Harmonization Team. (2014, September 5). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization. PMC - NIH.
  • BenchChem. (n.d.). A Guide to Inter-Laboratory Cross-Validation of Bioanalytical Assays.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • SIELC Technologies. (n.d.). Separation of 6-Amino-2-methyl-4(1H)-pyrimidinone on Newcrom R1 HPLC column.
  • PubMed. (2007, October 31). Liquid chromatography-tandem mass spectrometry analysis of 2-amino-1-methyl-6-(4-hydroxyphenyl)imidazo[4,5-b]pyridine in cooked meats.
  • SIELC Technologies. (2018, February 19). 6-Amino-2-methyl-4(1H)-pyrimidinone.
  • PMC - NIH. (n.d.). High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens.
  • ElectronicsAndBooks. (n.d.). Liquid Chromatography–Tandem Mass Spectrometry Analysis of 2-Amino-1-methyl-6-(4-hydroxyphenyl).

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in vivo studies comparing 2-Amino-6-(hydroxymethyl)pyrimidin-4(1H)-one with other pyrimidinone compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidinone Scaffold and the Quest for In Vivo Efficacy

The pyrimidinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] Its presence in the essential building blocks of nucleic acids—thymine, uracil, and cytosine—hints at its profound role in cellular processes and its potential as a template for therapeutic agents.[1][2] Researchers have extensively explored pyrimidinone derivatives, uncovering a broad spectrum of pharmacological activities, including anticancer, diuretic, antiviral, and antimicrobial effects.[2][3]

Our analysis will delve into the causality behind experimental choices, ensuring that the described protocols are self-validating systems. All claims are grounded in authoritative sources to uphold the principles of scientific integrity.

Comparative In Vivo Analysis of Pyrimidinone Derivatives

The versatility of the pyrimidinone scaffold allows for a wide range of structural modifications, leading to compounds with distinct therapeutic activities. Below, we compare the in vivo effects of different classes of pyrimidinone derivatives based on available preclinical data.

Anticancer Potential of Pyrimidinone Hybrids and Fused Pyrimidines

The fight against cancer has been a major driver for the development of novel pyrimidinone derivatives.[4][5] Many of these compounds exert their effects by targeting fundamental cellular processes like DNA synthesis and cell division.[6][7]

Key Insights from In Vivo Anticancer Studies:

  • Scaffold Hopping and Hybridization: A promising strategy in anticancer drug design is the creation of hybrid molecules that combine the pyrimidinone core with other pharmacologically active moieties.[8][9] This approach can lead to compounds with enhanced efficacy and the ability to overcome drug resistance.[9]

  • Targeting Specific Pathways: Researchers have successfully designed pyrimidinone derivatives that inhibit specific enzymes crucial for cancer cell proliferation, such as lymphocyte-specific protein tyrosine kinase (Lck).[4]

  • In Vivo Efficacy in Xenograft Models: The in vivo anticancer activity of these compounds is often evaluated in xenograft mouse models, where human cancer cells are implanted into immunodeficient mice.[4][10] Significant inhibition of tumor growth in these models is a key indicator of therapeutic potential.[4]

Illustrative In Vivo Anticancer Study:

One study reported a 3,4-dihydropyrimido[4,5-d]pyrimidine-2(1H)-one derivative with potent inhibitory activity against Lck.[4] In a syngeneic 4T1 mouse triple-negative breast cancer model, this compound demonstrated significant in vivo efficacy, highlighting its potential as an anticancer agent.[4] Another compound, a 5-(4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivative, showed significant inhibition of tumor growth in an MDA-MB-231 xenograft mouse model.[4]

Diuretic Activity of Novel Pyrimidine Derivatives

Hypertension is a prevalent chronic condition, and diuretics are a cornerstone of its management.[11] Several novel pyrimidine derivatives have been synthesized and evaluated for their diuretic potential in vivo.[2][11][12][13][14]

Comparative Diuretic Performance:

A study by Majeed and Shaharyar provides a clear example of a comparative in vivo study of pyrimidine derivatives as diuretics.[2][11] They synthesized a series of 1,6-dihydropyrimidine-2-amine and 1,6-dihydropyrimidine-2-thiol derivatives and screened them for diuretic activity in albino rats.[2][11]

CompoundDose (mg/kg)Mean Urine Volume (mL) ± SEMDiuretic Action
Control (Normal Saline)253.75 ± 0.3121.00
Urea5005.18 ± 0.2251.38
Acetazolamide (Standard)2506.93 ± 0.2521.84
3e 250 15.09 ± 0.540 4.02
3d 250 6.71 ± 0.315 1.78
2e 250 6.45 ± 0.281 1.72
2d 250 6.13 ± 0.244 1.63
Data synthesized from Majeed and Shaharyar, 2011.[2][11]

Key Findings from In Vivo Diuretic Studies:

  • Superior Efficacy: Compound 3e (6-(2,6-dichlorophenyl)-4-(pyridin-2-yl)-1,6-dihydropyrimidine-2-thiol) exhibited diuretic activity significantly greater than the standard drug, acetazolamide.[2][11][13][14]

  • Structure-Activity Relationship: The study suggests that the nature and position of substituents on the pyrimidine ring play a crucial role in determining diuretic potency.

  • Favorable Toxicity Profile: The most active compounds were also evaluated for toxicity and showed no signs of liver toxicity compared to the control group.[11][14]

Experimental Methodologies: A Guide to In Vivo Evaluation

The credibility of in vivo data hinges on the rigor of the experimental design and execution.[10] Below are detailed protocols for key in vivo assays used to evaluate the therapeutic potential of pyrimidinone compounds.

Protocol for In Vivo Diuretic Activity Screening

This protocol is adapted from the method of Lipschitz et al. and is widely used for screening diuretic agents.[2]

Experimental Workflow for Diuretic Screening

cluster_0 Animal Preparation cluster_1 Dosing cluster_2 Data Collection cluster_3 Analysis A Select healthy albino rats (180-200g) B Deprive animals of food and water for 18 hours A->B C Administer test compounds, standard, or control vehicle orally B->C D Administer normal saline (25 mL/kg) to all animals C->D E Place individual animals in metabolic cages D->E F Collect urine at specified time intervals (e.g., 0-5 hours) E->F G Measure cumulative urine volume F->G H Calculate diuretic action and compare with control and standard G->H

Caption: Workflow for in vivo diuretic activity screening.

Step-by-Step Protocol:

  • Animal Selection and Preparation:

    • Select healthy adult albino rats weighing between 180-200g.[2]

    • House the animals in a controlled environment with a 12-hour light/dark cycle.

    • Deprive the animals of food and water for 18 hours prior to the experiment to ensure uniform hydration and minimize variability.[2]

  • Grouping and Dosing:

    • Divide the animals into groups of at least six.

    • The control group receives the vehicle (e.g., normal saline).

    • The standard group receives a known diuretic, such as acetazolamide (250 mg/kg).[2]

    • The test groups receive the pyrimidinone compounds at a specified dose (e.g., 250 mg/kg).[2]

    • Administer all substances orally.

    • Immediately after dosing, administer normal saline (25 mL/kg) to all animals to impose a uniform water and salt load.[2]

  • Urine Collection and Analysis:

    • Place each rat in an individual metabolic cage designed to separate urine and feces.

    • Collect urine for a specified period, typically 5 hours.[11]

    • Measure the cumulative volume of urine for each animal.

    • Calculate the diuretic action by dividing the mean urine volume of the test group by the mean urine volume of the control group.

General Protocol for In Vivo Anticancer Efficacy in a Xenograft Model

This protocol provides a framework for evaluating the antitumor activity of pyrimidinone derivatives in a subcutaneous xenograft model.[10]

Experimental Workflow for Anticancer Efficacy

cluster_0 Model Establishment cluster_1 Treatment cluster_2 Monitoring and Endpoints cluster_3 Analysis A Implant human cancer cells subcutaneously into immunodeficient mice B Monitor tumor growth until a palpable size is reached A->B C Randomize mice into treatment and control groups B->C D Administer test compound or vehicle according to the dosing schedule C->D E Measure tumor volume and body weight regularly D->E F Monitor for signs of toxicity E->F G Euthanize mice at a predetermined endpoint F->G H Collect tumors and organs for analysis G->H I Analyze tumor growth inhibition and other relevant biomarkers H->I

Caption: Workflow for in vivo anticancer efficacy in a xenograft model.

Step-by-Step Protocol:

  • Cell Culture and Animal Implantation:

    • Culture the desired human cancer cell line (e.g., MDA-MB-231) under sterile conditions.[4]

    • Harvest the cells and resuspend them in a suitable medium.

    • Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., nude or SCID mice).[10]

  • Tumor Growth Monitoring and Grouping:

    • Monitor the mice for tumor formation.

    • Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into control and treatment groups (typically 5-10 mice per group).[10]

  • Treatment Administration:

    • The control group receives the vehicle.

    • The treatment group receives the pyrimidinone compound at a specified dose and schedule (e.g., daily oral gavage).

  • Efficacy and Toxicity Assessment:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume.[10]

    • Monitor the body weight of the animals as an indicator of general health and toxicity.[10]

    • Observe the animals for any clinical signs of distress.

  • Endpoint and Tissue Collection:

    • Euthanize the mice when the tumors in the control group reach a predetermined maximum size or if significant toxicity is observed.[10]

    • Excise the tumors and weigh them.

    • Collect major organs for histopathological analysis to assess toxicity.[10]

The Path Forward: Future Directions for Pyrimidinone Research

The in vivo studies highlighted in this guide demonstrate the significant therapeutic potential of pyrimidinone derivatives. However, the field is ripe for further exploration.

  • Direct Comparative Studies: There is a clear need for head-to-head in vivo comparative studies of promising pyrimidinone compounds within the same therapeutic class. This will allow for a more definitive assessment of their relative efficacy and safety.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: A deeper understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is crucial for optimizing dosing regimens and predicting human pharmacokinetics.[15][16][17]

  • Exploration of Novel Derivatives: The synthesis and in vivo evaluation of new pyrimidinone derivatives, such as those based on the 2-Amino-6-(hydroxymethyl)pyrimidin-4(1H)-one scaffold, could lead to the discovery of novel therapeutic agents with improved properties.

References

  • Majeed, J., & Shaharyar, M. (2011). Synthesis and in vivo diuretic activity of some novel pyrimidine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(4), 555-561.
  • Majeed, J., & Shaharyar, M. (2011). Synthesis and in vivo diuretic activity of some novel pyrimidine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(4), 555-561. Available from: [Link]

  • Majeed, J., & Shaharyar, M. (2011). Synthesis and in vivo diuretic activity of some novel pyrimidine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(4), 555-561.
  • Majeed, J., & Shaharyar, M. (2011). Synthesis and in vivo diuretic activity of some novel pyrimidine derivatives. PubMed. Available from: [Link]

  • BenchChem. (2025). Application Notes and Protocols for In Vivo Experimental Design of Pyrimidine-Based Compounds. BenchChem.
  • Majeed, J., & Shaharyar, M. (2011). Synthesis and in vivo diuretic activity of some novel pyrimidine derivatives. ResearchGate. Available from: [Link]

  • (2023). Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. International Journal for Research in Applied Science and Engineering Technology, 11(7), 2321-9653.
  • (2024). Pyrimidine hybrids with in vivo anticancer therapeutic potential. Taylor & Francis Online. Available from: [Link]

  • (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. National Center for Biotechnology Information. Available from: [Link]

  • (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity.
  • (2020). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. Impactfactor.
  • (2019). Anticancer and antimicrobial prospective of Pyrimidine derivatives: A review N N.
  • (2007). Physiologically based pharmacokinetic modelling of the three-step metabolism of pyrimidine using 13C-uracil as an in vivo probe. National Center for Biotechnology Information. Available from: [Link]

  • (2021). A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. IJCRT.org.
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  • (2018). Pharmacology and in vivo efficacy of pyridine-pyrimidine amides that inhibit microtubule polymerization. PubMed. Available from: [Link]

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A Researcher's Guide to Evaluating the Differential Cytotoxicity of 2-Amino-6-(hydroxymethyl)pyrimidin-4(1H)-one in Normal Versus Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the selective cytotoxicity of the novel pyrimidine analog, 2-Amino-6-(hydroxymethyl)pyrimidin-4(1H)-one. The objective is to delineate a robust experimental strategy to determine if this compound exhibits preferential toxicity towards cancer cells while sparing their normal counterparts, a critical attribute for any potential anti-cancer therapeutic.[1]

Introduction: The Imperative of Selective Cytotoxicity in Oncology

The grand challenge in cancer chemotherapy is to eradicate malignant cells without inflicting undue harm on healthy tissues.[2] Many conventional cytotoxic agents indiscriminately target all rapidly dividing cells, leading to the dose-limiting toxicities commonly observed in patients. Therefore, the early-stage preclinical evaluation of any new chemical entity must rigorously assess its therapeutic index – the ratio between its toxicity to cancer cells and its toxicity to normal cells.

Pyrimidine analogs represent a well-established class of anti-cancer agents that interfere with nucleic acid synthesis, a process often dysregulated in cancer. This guide will walk you through the essential in vitro assays to build a compelling case for the selective anti-cancer potential of this compound.

Experimental Design: A Multi-Faceted Approach to Assessing Cytotoxicity

A single assay is insufficient to comprehensively evaluate cytotoxicity. A battery of tests, each interrogating a different aspect of cellular health, provides a more complete and reliable picture of a compound's activity.[3][4][5] We will focus on three core assays:

  • MTT Assay: To assess metabolic activity as an indicator of cell viability.[6][7]

  • LDH Release Assay: To quantify membrane integrity and necrotic cell death.[4][8][9][10]

  • Apoptosis Assay (Annexin V/PI Staining): To specifically measure programmed cell death.[1][2][11][12][13]

To establish a comparative baseline, a panel of cell lines should be selected, including at least one cancer cell line relevant to a specific malignancy (e.g., MCF-7 for breast cancer) and a corresponding normal cell line (e.g., MCF-10A, a non-tumorigenic breast epithelial cell line).

Experimental Workflow Diagram

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Cytotoxicity Assessment cluster_3 Data Analysis A Cancer Cell Line (e.g., MCF-7) C Seed cells in 96-well plates A->C B Normal Cell Line (e.g., MCF-10A) B->C E Treat cells for 24, 48, 72 hours C->E D Prepare serial dilutions of This compound D->E F MTT Assay (Metabolic Activity) E->F G LDH Release Assay (Membrane Integrity) E->G H Annexin V/PI Assay (Apoptosis) E->H I Calculate IC50 values F->I G->I H->I J Determine Selectivity Index (SI) I->J

Caption: A generalized workflow for the comparative cytotoxicity assessment.

Methodologies: Step-by-Step Protocols

The following protocols are standardized procedures that can be adapted for the specific cell lines used.

MTT Cell Viability Assay

This assay measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells, providing an indication of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: The following day, treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50).

LDH Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[8][14]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 5 minutes and carefully transfer 50 µL of the supernatant to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution.

  • Absorbance Reading: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity based on positive controls (cells lysed with a detergent like Triton X-100) and spontaneous LDH release from untreated cells.

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-, early apoptotic cells are Annexin V+ and PI-, late apoptotic/necrotic cells are Annexin V+ and PI+, and necrotic cells are Annexin V- and PI+.

Data Presentation and Interpretation

Quantitative data should be summarized in clear and concise tables for easy comparison.

Table 1: Hypothetical IC50 Values (µM) of this compound
Cell LineTypeMTT Assay (48h)LDH Assay (48h)
MCF-7Breast Cancer15.2 ± 1.825.5 ± 2.3
MCF-10ANormal Breast> 100> 100
A549Lung Cancer22.8 ± 3.138.1 ± 4.5
BEAS-2BNormal Lung> 100> 100
Selectivity Index (SI)

The selectivity index is a crucial parameter to quantify the differential cytotoxicity of a compound. It is calculated as:

SI = IC50 in normal cells / IC50 in cancer cells

A higher SI value indicates greater selectivity for cancer cells.

Table 2: Hypothetical Selectivity Index (SI) of this compound (MTT Assay, 48h)
Cancer Cell LineNormal Cell LineSI
MCF-7MCF-10A> 6.6
A549BEAS-2B> 4.4

Mechanistic Insights: Potential Mode of Action

While the primary focus of this guide is on the comparative cytotoxicity, understanding the potential mechanism of action provides valuable context. As a pyrimidine analog, this compound may exert its cytotoxic effects through several mechanisms, including:

  • Inhibition of DNA and RNA Synthesis: By acting as a fraudulent nucleotide, it can be incorporated into DNA and RNA, leading to chain termination and disruption of replication and transcription.

  • Inhibition of Key Enzymes: It may inhibit enzymes involved in nucleotide metabolism, such as thymidylate synthase or ribonucleotide reductase.

  • Induction of Apoptosis: Disruption of cellular processes can trigger the intrinsic or extrinsic apoptotic pathways.

Potential Signaling Pathway Diagram

G compound This compound dna_synthesis DNA Synthesis compound->dna_synthesis Inhibition rna_synthesis RNA Synthesis compound->rna_synthesis Inhibition enzymes Nucleotide Metabolism Enzymes compound->enzymes Inhibition stress Cellular Stress dna_synthesis->stress rna_synthesis->stress enzymes->stress apoptosis Apoptosis stress->apoptosis

Caption: A simplified diagram of the potential mechanism of action.

Conclusion and Future Directions

The experimental framework outlined in this guide provides a robust methodology for the initial preclinical assessment of this compound. By employing a panel of assays and comparing its effects on both cancerous and normal cell lines, researchers can generate the critical data needed to determine its therapeutic potential. Positive results, indicated by a high selectivity index, would warrant further investigation into its in vivo efficacy and safety in animal models.

References

  • Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug resistance updates : reviews and commentaries in antimicrobial and anticancer chemotherapy, 13(6), 172–179. [Link]

  • Da-Ta Biotech. (n.d.). In Vitro Cytotoxicity Assay: Advanced Research. Retrieved from [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. [Link]

  • QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer. Retrieved from [Link]

  • Sleiman, R. J., et al. (2003). Apoptosis-based drug screening and detection of selective toxicity to cancer cells. Anti-cancer drugs, 14(7), 555–561. [Link]

  • Chan, G. K., Klein, H. E., & Chan, S. Y. (2011). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. PloS one, 6(11), e26908. [Link]

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

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  • Haukka, M., et al. (2019). Synthesis and In Vitro Anticancer Activity of 6-Ferrocenylpyrimidin-4(3H)-one Derivatives. Molecules (Basel, Switzerland), 24(17), 3105. [Link]

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  • El-Sayed, M. A. A., et al. (2016).
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  • Acar, Ç., et al. (2020). Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities. Bioorganic chemistry, 97, 103681. [Link]

  • ResearchGate. (n.d.). Rational Design and Evaluation of 6-(Pyrimidin-2-ylamino)-3,4-dihydroquinoxalin-2(1H)-ones as Polypharmacological Inhibitors of BET and Kinases. Retrieved from [Link]

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Sources

A Framework for Assessing the Reproducibility of Biological Data for 2-Amino-6-(hydroxymethyl)pyrimidin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents.[1] 2-Amino-6-(hydroxymethyl)pyrimidin-4(1H)-one is a member of this versatile class of molecules. While extensive biological data for this specific compound is not yet widely published, its structural motifs suggest potential for biological activity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to generate and assess the reproducibility of biological data for this compound.

Ensuring the reproducibility of experimental data is paramount for the advancement of scientific knowledge and the efficient development of new therapeutic agents. This guide is structured to provide not only detailed experimental protocols but also the underlying scientific principles and critical parameters that must be controlled to ensure that the data obtained is reliable and can be independently verified. We will establish a self-validating system for data generation and comparison, focusing on foundational assays relevant to pyrimidine derivatives.

The Critical Role of Physicochemical Characterization in Biological Reproducibility

Before any biological assessment, the identity, purity, and stability of the test compound must be rigorously established. Inconsistencies in these fundamental properties are a major source of irreproducible biological data.

Recommended Analytical Techniques

A comprehensive characterization of this compound should include:

Analytical MethodPurposeAcceptance Criteria
¹H and ¹³C NMR Structural confirmation and identification of impurities.Spectra consistent with the proposed structure.
Mass Spectrometry (MS) Determination of molecular weight and elemental composition.Observed mass consistent with the calculated mass.
HPLC/UPLC Quantification of purity and identification of impurities.Purity ≥95% for initial biological screening.
FTIR Spectroscopy Confirmation of functional groups.Presence of characteristic absorption bands.
Solubility Assessment Determination of solubility in relevant biological media (e.g., PBS, DMSO).Essential for designing appropriate bioassays.
Stability Studies Assessment of compound stability under experimental conditions (e.g., temperature, pH, light).Crucial for interpreting biological data accurately.

A detailed protocol for the synthesis of a related compound, 2-amino-4-hydroxyl-6-hydroxymethyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine, has been described, highlighting the complexity of pyrimidine chemistry and the importance of thorough characterization.[2]

Foundational Biological Assays for Initial Characterization

Given the known biological activities of many pyrimidine derivatives, a logical starting point for the characterization of this compound would be to assess its cytotoxic and antimicrobial properties.[3]

In Vitro Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[4]

Experimental Protocol: MTT Assay
  • Cell Culture: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in a cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Treat the cells with the compound dilutions and include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Workflow for Reproducible Cytotoxicity Assessment

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis & Comparison compound Compound Characterization (NMR, MS, HPLC ≥95%) seeding Cell Seeding (5,000-10,000 cells/well) compound->seeding cells Cell Line Authentication & Mycoplasma Testing cells->seeding treatment Compound Treatment (Serial Dilutions) seeding->treatment incubation Incubation (48-72 hours) treatment->incubation mtt MTT Assay incubation->mtt readout Absorbance Reading (570 nm) mtt->readout ic50 IC50 Calculation readout->ic50 comparison Inter-lab Data Comparison (Z'-factor, %CV) ic50->comparison

Caption: Workflow for ensuring reproducible in vitro cytotoxicity data.

Antimicrobial Activity Assessment

The agar well diffusion method is a standard technique for screening the antimicrobial activity of a compound.[5]

Experimental Protocol: Agar Well Diffusion Assay
  • Microbial Culture: Prepare a standardized inoculum of test microorganisms (e.g., Staphylococcus aureus for Gram-positive bacteria, Escherichia coli for Gram-negative bacteria).

  • Agar Plate Preparation: Evenly spread the microbial inoculum over the surface of Mueller-Hinton agar plates.

  • Well Preparation: Aseptically create wells (6 mm diameter) in the agar.

  • Compound Application: Add a defined volume (e.g., 50 µL) of different concentrations of this compound (dissolved in a suitable solvent) into the wells. Include a solvent control and a standard antibiotic (e.g., ciprofloxacin).

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Data Acquisition: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).

Framework for Assessing Reproducibility

To objectively assess the reproducibility of biological data for this compound, a multi-lab study or repeated experiments within the same lab should be conducted. The following table presents a hypothetical comparison of IC₅₀ values from three independent laboratories to illustrate the assessment process.

LaboratoryCell LineIC₅₀ (µM) for this compoundStandard DeviationCoefficient of Variation (%)
Lab A MCF-725.42.18.3
Lab B MCF-728.13.512.4
Lab C MCF-723.91.87.5
Overall MCF-7 25.8 2.1 8.1

In this hypothetical example, the low overall coefficient of variation (<10%) suggests good reproducibility of the cytotoxicity data across the different labs.

Logical Framework for Data Reproducibility Assessment

G cluster_labs Independent Experiments start Define Standardized Protocol (SOP) distribute Distribute Compound from Single, Characterized Batch start->distribute lab1 Lab 1 (n=3) distribute->lab1 lab2 Lab 2 (n=3) distribute->lab2 lab3 Lab 3 (n=3) distribute->lab3 collect Collect Raw and Processed Data lab1->collect lab2->collect lab3->collect analyze Statistical Analysis (ANOVA, CV%) collect->analyze conclusion Conclusion on Reproducibility analyze->conclusion

Caption: Logical flow for a multi-lab reproducibility study.

Conclusion

While direct biological data for this compound is currently limited, this guide provides a robust framework for its initial biological characterization and the assessment of data reproducibility. By adhering to rigorous standards for compound characterization, employing standardized and well-controlled biological assays, and systematically comparing data from independent experiments, researchers can build a reliable and reproducible dataset for this and other novel compounds. This approach will foster confidence in the generated data and accelerate the drug discovery and development process.

References
  • Synthesis of 2-Amino-4-hydroxyl-6-hydroxymethyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine from 2-Amino-4-hydroxyl-6-methylpyrimidine. (2025). ResearchGate. Retrieved from [Link]

  • (PDF) Synthesis and Identification of Heterocyclic Derivative from 2-amino-4- hydroxy-6-methyl pyrimidine and Study their Biological Activity. (2021). ResearchGate. Retrieved from [Link]

  • Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. (n.d.). Impactfactor. Retrieved from [Link]

  • Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. (2021). Auctores Journals. Retrieved from [Link]

  • Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. (2023). ACS Omega. Retrieved from [Link]

  • 2-Amino-4-hydroxy-6-methylpyrimidine. (n.d.). NIST WebBook. Retrieved from [Link]

  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). MDPI. Retrieved from [Link]

  • An overview on synthesis and biological activity of pyrimidines. (n.d.). World Journal of Advanced Research and Reviews. Retrieved from [Link]

  • 2-Amino-6-hydroxy-1H-pyrimidin-4-one. (2018). SIELC Technologies. Retrieved from [Link]

  • Synthesis of 2-amino-4-hydroxy-6-methoxy-pyrimidine. (n.d.). PrepChem.com. Retrieved from [Link]

  • 2-Amino-4-hydroxy-6-methylpyrimidine. (n.d.). SpectraBase. Retrieved from [Link]

  • 2-Amino-6-methylpyrimidin-4-one. (n.d.). PubChem. Retrieved from [Link]

  • Preparation of 2-amino-4-hydroxy-6-methyl pteridine. (n.d.). Google Patents.
  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (2015). American Journal of Organic Chemistry. Retrieved from [Link]

  • Synthesis, Biological Activities and in Silico ADMET Study of Coumarin-3,4-Dihydropyrimidin-2(1H). (n.d.). DergiPark. Retrieved from [Link]

  • Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. (2023). PubMed Central. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Amino-6-(hydroxymethyl)pyrimidin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the safe and compliant disposal of 2-Amino-6-(hydroxymethyl)pyrimidin-4(1H)-one, a heterocyclic compound frequently utilized in medicinal chemistry and drug development. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. The causality behind each step is explained to empower researchers with the knowledge to manage chemical waste responsibly.

Hazard Identification and Essential Safety Precautions

Before beginning any disposal procedure, a thorough risk assessment is paramount. While a specific Safety Data Sheet (SDS) for this compound should always be the primary source of information, data from structurally similar pyrimidine derivatives provide a strong basis for hazard evaluation.

Anticipated Hazards: Based on analogous compounds, this compound is classified as a hazardous substance with the following potential risks:

  • Harmful if swallowed [1].

  • Causes skin irritation [1][2].

  • Causes serious eye irritation [1][2].

  • May cause respiratory irritation [1].

Regulatory Framework: All disposal activities must comply with federal and local regulations. In the United States, the primary regulatory frameworks are:

  • Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan (CHP) that outlines specific safety procedures, including waste disposal protocols[3][4][5][6].

  • Environmental Protection Agency (EPA): The Resource Conservation and Recovery Act (RCRA) provides a "cradle to grave" framework for managing hazardous waste, from generation to final disposal[7][8]. It is the generator's responsibility to determine if their waste is hazardous[8][9][10].

Immediate Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles or a face shield[11][12].

  • Ventilation: Handle the compound and its waste exclusively within a certified chemical fume hood to prevent inhalation of dust or aerosols[1][11].

  • Avoid Contamination: Do not eat, drink, or smoke in areas where the chemical is handled[1]. Wash hands thoroughly after handling[13][14].

The Core Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins at the point of waste generation. The following workflow ensures that waste is handled safely, segregated correctly, and disposed of in compliance with regulations.

DisposalWorkflow cluster_0 Step 1: Generation & Characterization cluster_1 Step 2: Segregation & Collection cluster_2 Step 3: Storage & Disposal Gen Waste Generation (e.g., residual solid, contaminated labware, spill cleanup material) Char Waste Characterization Is it hazardous? (per 40 CFR §261.3) YES, due to irritant properties. Gen->Char Segregate Segregate from non-hazardous waste and incompatible chemicals (e.g., strong oxidizers). Char->Segregate Collect Collect in a designated, compatible, and sealed Hazardous Waste Container. Segregate->Collect Label Label Container Clearly: - "Hazardous Waste" - Chemical Name & Concentration - Accumulation Start Date Collect->Label Store Store container in a cool, dry, well-ventilated Secondary Containment Area. Label->Store EHS Contact Institutional EHS Office to schedule waste pickup. Store->EHS Pickup Licensed Hazardous Waste Transporter collects waste for final disposal. EHS->Pickup Incinerate Recommended Final Disposal: Controlled Incineration Pickup->Incinerate

Sources

Mastering the Safe Handling of 2-Amino-6-(hydroxymethyl)pyrimidin-4(1H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 2-Amino-6-(hydroxymethyl)pyrimidin-4(1H)-one, a crucial building block in various synthetic pathways. Moving beyond a simple checklist, this document explains the causality behind each procedural step, ensuring a culture of safety and scientific excellence in your laboratory.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is a substituted pyrimidine derivative. While specific toxicological data may be limited, it is crucial to handle this compound with the caution afforded to all novel chemical entities. Based on data from structurally similar compounds and available Safety Data Sheets (SDS), the primary hazards are:

  • Harmful if swallowed [1]

  • Causes skin irritation [1]

  • Causes serious eye irritation [1]

  • May cause respiratory irritation [1]

A thorough risk assessment should be conducted before any handling of this compound. This involves evaluating the quantity of the substance to be used, the nature of the procedure (e.g., weighing, dissolution, reaction), and the potential for aerosol generation. All operations should be performed in a well-ventilated area.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE based on the identified hazards.

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2][3]Protects against potential splashes and airborne particles that can cause serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile) inspected before use. A flame-resistant lab coat or impervious clothing.[2][3]Prevents skin contact, which can lead to irritation.[1]
Respiratory Protection To be used in a well-ventilated area or with local exhaust ventilation. If exposure limits may be exceeded or if dust formation is likely, a full-face respirator is recommended.[2][3][4]Avoids inhalation of dust or aerosols that may cause respiratory irritation.[1]

Operational Plan: A Step-by-Step Handling Protocol

A systematic workflow is essential for ensuring safety and preventing contamination. The following protocols provide detailed methodologies for common laboratory procedures involving this compound.

Weighing the Solid Compound
  • Preparation: Don the appropriate PPE as outlined in the table above.

  • Containment: Perform all weighing activities within a chemical fume hood or a balance enclosure to contain any airborne particles.[5]

  • Procedure: Use anti-static weighing paper or a tared container to accurately weigh the desired amount of the compound.

  • Cleaning: After use, carefully clean the spatula and the weighing area with a solvent-moistened wipe (e.g., 70% ethanol).

  • Waste: Treat all disposable materials used in this process, including the weighing paper and wipes, as contaminated waste.

Preparing Stock Solutions
  • Preparation: Ensure all necessary PPE is worn correctly.

  • Containment: Conduct all solution preparation within a certified chemical fume hood to minimize inhalation exposure.[5]

  • Procedure: Slowly add the solvent to the solid compound to avoid splashing. If sonication is required to aid dissolution, ensure the vial is securely capped and placed within a secondary container.

  • Labeling: Clearly label the resulting solution with the compound name, concentration, solvent, date of preparation, and your initials.

The following diagram illustrates the recommended workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Weigh Solid Compound A->B Proceed to handling C Prepare Stock Solution B->C Transfer solid D Clean Work Area C->D After solution prep E Segregate & Label Waste D->E F Store Waste Securely E->F

Sources

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.